molecular formula C14H34O6Si2 B100286 1,2-Bis(triethoxysilyl)ethane CAS No. 16068-37-4

1,2-Bis(triethoxysilyl)ethane

Cat. No.: B100286
CAS No.: 16068-37-4
M. Wt: 354.59 g/mol
InChI Key: IZRJPHXTEXTLHY-UHFFFAOYSA-N
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Description

1,2-Bis(triethoxysilyl)ethane (BTESE) is an organosilica precursor that functions as a versatile molecular bridge, forming covalent bonds between organic polymers and inorganic surfaces like glass, metals, and metal oxides . This coupling ability is central to its primary research value in synthesizing robust hybrid materials, enhancing adhesion, durability, and chemical resistance in coatings, sealants, and composite materials . A significant application of BTESE is in fabricating advanced sol-gel-derived membranes. Its hydrolysis and condensation lead to a flexible, three-dimensional porous organosilica network . The pore size and topology of this network can be precisely tailored by manipulating synthesis conditions, making BTESE-derived membranes highly valuable for separation science . These membranes demonstrate excellent performance in gas-phase separations such as hydrogen purification and methane/carbon dioxide separation, as well as in liquid-phase processes including organic solvent reverse osmosis (OSRO) for wastewater treatment and the removal of pollutants like organic contaminants and heavy metal ions . BTESE-derived membranes are noted for their superior hydrothermal stability and chemical resistance compared to purely silica-based membranes, maintaining integrity even under harsh conditions . Recent research has also developed thermally stabilized BTESE-derived membranes that withstand firing temperatures up to 700°C, enabling applications in high-temperature H2 purification with H2/CH4 selectivity up to 100 . For research involving material synthesis, BTESE serves as a critical building block for nanocomposites, adhesives, and high-performance coatings in the electronics, automotive, and construction industries . This product is intended For Research Use Only.

Properties

IUPAC Name

triethoxy(2-triethoxysilylethyl)silane
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InChI

InChI=1S/C14H34O6Si2/c1-7-15-21(16-8-2,17-9-3)13-14-22(18-10-4,19-11-5)20-12-6/h7-14H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

IZRJPHXTEXTLHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[Si](CC[Si](OCC)(OCC)OCC)(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H34O6Si2
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Related CAS

232586-88-8
Record name Bis(triethoxysilyl)ethane homopolymer
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DSSTOX Substance ID

DTXSID7051763
Record name 1,2-Bis(triethoxysilyl)ethane
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Molecular Weight

354.59 g/mol
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Physical Description

Liquid
Record name 3,8-Dioxa-4,7-disiladecane, 4,4,7,7-tetraethoxy-
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CAS No.

16068-37-4
Record name Bis(triethoxysilyl)ethane
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Record name 1,2-Bis(triethoxysilyl)ethane
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Record name 3,8-Dioxa-4,7-disiladecane, 4,4,7,7-tetraethoxy-
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Record name 1,2-Bis(triethoxysilyl)ethane
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Record name 4,4,7,7-tetraethoxy-3,8-dioxa-4,7-disiladecane
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Record name 1,2-BIS(TRIETHOXYSILYL)ETHANE
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Foundational & Exploratory

An In-depth Technical Guide to 1,2-Bis(triethoxysilyl)ethane: Structure, Properties, and Applications in Advanced Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,2-bis(triethoxysilyl)ethane (BTESE), an important organosilane precursor in materials science. The document details its molecular structure, physicochemical properties, and key applications, with a particular focus on its role in the synthesis of mesoporous organosilica materials for potential use in drug delivery systems. Spectroscopic characterization methods are discussed, and a representative experimental protocol for the synthesis of organosilica nanoparticles is provided.

Introduction

This compound is a bifunctional organosilane that serves as a crucial building block for the creation of hybrid organic-inorganic materials. Its unique molecular architecture, featuring two triethoxysilyl groups linked by an ethylene (B1197577) bridge, allows for the formation of robust and versatile siloxane networks with tailored properties. This guide will delve into the technical details of BTESE, providing researchers and scientists with the foundational knowledge required for its application in their respective fields.

Molecular Structure and Chemical Identity

The fundamental structure of this compound consists of a central ethane (B1197151) molecule bonded to two silicon atoms, each of which is further bonded to three ethoxy groups. This structure is key to its function as a crosslinking agent in sol-gel processes.

Chemical Identifiers:

  • IUPAC Name: triethoxy(2-triethoxysilylethyl)silane[1]

  • CAS Number: 16068-37-4[1][2]

  • Molecular Formula: C14H34O6Si2[1][2]

  • Canonical SMILES: CCO--INVALID-LINK--(OCC)OCC">Si(OCC)OCC[1]

  • InChI Key: IZRJPHXTEXTLHY-UHFFFAOYSA-N[1]

Below is a diagram illustrating the molecular structure of this compound.

Caption: Molecular structure of this compound.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

PropertyValueReference
Molecular Weight 354.59 g/mol [1][2]
Appearance Colorless transparent liquid[1]
Density 0.958 g/mL at 25 °C[3]
Boiling Point 119 °C[3]
Refractive Index n20/D 1.411[3]
Purity ≥95%[2]

Experimental Protocols

Experimental Workflow: Synthesis of Organosilica Nanoparticles for Drug Delivery

experimental_workflow cluster_synthesis Nanoparticle Synthesis cluster_characterization Characterization start Start: Prepare Precursor Solution hydrolysis Acid-Catalyzed Hydrolysis of BTESE in Ethanol (B145695)/Water start->hydrolysis Add BTESE to solvent condensation Base-Catalyzed Condensation to form Nanoparticles hydrolysis->condensation Add catalyst (e.g., NH4OH) drug_loading In-situ or Post-synthesis Drug Loading condensation->drug_loading purification Centrifugation and Washing drug_loading->purification end End: Lyophilized Organosilica Nanoparticles purification->end tem Transmission Electron Microscopy (TEM) for morphology end->tem dls Dynamic Light Scattering (DLS) for size distribution end->dls bet BET Analysis for surface area and porosity end->bet ftir_nmr FTIR/NMR for chemical composition end->ftir_nmr

Caption: Workflow for organosilica nanoparticle synthesis and characterization.

Detailed Methodology:

  • Preparation of the Precursor Solution: this compound is dissolved in a mixture of ethanol and deionized water. The ratio of these components is crucial for controlling the final particle size and morphology.

  • Acid-Catalyzed Hydrolysis: A small amount of acid (e.g., HCl) is added to the solution to catalyze the hydrolysis of the triethoxysilyl groups to form silanols (Si-OH). This reaction is typically carried out under vigorous stirring.

  • Base-Catalyzed Condensation: A base (e.g., ammonia) is then added to catalyze the condensation of the silanol (B1196071) groups, leading to the formation of siloxane (Si-O-Si) bonds and the subsequent growth of the organosilica nanoparticles.

  • Drug Incorporation: The therapeutic agent can be incorporated either in-situ during the nanoparticle formation or loaded into the porous structure of the pre-formed nanoparticles.

  • Purification: The resulting nanoparticles are collected by centrifugation, washed multiple times with ethanol and water to remove unreacted precursors and catalysts, and then lyophilized for storage.

Spectroscopic Characterization

The molecular structure and chemical transformations of this compound are typically investigated using various spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to confirm the organic structure of the molecule. 29Si NMR is particularly valuable for studying the hydrolysis and condensation reactions by monitoring the changes in the chemical environment of the silicon atoms. For instance, the hydrolysis of the ethoxy groups and the formation of siloxane bridges can be quantitatively assessed.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is employed to identify the characteristic vibrational modes of the molecule. Key peaks include those corresponding to Si-O-C, C-H, and Si-C bonds. During the sol-gel process, the disappearance of Si-O-C bands and the appearance of Si-O-Si and Si-OH bands can be monitored to follow the reaction progress.

  • Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR and is particularly useful for studying the Si-O-Si network formation in the resulting organosilica materials. It can also be used to identify the organic moieties within the hybrid material.

Applications in Drug Development

While not a pharmaceutical intermediate in the traditional sense, this compound is a key component in the fabrication of advanced drug delivery systems. The mesoporous organosilica nanoparticles derived from BTESE offer several advantages:

  • High Surface Area and Pore Volume: This allows for high drug loading capacities.

  • Tunable Pore Size: The pore size can be controlled to accommodate different drug molecules and to modulate their release kinetics.

  • Biocompatibility: Organosilica materials generally exhibit good biocompatibility.

  • Surface Functionalization: The surface of the nanoparticles can be readily modified with targeting ligands to enhance delivery to specific cells or tissues.

The ethylene bridges in the silica (B1680970) matrix, derived from the BTESE precursor, impart a degree of flexibility and hydrophobicity to the material, which can be advantageous for the encapsulation and controlled release of certain therapeutic agents.

Conclusion

This compound is a versatile precursor for the synthesis of advanced hybrid materials. Its well-defined molecular structure and reactivity make it an ideal building block for creating mesoporous organosilica nanoparticles with applications in various fields, including a significant potential in the development of novel drug delivery platforms. A thorough understanding of its properties and reaction mechanisms is essential for the rational design and fabrication of these functional materials.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 1,2-Bis(triethoxysilyl)ethane (BTESE)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Bis(triethoxysilyl)ethane (BTESE) is an organosilicon compound with the chemical formula C14H34O6Si2.[1] It is a key precursor in the synthesis of organically bridged silica (B1680970) and organosilica materials, particularly through sol-gel processes.[2][3] Its unique structure, featuring two triethoxysilyl groups linked by an ethylene (B1197577) bridge, imparts valuable properties to the resulting materials, including enhanced flexibility, hydrophobicity, and thermal stability compared to purely inorganic silica. This technical guide provides a comprehensive overview of the core physical and chemical properties of BTESE, detailed experimental protocols for its characterization, and visualizations of its key chemical transformations.

Physical and Chemical Properties

The physical and chemical properties of BTESE are crucial for its handling, storage, and application in various synthetic procedures. A summary of these properties is presented in the tables below.

General and Physical Properties
PropertyValueReference
Molecular Formula C14H34O6Si2[1]
Molecular Weight 354.59 g/mol [1]
CAS Number 16068-37-4[1]
Appearance Colorless liquid[4][5]
Density 0.958 g/mL at 25 °C[1]
Boiling Point 119 °C[1]
Melting Point No data available[4]
Refractive Index n20/D 1.411[1]
Flash Point 113 °C (closed cup)[1]
Vapor Pressure No information available[4]
Viscosity No information available[4]
Solubility
SolventSolubilityReference
Water Reacts (hydrolyzes)[6]
Alcohols Soluble[6]
Aromatic Hydrocarbons Soluble[6]
Aliphatic Hydrocarbons Soluble[6]

Chemical Reactivity

The chemistry of BTESE is dominated by the reactivity of its triethoxysilyl groups, which readily undergo hydrolysis and condensation reactions. These reactions are the foundation of the sol-gel process used to form organosilica materials.

Hydrolysis and Condensation

In the presence of water, typically with an acid or base catalyst, the ethoxy groups (-OC2H5) on the silicon atoms are replaced by hydroxyl groups (-OH) in a process called hydrolysis. These resulting silanol (B1196071) groups are reactive and can then condense with other silanol groups or unreacted ethoxy groups to form siloxane bridges (-Si-O-Si-), releasing water or ethanol (B145695) as a byproduct. This polycondensation process leads to the formation of a three-dimensional network.

G cluster_hydrolysis Hydrolysis cluster_condensation Condensation BTESE BTESE (EtO)3Si-CH2-CH2-Si(OEt)3 Silanol Hydrolyzed BTESE (HO)3Si-CH2-CH2-Si(OH)3 BTESE->Silanol + H2O - EtOH Silanol2 Hydrolyzed BTESE H2O Water (H2O) H2O->Silanol Ethanol Ethanol (EtOH) Silanol->Ethanol Siloxane Siloxane Network -[-Si-O-Si-]- Silanol2->Siloxane - H2O Silanol3 Another Hydrolyzed BTESE Silanol3->Siloxane Water Water (H2O) Siloxane->Water G start Start: BTESE Precursor mixing Mixing (BTESE, Solvent, Water, Catalyst) start->mixing hydrolysis Hydrolysis mixing->hydrolysis condensation Condensation (Sol Formation) hydrolysis->condensation gelation Gelation (Gel Formation) condensation->gelation aging Aging gelation->aging drying Drying aging->drying end End: Organosilica Material drying->end

References

An In-depth Technical Guide to 1,2-bis(triethoxysilyl)ethane (CAS: 16068-37-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-bis(triethoxysilyl)ethane (BTESE), identified by CAS number 16068-37-4, is a versatile organosilane compound recognized for its utility as a precursor in the synthesis of advanced materials.[1] Its molecular structure, featuring two triethoxysilyl groups linked by an ethylene (B1197577) bridge, allows it to act as a robust crosslinking agent and a fundamental building block for creating organic-inorganic hybrid materials with tailored properties.[2][3] This guide provides a comprehensive overview of BTESE, including its physicochemical properties, synthesis, reaction mechanisms, and key applications, with a focus on experimental protocols relevant to research and development.

Physicochemical Properties

This compound is a colorless liquid with properties that make it suitable for a range of material science applications.[1] A summary of its key quantitative data is presented in the table below for easy reference and comparison.

PropertyValueReferences
Molecular Formula C₁₄H₃₄O₆Si₂
Molecular Weight 354.59 g/mol
Appearance Colorless transparent liquid[1]
Boiling Point 119 °C (lit.)[1]
Melting Point -20 to 10 °C[1]
Density 0.958 g/mL at 25 °C (lit.)[1]
Refractive Index (n20/D) 1.411 (lit.)[1]
Flash Point >230 °F (>110 °C)[1]
Solubility Soluble in alcohol, aromatic and aliphatic hydrocarbons. Hydrolyzes with water.[1]

Synthesis and Reaction Mechanisms

While detailed, step-by-step laboratory synthesis protocols for this compound are not extensively documented in readily available literature, its synthesis is understood to proceed via methods such as the hydrosilylation of a suitable precursor. The core of its utility lies in its subsequent reactions, primarily hydrolysis and condensation, which are fundamental to the sol-gel process.

Hydrolysis and Condensation Pathway

The primary reaction pathway for BTESE in the formation of organosilica materials is a two-step process involving hydrolysis followed by condensation. This process is typically initiated by the presence of water and can be catalyzed by either an acid or a base.

hydrolysis_condensation BTESE This compound (EtO)₃Si-CH₂CH₂-Si(OEt)₃ Hydrolyzed Hydrolyzed Intermediate (HO)₃Si-CH₂CH₂-Si(OH)₃ BTESE->Hydrolyzed + H₂O (Hydrolysis) Network Crosslinked Organosilica Network (-O-Si(CH₂CH₂SiO)-O-) Hydrolyzed->Network - H₂O (Condensation)

Hydrolysis and condensation of BTESE.

In the hydrolysis step, the ethoxy groups (-OC₂H₅) on the silicon atoms are replaced by hydroxyl groups (-OH) through reaction with water. This is followed by the condensation step, where these hydroxyl groups react with each other to form siloxane bonds (Si-O-Si), releasing water as a byproduct and leading to the formation of a crosslinked, three-dimensional organosilica network.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound, primarily focusing on its application in the synthesis of mesoporous organosilica materials via the sol-gel process.

Preparation of Mesoporous Organosilica via Sol-Gel Method

This protocol describes a typical synthesis of mesoporous organosilica materials using BTESE as the precursor and a surfactant as a structure-directing agent.[4]

Materials:

  • This compound (BTESE)

  • Triblock copolymer (e.g., Pluronic P123) as a template

  • Deionized water

  • Ethanol (B145695)

  • Hydrochloric acid (HCl) or Ammonium hydroxide (B78521) (NH₄OH) as a catalyst

Procedure:

  • Template Solution Preparation: Dissolve the triblock copolymer template in a mixture of deionized water and ethanol with vigorous stirring.

  • Precursor Addition: To the template solution, add this compound under continuous stirring.

  • Catalyst Addition: Add the acid or base catalyst to the mixture to initiate the hydrolysis and condensation reactions.

  • Aging: Allow the resulting gel to age at a specific temperature (e.g., room temperature or elevated temperatures) for a defined period (e.g., 24-48 hours) to ensure complete condensation.

  • Template Removal: The surfactant template is typically removed by solvent extraction (e.g., washing with ethanol) or calcination to create the porous structure.

sol_gel_workflow cluster_inputs Inputs BTESE BTESE Mix 1. Mix Template, Solvent, and BTESE BTESE->Mix Template Template (e.g., P123) Template->Mix Solvent Solvent (Water/Ethanol) Solvent->Mix Catalyst Catalyst (Acid/Base) HydroCondense 2. Add Catalyst to Initiate Hydrolysis & Condensation Catalyst->HydroCondense Mix->HydroCondense Age 3. Gel Aging HydroCondense->Age RemoveTemplate 4. Template Removal (Solvent Extraction or Calcination) Age->RemoveTemplate FinalProduct Mesoporous Organosilica RemoveTemplate->FinalProduct

References

An In-depth Technical Guide to the Hydrolysis and Condensation Mechanism of 1,2-bis(triethoxysilyl)ethane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrolysis and condensation mechanism of 1,2-bis(triethoxysilyl)ethane (BTESE), a key precursor in the formation of organically bridged silica (B1680970) materials. Understanding and controlling these reactions are critical for tailoring the properties of the resulting materials for various applications, including in drug delivery and development.

Introduction to the Sol-Gel Chemistry of BTESE

This compound is a bifunctional organosilane with two triethoxysilyl groups linked by an ethylene (B1197577) bridge. Its sol-gel chemistry primarily involves two fundamental reactions: hydrolysis and condensation. These reactions transform the monomeric BTESE into a three-dimensional siloxane network (-Si-O-Si-).

The overall process can be summarized as follows:

  • Hydrolysis: The ethoxy groups (-OC2H5) attached to the silicon atoms are replaced by hydroxyl groups (-OH) through reaction with water. This reaction can be catalyzed by either an acid or a base.

  • Condensation: The newly formed silanol (B1196071) groups react with each other or with remaining ethoxy groups to form siloxane bridges, releasing water or ethanol (B145695) as byproducts. This process leads to the formation of oligomers, polymers, and eventually a cross-linked gel network.

The kinetics of these reactions are influenced by several factors, including pH, the water-to-silane ratio, temperature, solvent, and the presence of catalysts.[1][2]

The Reaction Mechanism

The hydrolysis and condensation of BTESE proceed through a series of interconnected steps. The precise mechanism and the resulting structure of the final material are highly dependent on the reaction conditions, particularly the pH.

Hydrolysis

The hydrolysis of the triethoxysilyl groups occurs in a stepwise manner. Each of the six ethoxy groups in a BTESE molecule can be sequentially replaced by a hydroxyl group.

Under Acidic Conditions (pH < 7):

The reaction is initiated by the protonation of an ethoxy group, which makes the silicon atom more electrophilic and susceptible to nucleophilic attack by water. This mechanism generally leads to a faster hydrolysis rate compared to the condensation rate.[3]

Under Basic Conditions (pH > 7):

The reaction proceeds via the nucleophilic attack of a hydroxide (B78521) ion on the silicon atom. Base-catalyzed hydrolysis is typically faster and more complete than acid-catalyzed hydrolysis.[4] The condensation reaction is also significantly accelerated under basic conditions.

Condensation

Following hydrolysis, the resulting silanol groups undergo condensation to form siloxane bonds. This can occur through two pathways:

  • Water Condensation: Two silanol groups react to form a siloxane bond and a molecule of water.

  • Alcohol Condensation: A silanol group reacts with an ethoxy group to form a siloxane bond and a molecule of ethanol.

The relative rates of hydrolysis and condensation determine the structure of the resulting polymer network. Slower condensation rates, typical under acidic conditions, favor the formation of more linear or loosely branched polymers. In contrast, faster condensation rates under basic conditions lead to more compact, highly branched, and particulate structures.[3]

Quantitative Data on Reaction Kinetics

The rates of hydrolysis and condensation are influenced by several key parameters. The following tables summarize the qualitative and available quantitative effects of these parameters on the reaction kinetics of BTESE and related alkoxysilanes.

Table 1: Influence of Reaction Parameters on BTESE Hydrolysis and Condensation

ParameterEffect on Hydrolysis RateEffect on Condensation RateResulting Structure
pH Minimum near pH 7; increases under acidic and basic conditions.[1]Minimum in the range of pH 4-5; increases significantly at higher and lower pH.Acidic conditions lead to linear or weakly branched polymers; basic conditions result in highly branched, particulate structures.[3]
Water/Silane (B1218182) Ratio (r) Increases with increasing 'r' up to a certain point.[1]Complex effect; can influence the extent of cross-linking.Higher 'r' values generally lead to more complete hydrolysis and a more cross-linked network.[5]
Temperature Increases with temperature.[6]Increases with temperature.[6]Higher temperatures accelerate both reactions, leading to faster gelation.
Solvent Polar solvents can influence the solubility of reactants and intermediates.[1]Can affect the rate and extent of condensation.The choice of solvent can impact the homogeneity of the resulting gel.
Catalyst Acids and bases significantly increase the rate.[1]Acids and bases significantly increase the rate.The type of catalyst dictates the reaction mechanism and resulting structure.

Table 2: Reported Hydrolysis and Condensation Kinetic Data for BTESE and Related Silanes

SilaneConditionRate Constant (k)Reference
BTESEpH 4, aqueous/methanol solution85% hydrolysis in 3 days[2]
MTESpH 3.134Activation Energy = 57.61 kJ mol⁻¹[1]
MTESpH 3.83Activation Energy = 97.84 kJ mol⁻¹[1]
TEOSpH 3.134Activation Energy = 31.52 kJ mol⁻¹[1]
TEOSAcidic medium (<0.003 M HCl)Varies with acid concentration[1]
TEOSAlkaline medium (0.04 to 3 M NH₃)Hydrolysis: 1.4 to 8 x 10⁴ s⁻¹; Condensation: 3.2 to 32 x 10³ s⁻¹[1]

Experimental Protocols for Monitoring the Reaction

The hydrolysis and condensation of BTESE can be effectively monitored in situ using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy.

29Si NMR Spectroscopy

29Si NMR is a powerful tool for quantitatively tracking the various silicon species present during the sol-gel process. Different silicon environments (e.g., monomer, dimer, trimer, and different degrees of hydrolysis and condensation) give rise to distinct chemical shifts.

Experimental Protocol Outline:

  • Sample Preparation: Prepare the reaction mixture by combining BTESE, solvent (e.g., ethanol), water, and catalyst (e.g., HCl or NH₄OH) in an NMR tube. The concentrations should be chosen based on the desired reaction kinetics.

  • NMR Acquisition: Acquire 29Si NMR spectra at regular time intervals. It is crucial to use a relaxation agent (e.g., chromium(III) acetylacetonate) and appropriate acquisition parameters (e.g., gated decoupling to suppress the negative Nuclear Overhauser Effect) to ensure quantitative results.[7][8]

  • Spectral Analysis: Identify and integrate the signals corresponding to different silicon species. The chemical shifts for various structures (T⁰, T¹, T², T³) will indicate the extent of condensation, while shifts within these regions can also provide information on the degree of hydrolysis.[9]

  • Kinetic Modeling: Use the time-dependent concentration data to determine the rate constants for the hydrolysis and condensation reactions.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to monitor the changes in functional groups during the reaction. This technique is particularly useful for observing the disappearance of Si-O-C bonds and the appearance of Si-O-Si and Si-OH bonds.

Experimental Protocol Outline:

  • Sample Preparation: Prepare the reaction mixture as described for the NMR analysis.

  • FTIR Measurement: Acquire FTIR spectra of the reaction mixture at regular time intervals using an appropriate sampling method (e.g., Attenuated Total Reflectance (ATR) or transmission cell).

  • Spectral Analysis: Monitor the changes in the intensity of specific absorption bands over time. Key bands to monitor include:

    • ~950 cm⁻¹: Si-OC₂H₅ stretching (decreases with hydrolysis)

    • ~1080 cm⁻¹ and ~1160 cm⁻¹: Si-O-Si asymmetric stretching (increases with condensation)

    • ~880-910 cm⁻¹: Si-OH stretching (appears with hydrolysis and is consumed during condensation)

  • Data Interpretation: The relative changes in the peak intensities provide a qualitative and semi-quantitative measure of the progress of the hydrolysis and condensation reactions.

Visualizing the Reaction Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key reaction pathways and experimental workflows.

Hydrolysis_Condensation_Pathways cluster_acid Acid-Catalyzed Pathway (pH < 7) cluster_base Base-Catalyzed Pathway (pH > 7) BTESE_acid BTESE (EtO)₃Si-CH₂-CH₂-Si(OEt)₃ Protonated_Ethoxy_acid Protonated Ethoxy Group BTESE_acid->Protonated_Ethoxy_acid + H⁺ Hydrolyzed_BTESE_acid Partially/Fully Hydrolyzed BTESE (HO)ₓ(EtO)₃₋ₓSi-R-Si(OEt)₃₋ᵧ(OH)ᵧ Protonated_Ethoxy_acid->Hydrolyzed_BTESE_acid + H₂O - EtOH, - H⁺ Linear_Oligomers_acid Linear/Branched Oligomers Hydrolyzed_BTESE_acid->Linear_Oligomers_acid Condensation (slow) Gel_Network_acid Cross-linked Gel Network Linear_Oligomers_acid->Gel_Network_acid Further Condensation BTESE_base BTESE (EtO)₃Si-CH₂-CH₂-Si(OEt)₃ Silanolate_Intermediate Silanolate Intermediate BTESE_base->Silanolate_Intermediate + OH⁻ Hydrolyzed_BTESE_base Partially/Fully Hydrolyzed BTESE (HO)ₓ(EtO)₃₋ₓSi-R-Si(OEt)₃₋ᵧ(OH)ᵧ Silanolate_Intermediate->Hydrolyzed_BTESE_base + H₂O - EtOH, - OH⁻ Particulate_Oligomers_base Highly Branched/Particulate Oligomers Hydrolyzed_BTESE_base->Particulate_Oligomers_base Condensation (fast) Gel_Network_base Cross-linked Gel Network Particulate_Oligomers_base->Gel_Network_base Further Condensation

Caption: Acid- and base-catalyzed hydrolysis and condensation pathways of BTESE.

Experimental_Workflow cluster_prep Sample Preparation cluster_monitoring In Situ Monitoring cluster_analysis Data Analysis and Modeling Mix Mix BTESE, Solvent, Water, and Catalyst NMR Time-resolved 29Si NMR Spectroscopy Mix->NMR FTIR Time-resolved FTIR Spectroscopy Mix->FTIR NMR_Analysis Identify and Quantify Si Species (T⁰, T¹, T², T³) NMR->NMR_Analysis FTIR_Analysis Monitor Peak Intensity Changes (Si-OEt, Si-OH, Si-O-Si) FTIR->FTIR_Analysis Kinetic_Model Develop Kinetic Model NMR_Analysis->Kinetic_Model FTIR_Analysis->Kinetic_Model Rate_Constants Determine Rate Constants Kinetic_Model->Rate_Constants

References

safety and handling precautions for 1,2-bis(triethoxysilyl)ethane

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safety and Handling of 1,2-Bis(triethoxysilyl)ethane

This technical guide provides comprehensive safety and handling information for this compound (CAS Number: 16068-37-4), intended for researchers, scientists, and professionals in drug development and other scientific fields. This document outlines the material's hazards, safe handling procedures, emergency responses, and disposal considerations.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. This information is critical for understanding its behavior under various laboratory conditions.

PropertyValue
Molecular Formula C14H34O6Si2
Molecular Weight 354.59 g/mol [1]
Physical State Liquid[2][3]
Appearance Colorless[3]
Boiling Point 119 °C[1][3]
Flash Point 113 °C (235.4 °F) - closed cup[1][3]
Specific Gravity 0.958 g/cm³[3]
Refractive Index n20/D 1.411 (lit.)[1]

Toxicological Data

This compound is classified as toxic if swallowed and harmful in contact with skin.[2][4][5] It also causes serious eye irritation.[4][5] Chronic exposure may have effects on the central nervous system due to the liberation of ethanol (B145695) upon contact with water.[2][5][6]

Toxicity EndpointSpeciesRouteValueClassification
LD50 RatOral161 mg/kg[2][6]Acute Toxicity 3 (Oral)[2]
LD50 RabbitDermal1971 mg/kg[2][6]Acute Toxicity 4 (Dermal)[2]
Eye Irritation ---Causes serious eye irritation[4][5]

Hazard Identification and Classification

This substance is classified as hazardous according to GHS/CLP regulations. The primary hazards are acute toxicity and eye irritation.

Hazard ClassHazard StatementSignal WordHazard Pictogram
Acute Toxicity, Oral (Category 3) H301: Toxic if swallowed[4][5]DangerGHS06 (Skull and crossbones)[2][4]
Acute Toxicity, Dermal (Category 4) H312: Harmful in contact with skin[4][5]DangerGHS06 (Skull and crossbones)[2][4]
Serious Eye Irritation (Category 2) H319: Causes serious eye irritation[4][5]Danger-

Safety and Handling Precautions

Adherence to strict safety protocols is mandatory when handling this compound to minimize exposure and ensure a safe working environment.

Engineering Controls
  • Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4][5][6]

  • Local exhaust ventilation should be provided to prevent the formation and accumulation of vapors.[2][5][6]

  • Emergency eye wash fountains and safety showers must be readily available in the immediate vicinity of any potential exposure.[2][4][5][6]

Personal Protective Equipment (PPE)
Protection TypeSpecification
Eye/Face Protection Chemical goggles. Contact lenses should not be worn.[2][6]
Skin Protection Neoprene or nitrile rubber gloves.[2][6] Wear suitable protective clothing to prevent skin contact.[2][6]
Respiratory Protection If inhalation of vapors is possible, a NIOSH-certified organic vapor respirator is recommended.[2][4][5]
Hygiene Measures
  • Wash hands thoroughly after handling the substance.[2][3][4][5]

  • Do not eat, drink, or smoke in areas where the chemical is handled or stored.[2][3][4][5]

  • Contaminated clothing should be removed and washed before reuse.[2][4][5][6]

Storage and Disposal

Proper storage and disposal are crucial to prevent accidents and environmental contamination.

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[2][3][4][5][6] Store away from heat, sparks, and open flames.[4][5] Incompatible materials include oxidizing agents.[2][4][5][6] The material is stable in sealed containers.[2][4][5] It decomposes slowly in contact with moist air or water, liberating ethanol.[4][5]

  • Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.[4][5] Incineration is a recommended disposal method.[4][5] Do not dispose of waste into sewers.[4][5] Avoid release to the environment.[4][5]

Emergency Procedures

In the event of an emergency, immediate and appropriate action is critical.

Emergency SituationFirst-Aid Measures
If Swallowed Immediately call a doctor.[4][5] Rinse mouth.[2][5] Do NOT induce vomiting.[3] This product reacts with water in the stomach to form ethanol.[2]
If on Skin Wash with plenty of soap and water.[4][5] Take off contaminated clothing and wash it before reuse.[2][5]
If in Eyes Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][5] If eye irritation persists, get medical advice/attention.[2][5]
If Inhaled May cause irritation to the respiratory tract.[2][4][5][6] Remove to fresh air. If not breathing, give artificial respiration.[3]

Fire-Fighting Measures

  • Suitable Extinguishing Media: Water spray, water fog, alcohol-resistant foam, carbon dioxide, and dry chemical.[2][4][5][6]

  • Unsuitable Extinguishing Media: Do not use straight streams of water.[4][6]

  • Specific Hazards: Irritating fumes and organic acid vapors may develop when the material is exposed to elevated temperatures or open flame.[2][4][5][6]

  • Protective Equipment: Firefighters should wear proper protective equipment, including respiratory protection.[2][4][5][6]

Accidental Release Measures

  • Personal Precautions: Evacuate unnecessary personnel.[2][4][5] Wear appropriate personal protective equipment as described in Section 4.2.[2][4]

  • Environmental Precautions: Prevent entry into sewers and public waters.[2][4][5]

  • Methods for Cleaning Up: Contain any spills with dikes or absorbents to prevent migration.[2][4][5] Clean up spills as soon as possible using an absorbent material to collect it.[2][4][5]

Experimental Protocols

The toxicological data presented in this guide are typically generated following standardized test guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD). Below are representative methodologies for the key toxicological assessments.

Acute Oral Toxicity (Representative Method based on OECD Guideline 423)
  • Principle: The substance is administered orally to a group of fasted animals at a single dose level. The absence or presence of mortality in this group determines the next step.

  • Animal Selection: Healthy, young adult rats are typically used.[7] Animals are fasted overnight prior to dosing.[8]

  • Dose Administration: The test substance is administered by gavage using a stomach tube or a suitable intubation cannula.[9]

  • Observations: Animals are observed for mortality, clinical signs of toxicity (such as changes in skin, fur, eyes, and behavior), and body weight changes for up to 14 days.[7]

  • Pathology: A gross necropsy is performed on all animals at the end of the study.[8]

  • Data Analysis: The LD50 is estimated based on the mortality observed at different dose levels.

Acute Dermal Toxicity (Representative Method based on OECD Guideline 402)
  • Principle: The test substance is applied to the skin of experimental animals in a single dose.

  • Animal Selection: Young adult rats are commonly used.[10] The fur is clipped from the dorsal area of the trunk 24 hours before the test.[11]

  • Dose Administration: The substance is applied to an area of at least 10% of the body surface and held in contact with the skin with a porous gauze dressing for 24 hours.[10][12]

  • Observations: Animals are observed for mortality and signs of toxicity for 14 days.[10] The application site is also examined for local skin reactions.[12]

  • Data Analysis: The dermal LD50 is determined based on the observed mortality.

Acute Eye Irritation/Corrosion (Representative Method based on OECD Guideline 405)
  • Principle: A single dose of the test substance is applied to the conjunctival sac of one eye of an experimental animal.[5] The untreated eye serves as a control.[5]

  • Animal Selection: Healthy adult albino rabbits are the preferred species.[3]

  • Procedure: The eye is examined at 1, 24, 48, and 72 hours after application.[5] The degree of eye irritation is evaluated by scoring lesions of the cornea, iris, and conjunctiva.[6]

  • Observations: The reversibility of any observed effects is also assessed for up to 21 days.[3]

  • Data Analysis: The scores for ocular lesions are used to classify the irritancy potential of the substance.

Diagrams

Safety and Handling Precaution Hierarchy

G cluster_0 Safety & Handling Precautions for this compound cluster_1 Engineering Controls cluster_2 Personal Protective Equipment (PPE) cluster_3 Hygiene Measures Engineering Controls Engineering Controls Personal Protective Equipment (PPE) Personal Protective Equipment (PPE) Engineering Controls->Personal Protective Equipment (PPE) Hygiene Measures Hygiene Measures Personal Protective Equipment (PPE)->Hygiene Measures Chemical Fume Hood Chemical Fume Hood Local Exhaust Ventilation Local Exhaust Ventilation Emergency Eyewash & Shower Emergency Eyewash & Shower Chemical Goggles Chemical Goggles Nitrile/Neoprene Gloves Nitrile/Neoprene Gloves Protective Clothing Protective Clothing Organic Vapor Respirator Organic Vapor Respirator Wash Hands Thoroughly Wash Hands Thoroughly No Eating/Drinking/Smoking No Eating/Drinking/Smoking Wash Contaminated Clothing Wash Contaminated Clothing G cluster_0 Generalized Acute Toxicity Testing Workflow cluster_1 Data Collection Animal Selection & Acclimatization Animal Selection & Acclimatization Dose Range-Finding Study (Optional) Dose Range-Finding Study (Optional) Animal Selection & Acclimatization->Dose Range-Finding Study (Optional) Main Study: Dose Administration Main Study: Dose Administration Dose Range-Finding Study (Optional)->Main Study: Dose Administration Observation Period (e.g., 14 days) Observation Period (e.g., 14 days) Main Study: Dose Administration->Observation Period (e.g., 14 days) Data Collection Data Collection Observation Period (e.g., 14 days)->Data Collection Pathology (Necropsy) Pathology (Necropsy) Data Collection->Pathology (Necropsy) Data Analysis & LD50 Estimation Data Analysis & LD50 Estimation Pathology (Necropsy)->Data Analysis & LD50 Estimation Mortality Mortality Clinical Signs Clinical Signs Body Weight Body Weight

References

1,2-bis(triethoxysilyl)ethane as a Silsesquioxane Precursor: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,2-bis(triethoxysilyl)ethane (BTESE) as a versatile precursor for the synthesis of bridged silsesquioxanes and periodic mesoporous organosilicas (PMOs). This document details the synthesis methodologies, material properties, and potential applications, with a focus on providing actionable data and protocols for research and development.

Introduction to this compound (BTESE)

This compound is an organosilane with the chemical formula [-CH₂Si(OC₂H₅)₃]₂. It serves as a fundamental building block in the sol-gel synthesis of hybrid organic-inorganic materials.[1] The ethane (B1197151) bridge connecting the two silicon atoms imparts a degree of flexibility and organic character to the resulting silica (B1680970) network, distinguishing it from traditional silica materials derived from precursors like tetraethoxysilane (TEOS).[2] This unique structure makes BTESE an ideal precursor for creating bridged silsesquioxanes and periodic mesoporous organosilicas with tunable properties.[3]

BTESE is a colorless liquid with a boiling point of 119 °C and a density of 0.958 g/mL at 25 °C. Its reactivity stems from the hydrolysis and condensation of its triethoxysilyl groups, which form a robust siloxane (Si-O-Si) network. The presence of the stable Si-C bond ensures the incorporation of the organic ethane bridge directly into the material's framework.

Synthesis of Silsesquioxane-Based Materials from BTESE

The primary method for synthesizing silsesquioxane materials from BTESE is the sol-gel process. This process generally involves the hydrolysis of the ethoxy groups to form silanols, followed by the condensation of these silanols to create a cross-linked network. The reaction conditions, including pH, water-to-precursor ratio, catalyst, and temperature, significantly influence the final material's properties.[1]

Synthesis of Bridged Polysilsesquioxanes

Bridged polysilsesquioxanes (BPSQs) are a class of hybrid materials where organic groups bridge silicon atoms in a three-dimensional network. BTESE is a direct precursor to ethylene-bridged polysilsesquioxanes.

This protocol is adapted from a typical sol-gel synthesis of EBPSQ.[4]

  • Preparation of the Sol: In a reaction vessel, mix this compound (BTESE) with ethanol.

  • Hydrolysis: Add an aqueous solution of an acid catalyst (e.g., nitric acid) dropwise to the BTESE/ethanol mixture while stirring vigorously. The molar ratio of BTESE:H₂O:HNO₃ can be controlled to tailor the final properties, for example, a ratio of 1:240:0.2 has been used.[5]

  • Aging: Allow the sol to age for a specified period (e.g., 8 days at 50 °C) to promote the formation of a stable sol.[5]

  • Gelation and Drying: The sol is then cast and dried under controlled conditions to form the solid EBPSQ material. For instance, heating at 80°C and 120°C for 1 hour at each temperature, followed by 200°C for 20 minutes, can be employed to form a film.[4]

Synthesis of Periodic Mesoporous Organosilicas (PMOs)

PMOs are a subclass of bridged silsesquioxanes that possess ordered mesoporous structures. Their synthesis typically employs a structure-directing agent, such as a surfactant, to template the formation of pores.

This protocol is based on the surfactant-templated synthesis of PMO nanoparticles.[6]

  • Template Solution Preparation: Dissolve cetyltrimethylammonium bromide (CTAB) in a mixture of deionized water and sodium hydroxide (B78521) solution. Heat the solution to 80 °C and stir until the CTAB is fully dissolved.

  • Addition of Precursor: In a separate container, prepare a mixture of BTESE and, if desired for co-condensation, another silica precursor like TEOS.

  • Reaction: Rapidly add the precursor mixture to the hot template solution under vigorous stirring (e.g., 1400 rpm). Maintain the reaction temperature at 80 °C for a set duration (e.g., 2 hours).[6]

  • Product Collection: Collect the resulting solid product by centrifugation or filtration and wash it with deionized water and ethanol.

  • Template Removal: Remove the CTAB template by washing the product with a solution of ammonium (B1175870) nitrate (B79036) in ethanol. This step opens up the mesopores.

Quantitative Data on BTESE-Derived Materials

The properties of silsesquioxane materials derived from BTESE can be tailored for specific applications by modifying the synthesis conditions. Key properties include surface area, pore size, pore volume, and mechanical and thermal stability.

Table 1: Physicochemical Properties of BTESE-Derived Materials
Material TypeSynthesis MethodSurface Area (m²/g)Pore Diameter (nm)Pore Volume (cm³/g)Reference
Double-Shelled PMO NanospheresSol-gel with CTAB and TEOS312.87Microporous-[7]
BTESE-derived Organosilica MembraneSol-gel, 6 coating layers-0.56 - 0.67-[8][9]
BTESE-derived Organosilica MembraneSol-gel, 4 coating layers-0.76 - 1.02-[9]
Table 2: Gas Permeation Properties of BTESE-Derived Membranes
Firing Temperature (°C)Gas PairSelectivityH₂ Permeance (mol m⁻² s⁻¹ Pa⁻¹)Reference
300H₂/CH₄~30-[10]
300H₂/CF₄~200-[10]
550H₂/CH₄~100-[10]
550H₂/CF₄~2000-[10]
700H₂/CH₄~100~1 x 10⁻⁶[10]

Visualizing Synthesis and Characterization Workflows

Graphviz diagrams are provided to illustrate key experimental and logical workflows in the synthesis and characterization of BTESE-derived materials.

Diagram 1: Sol-Gel Synthesis of Bridged Silsesquioxanes

Sol_Gel_Process cluster_hydrolysis Hydrolysis cluster_condensation Condensation cluster_post_processing Post-Processing BTESE Precursor BTESE Precursor Silanol Formation Formation of Silanols (Si-OH) BTESE Precursor->Silanol Formation Reacts with Water_Catalyst Water + Acid/Base Catalyst Water_Catalyst->Silanol Formation Oligomers Oligomers Silanol Formation->Oligomers Condense to form Si-O-Si bonds Sol Formation Formation of a Sol (Colloidal Suspension) Oligomers->Sol Formation Gelation Formation of a Gel (3D Network) Sol Formation->Gelation Aging Aging Gelation->Aging Drying Drying Aging->Drying Calcination Calcination (Optional) Drying->Calcination Final Material Bridged Silsesquioxane Material Drying->Final Material Calcination->Final Material

Caption: Sol-Gel synthesis workflow for bridged silsesquioxanes from BTESE.

Diagram 2: Co-condensation Synthesis of Functional PMOs

Co_Condensation_Process BTESE BTESE Precursor Mixed_Sol Mixed Sol Formation (Hydrolysis & Co-condensation) BTESE->Mixed_Sol Organosilane Functional Organosilane (R'-Si(OR)3) Organosilane->Mixed_Sol Surfactant Structure-Directing Agent (e.g., CTAB) Self_Assembly Surfactant Micelle Formation & Silicate Self-Assembly Surfactant->Self_Assembly Solvent_Catalyst Solvent + Catalyst (e.g., Water, NaOH) Solvent_Catalyst->Mixed_Sol Mixed_Sol->Self_Assembly As_Synthesized_PMO As-Synthesized PMO (Template Included) Self_Assembly->As_Synthesized_PMO Template_Removal Template Removal (Solvent Extraction) As_Synthesized_PMO->Template_Removal Functional_PMO Functional PMO Template_Removal->Functional_PMO

Caption: Co-condensation workflow for synthesizing functional PMOs.

Diagram 3: Logical Workflow for Material Characterization

Characterization_Workflow cluster_structural Structural & Morphological Analysis cluster_porosity Porosity & Surface Area Analysis cluster_performance Performance Evaluation Synthesis Synthesized BTESE-based Material FTIR FT-IR Spectroscopy (Verify functional groups) Synthesis->FTIR NMR Solid-State NMR (Confirm Si-C bonds) Synthesis->NMR XRD X-ray Diffraction (Assess crystallinity/order) Synthesis->XRD Microscopy SEM / TEM (Visualize morphology) Synthesis->Microscopy N2_Adsorption N₂ Adsorption-Desorption (BET surface area, pore size/volume) Synthesis->N2_Adsorption Drug_Release In-vitro Drug Release Study (For drug delivery) Microscopy->Drug_Release Gas_Permeation Gas Permeation Testing (For membrane applications) N2_Adsorption->Gas_Permeation Final_Analysis Correlate Properties with Performance Gas_Permeation->Final_Analysis Drug_Release->Final_Analysis

Caption: Logical workflow for the characterization of BTESE-derived materials.

Applications in Research and Drug Development

The unique properties of BTESE-derived silsesquioxanes make them promising candidates for a variety of applications.

Gas Separation Membranes

The ability to control the pore size of BTESE-derived membranes at the sub-nanometer level makes them highly suitable for gas separation applications.[8] The incorporation of the ethylene (B1197577) bridges enhances the material's stability compared to purely inorganic silica membranes.[10] As shown in Table 2, thermal treatment can significantly improve the selectivity of these membranes for gas pairs like H₂/CH₄.

Drug Delivery Systems

The mesoporous nature and the ability to functionalize the surface of BTESE-derived PMOs make them attractive for drug delivery applications.[11][12] The organic-inorganic hybrid nature allows for good biocompatibility. The tunable pore size can be used to control the loading and release kinetics of therapeutic agents. For instance, bridged silsesquioxane microspheres have been investigated for the controlled release of acetylsalicylic acid, where the release mechanism is dependent on the chemical nature of the bridged monomers.[13] Stimuli-responsive bridged polysilsesquioxanes are also being explored for targeted drug delivery, reacting to specific physiological conditions like pH changes in a tumor microenvironment.[14]

Catalysis and Adsorption

The high surface area and the potential for incorporating functional groups via co-condensation make these materials suitable as catalyst supports or as adsorbents for environmental remediation. Amine-functionalized PMOs, for example, can be used in base-catalysis or for the sequestration of metal ions.[15]

Conclusion

This compound is a highly versatile and valuable precursor in the field of materials science. Through straightforward sol-gel and co-condensation techniques, it enables the synthesis of bridged silsesquioxanes and periodic mesoporous organosilicas with finely tunable structural, chemical, and mechanical properties. The ability to precisely engineer these materials at the molecular level opens up a wide range of applications, from industrial gas separation to advanced biomedical uses like targeted drug delivery. The detailed protocols and compiled data in this guide serve as a foundational resource for researchers and professionals seeking to explore and innovate with BTESE-derived materials.

References

An In-depth Technical Guide to the Thermal Stability of 1,2-bis(triethoxysilyl)ethane (BTESE) Derived Materials

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Materials derived from 1,2-bis(triethoxysilyl)ethane (BTESE) are a class of organic-inorganic hybrid materials, specifically bridged silsesquioxanes, that offer a unique combination of flexibility from the organic ethane (B1197151) bridge and the rigidity and stability of a silica (B1680970) network. These properties make them promising candidates for a variety of applications, including membranes for gas separation and pervaporation, low-dielectric constant materials, and matrices for drug delivery. A critical parameter for the successful application of these materials is their thermal stability, which dictates their operational limits and processing conditions. This guide provides a comprehensive overview of the thermal stability of BTESE-derived materials, including detailed experimental protocols for their synthesis and thermal analysis, quantitative data on their thermal decomposition, and a discussion of the degradation mechanisms.

Synthesis of BTESE-Derived Materials

BTESE-derived materials are typically synthesized via a sol-gel process, which involves the hydrolysis and condensation of the BTESE precursor in the presence of a solvent and a catalyst. The resulting material can be in various forms, such as xerogels, aerogels, or thin films, depending on the synthesis and drying conditions.

Experimental Protocol: Sol-Gel Synthesis of a BTESE-Derived Xerogel

This protocol describes a common method for synthesizing a BTESE-derived xerogel.

Materials:

  • This compound (BTESE, precursor)

  • Ethanol (B145695) (EtOH, solvent)

  • Deionized water (H₂O)

  • Hydrochloric acid (HCl, catalyst) or Nitric acid (HNO₃, catalyst)

Procedure:

  • Precursor Solution Preparation: In a flask, mix BTESE with ethanol. The molar ratio of ethanol to BTESE can be varied to control the concentration of the sol.

  • Hydrolysis Solution Preparation: In a separate beaker, prepare an acidic aqueous solution by adding HCl or HNO₃ to deionized water. The molar ratio of water to BTESE is a critical parameter that influences the hydrolysis and condensation rates and, consequently, the final material properties.

  • Hydrolysis and Condensation: While stirring vigorously, slowly add the hydrolysis solution dropwise to the BTESE-ethanol solution. The mixture will become a clear sol.

  • Gelation: Continue stirring the sol for a predetermined period (e.g., 1-3 hours) at room temperature or a slightly elevated temperature (e.g., 60°C) under reflux to promote hydrolysis and condensation, leading to the formation of a gel.[1]

  • Aging: Age the gel in the mother liquor for a period (e.g., 24 hours) at room temperature to strengthen the silica network.

  • Washing: To remove unreacted species and the catalyst, the gel can be washed multiple times with a solvent like ethanol.

  • Drying: Dry the gel to obtain a xerogel. This can be achieved by:

    • Ambient Pressure Drying: Dry the gel at room temperature or in an oven at a controlled temperature (e.g., 50-60°C).[1]

    • Thermal Treatment: For membrane applications, a thin film is often dip-coated onto a porous support and then thermally treated at a specific temperature (e.g., 300°C) for a set duration (e.g., 3 hours) under a controlled atmosphere (e.g., N₂ or air) to form the final microporous structure.[1][2][3]

Synthesis Workflow Diagram

Synthesis_Workflow cluster_solution Solution Preparation cluster_reaction Sol-Gel Reaction cluster_processing Post-Processing Precursor BTESE + Ethanol Mixing Mixing and Stirring Precursor->Mixing Hydrolysis H2O + Acid Catalyst Hydrolysis->Mixing Gelation Gelation Mixing->Gelation Hydrolysis & Condensation Aging Aging Gelation->Aging Washing Washing Aging->Washing Drying Drying Washing->Drying Xerogel BTESE Xerogel Drying->Xerogel

Caption: Workflow for the sol-gel synthesis of BTESE-derived xerogel.

Thermal Stability Analysis

Thermogravimetric analysis (TGA) is the primary technique used to evaluate the thermal stability of BTESE-derived materials. It measures the change in mass of a sample as a function of temperature in a controlled atmosphere.

Experimental Protocol: Thermogravimetric Analysis (TGA)

This protocol outlines a general procedure for conducting TGA on BTESE-derived materials.

Apparatus:

  • Thermogravimetric Analyzer (TGA) with a sensitive microbalance and a programmable furnace.

Procedure:

  • Sample Preparation: Place a small amount of the dried BTESE-derived material (typically 5-10 mg) into a TGA sample pan (e.g., alumina (B75360) or platinum).

  • Instrument Setup:

    • Place the sample pan in the TGA furnace.

    • Select the desired atmosphere (e.g., inert: nitrogen, argon; or oxidative: air, oxygen) and set the flow rate (e.g., 20-100 mL/min).

  • Temperature Program:

    • Dynamic Scan: Heat the sample from ambient temperature to a final temperature (e.g., 800-1000°C) at a constant heating rate (e.g., 5, 10, or 20 °C/min).[4][5][6]

    • Isothermal Scan: Heat the sample to a specific temperature and hold it at that temperature for a set period to study the mass loss over time at a constant temperature.

  • Data Acquisition: The instrument will record the sample mass as a function of temperature and time.

  • Data Analysis:

    • Plot the percentage of mass loss versus temperature to obtain the TGA curve.

    • The derivative of the TGA curve (DTG curve) can be plotted to identify the temperatures of maximum decomposition rates.

    • Determine the onset temperature of decomposition (T_onset), which indicates the beginning of significant mass loss, and the residual mass at the final temperature.

TGA Experimental Workflow Diagram

TGA_Workflow Start Start Sample_Prep Sample Preparation (5-10 mg in TGA pan) Start->Sample_Prep Instrument_Setup Instrument Setup (Atmosphere and Flow Rate) Sample_Prep->Instrument_Setup Temp_Program Set Temperature Program (Dynamic or Isothermal) Instrument_Setup->Temp_Program Run_TGA Run TGA Experiment Temp_Program->Run_TGA Data_Acquisition Data Acquisition (Mass vs. Temperature) Run_TGA->Data_Acquisition Data_Analysis Data Analysis (TGA/DTG Curves, T_onset, Residual Mass) Data_Acquisition->Data_Analysis End End Data_Analysis->End

Caption: General workflow for thermogravimetric analysis (TGA).

Quantitative Data on Thermal Stability

The thermal stability of BTESE-derived materials is influenced by several factors, including the synthesis conditions, the curing temperature, and the atmosphere during thermal analysis.

Effect of Firing Temperature and Atmosphere

Higher firing temperatures during the synthesis of BTESE-derived membranes can enhance their thermal stability. Firing at temperatures up to 700°C has been shown to produce membranes with good performance for high-temperature gas separations.[7][8] The atmosphere during thermal treatment and analysis also plays a crucial role.

Table 1: TGA Data for BTESE-Derived Gel under Different Atmospheres

AtmosphereOnset Decomposition Temp. (°C)Major Weight Loss Range (°C)Gaseous ProductsReference
Inert (Nitrogen/Argon)~500300 - 800CH₄, C₂H₂, C₂H₄[4][9]
Oxidative (Air)~300-400300 - 600CH₄, CO, CO₂[4][9]

Data is approximate and sourced from graphical representations in the cited literature.

Effect of Heating Rate

The heating rate during TGA can affect the observed decomposition temperatures. Generally, higher heating rates shift the decomposition to higher temperatures.[10]

Table 2: TGA Data for BTESE-Derived Materials at Different Heating Rates

MaterialAtmosphereHeating Rate (°C/min)T_onset (°C)Peak Decomposition Temp. (°C)Reference
BTESE OrganosilicaNitrogen5--[6]
BTESE OrganosilicaNitrogen10--[6]
BTESE OrganosilicaNitrogen15--[6]
BTESE OrganosilicaNitrogen20--[6]
BTESE OrganosilicaAir5--[6]
BTESE OrganosilicaAir10--[6]
BTESE OrganosilicaAir15--[6]
BTESE OrganosilicaAir20--[6]

Specific quantitative values for T_onset and peak decomposition temperatures at varying heating rates for BTESE materials require further dedicated experimental studies for a complete dataset.

Thermal Degradation Pathway

The thermal degradation of BTESE-derived materials primarily involves the cleavage of the organic ethane bridge that links the silicon atoms. The specific degradation products depend on the atmosphere.

Degradation in an Inert Atmosphere

In an inert atmosphere such as nitrogen or argon, the thermal decomposition of the ethane bridge occurs at higher temperatures, typically starting around 500°C.[4][9] The degradation proceeds through the homolytic cleavage of the C-C and Si-C bonds, leading to the formation of various hydrocarbon gases such as methane (B114726) (CH₄), acetylene (B1199291) (C₂H₂), and ethylene (B1197577) (C₂H₄).[4][9]

Degradation in an Oxidative Atmosphere

In the presence of oxygen (air), the thermal degradation begins at lower temperatures, generally between 300°C and 400°C.[4][9] The organic ethane bridge is oxidized, leading to the formation of carbon monoxide (CO) and carbon dioxide (CO₂), in addition to methane.[4][9] The final product is a silica (SiO₂) network.

Thermal Degradation Pathway Diagram

Degradation_Pathway cluster_synthesis Material Synthesis cluster_degradation Thermal Degradation BTESE BTESE Precursor (C₂H₅O)₃Si-CH₂-CH₂-Si(OC₂H₅)₃ SolGel Sol-Gel Process (Hydrolysis & Condensation) BTESE->SolGel Network Polysilsesquioxane Network (-O-Si-CH₂-CH₂-Si-O-) SolGel->Network Heat_Inert Heat (Inert Atmosphere, >500°C) Network->Heat_Inert Heat_Oxidative Heat (Oxidative Atmosphere, >300°C) Network->Heat_Oxidative Products_Inert Degradation Products: CH₄, C₂H₂, C₂H₄ Heat_Inert->Products_Inert Silica_Inert Si-O-C residue Heat_Inert->Silica_Inert Ethane Bridge Cleavage Products_Oxidative Degradation Products: CH₄, CO, CO₂ Heat_Oxidative->Products_Oxidative Silica_Oxidative SiO₂ Network Heat_Oxidative->Silica_Oxidative Ethane Bridge Oxidation

Caption: Thermal degradation pathway of BTESE-derived materials.

Conclusion

The thermal stability of this compound (BTESE) derived materials is a critical factor for their application in various fields. This guide has provided a comprehensive overview of the synthesis, thermal analysis, and degradation mechanisms of these materials. The sol-gel method offers a versatile route to produce BTESE-based materials, and their thermal stability can be tailored by controlling synthesis and processing parameters. Thermogravimetric analysis is an indispensable tool for characterizing the thermal behavior of these materials, revealing that the degradation of the ethane bridge is the primary decomposition pathway, with the specific products and onset temperatures being highly dependent on the surrounding atmosphere. The data and protocols presented herein serve as a valuable resource for researchers and professionals working with or developing BTESE-derived materials.

References

The Structural Significance of the Ethylene Bridge

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide: The Role of the Ethylene (B1197577) Bridge in the Properties of 1,2-bis(triethoxysilyl)ethane (BTESE)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pivotal role the ethylene bridge plays in defining the physicochemical properties of materials derived from this compound (BTESE). BTESE is a bridged silsesquioxane precursor widely used in the synthesis of advanced organosilicate materials. The central ethylene (-CH2-CH2-) linker between the two silicon atoms imparts a unique combination of flexibility, hydrophobicity, and stability to the resulting polymer network, making it suitable for a range of high-performance applications.

The presence of the covalent Si-CH2-CH2-Si linkage is the defining feature of BTESE-derived materials. Unlike traditional silica (B1680970) materials synthesized from precursors like tetraethoxysilane (TEOS), which create a rigid, purely inorganic Si-O-Si network, the ethylene bridge introduces organic character directly into the material's backbone. This hybrid organic-inorganic nature is fundamental to its properties.

The Si-C bond is generally stable under hydrolytic conditions, which allows for the formation of these hybrid materials through sol-gel processes without cleavage of the bridge.[1] This stability is crucial for the integrity and durability of the final material.

Key Attributes Conferred by the Ethylene Bridge:
  • Flexibility: The ethylene bridge provides a degree of conformational freedom to the silicate (B1173343) network, making the resulting material less brittle than purely inorganic silica.

  • Hydrophobicity: The organic -CH2-CH2- groups are nonpolar, which increases the hydrophobicity of the material.[2] This property is critical for applications requiring hydrothermal stability, as it protects the Si-O-Si bonds from hydrolytic attack.

  • Controlled Porosity: The ethylene bridge acts as a network-forming component that influences the final pore structure of the material. Materials derived from BTESE have larger pores than those derived from TEOS.[2] This allows for the tuning of pore sizes for specific molecular separation applications.

Impact on Material Properties

The structural characteristics imparted by the ethylene bridge have a direct and significant impact on the thermal, mechanical, and dielectric properties of BTESE-derived materials.

Thermal and Hydrothermal Stability

BTESE-derived materials exhibit enhanced thermal and oxidation stability. While the organic ethane (B1197151) groups typically begin to decompose at temperatures above 300°C, studies have shown that firing at much higher temperatures (550–700°C) under a nitrogen atmosphere can lead to membranes with superior thermal and oxidation resistance.[2][3][4][5] This high-temperature treatment increases the cross-linking of the network and results in a material with a large carbon/silicon ratio, contributing to its stability.[3]

The hydrophobicity provided by the ethylene bridge is a key factor in the enhanced hydrothermal stability of BTESE-derived materials compared to TEOS-derived silica.[2] The organic groups shield the Si-O-Si network from water, preventing degradation in humid environments.

Mechanical Properties

The incorporation of the flexible ethylene bridge into the silica network influences the mechanical properties of the resulting films. Organosilicate glasses (OSGs) derived from precursors like BTESE generally have a lower elastic modulus and hardness compared to dense silicon dioxide. However, they offer improved fracture toughness, making them less prone to cracking.

The mechanical properties are also closely linked to the porosity of the material. For mesoporous ethylene-bridged organosilica films, specific mechanical properties have been reported.

Dielectric Properties

BTESE is a key precursor in the fabrication of low-k dielectric materials, which are essential for reducing parasitic capacitance in modern microelectronics.[6] The incorporation of organic groups like the ethylene bridge lowers the dielectric constant of the silica matrix. This is because the organic components have a lower polarizability than the Si-O bonds and their presence can increase the free volume (porosity) within the material. The ultimate low-k material is air, with a dielectric constant of approximately 1.[6] By creating a porous structure, the overall dielectric constant of the material can be significantly reduced.

Quantitative Data on BTESE-Derived Material Properties

The following tables summarize key quantitative data for BTESE-derived materials and provide a comparison with other relevant materials.

Table 1: Mechanical Properties of Organosilicate Films

Material TypeYoung's Modulus (E) [GPa]Hardness (H) [GPa]Dielectric Constant (k)Reference
Mesoporous Ethylene-Bridged Organosilica6.270.581.80[7]
Annealed Mesoporous Ethylene-Bridged Organosilica (500°C)9.1~0.81.92[7]

Table 2: Gas Separation Performance of BTESE-Derived Membranes

Membrane Firing TemperatureH₂ Permeance [mol m⁻² s⁻¹ Pa⁻¹]H₂/CH₄ SelectivityH₂/CF₄ SelectivityReference
300°C-~30~200[3][8]
550°C (under N₂ then air)-~100~2000[3][8]
700°C~10⁻⁶~100-[3][8]

Experimental Protocols

Synthesis of BTESE-Derived Organosilica Membranes (Sol-Gel Method)

This protocol describes a typical sol-gel synthesis for preparing a BTESE-derived membrane.

  • Sol Preparation:

    • A BTESE precursor is dissolved in ethanol.

    • A mixture of water and a mineral acid catalyst (e.g., nitric acid) is added dropwise to the BTESE solution while stirring. The molar ratio of BTESE:H₂O:acid is a critical parameter that influences the final pore structure.

    • The solution is stirred for several hours to facilitate hydrolysis and condensation reactions.

  • Coating:

    • A porous support (e.g., α-alumina) is dip-coated or spin-coated with the prepared sol.

    • The coated support is dried to remove the solvent.

  • Calcination:

    • The dried membrane is subjected to a heat treatment (calcination) in a controlled atmosphere (e.g., nitrogen or air).

    • The calcination temperature is a crucial parameter that affects the degree of cross-linking and the thermal stability of the final membrane. Temperatures typically range from 300°C to 700°C.[2][3][4][5][8]

Characterization Techniques
  • Fourier-Transform Infrared Spectroscopy (FTIR): Used to identify the chemical bonds present in the material and to confirm the incorporation of the ethylene bridge into the silica network.

  • Thermogravimetric Analysis (TGA): Employed to evaluate the thermal stability of the material by measuring its weight loss as a function of temperature.

  • Nitrogen Adsorption-Desorption: Used to determine the surface area, pore volume, and pore size distribution of the porous material.

  • Scanning Electron Microscopy (SEM) / Transmission Electron Microscopy (TEM): Used to visualize the morphology and structure of the membranes and films.

  • Nanoindentation: A technique used to measure the Young's modulus and hardness of thin films.

Potential Applications in Drug Development

While the primary applications of BTESE-derived materials are in materials science, their unique properties suggest potential for use in the biomedical field, including drug development.

  • Biocompatibility: BTESE-derived materials have been noted for their biocompatibility.[3]

  • Drug Delivery Vehicles: The well-defined porous structure of mesoporous organosilicas derived from BTESE makes them potential candidates for hosting and delivering therapeutic agents. The ability to tune the pore size could allow for the controlled release of drugs of different molecular sizes.

  • Surface Functionalization: The surface of BTESE-derived materials can be functionalized with various organic groups, such as amines, to facilitate the attachment of biomolecules or to modify the surface properties for specific biological interactions.

Further research is needed to fully explore the potential of BTESE-derived materials in drug delivery and other biomedical applications.

Visualizations

Chemical Structure of BTESE and its Polymerized Network

Caption: From BTESE monomer to a cross-linked organosilicate network.

Sol-Gel Workflow for BTESE Membrane Fabrication

SolGel_Workflow start Start: BTESE Precursor sol_prep Sol Preparation: Hydrolysis & Condensation in Ethanol/Water/Acid start->sol_prep coating Coating: Dip-coating or Spin-coating on Porous Support sol_prep->coating drying Drying: Solvent Evaporation coating->drying calcination Calcination: High-Temperature Treatment (e.g., 300-700°C) drying->calcination final_product Final Product: BTESE-Derived Organosilica Membrane calcination->final_product

Caption: A typical workflow for fabricating BTESE membranes via the sol-gel method.

Influence of Ethylene Bridge on Material Properties

Property_Influence ethylene_bridge Ethylene Bridge (-CH₂-CH₂-) flexibility Increased Flexibility ethylene_bridge->flexibility hydrophobicity Increased Hydrophobicity ethylene_bridge->hydrophobicity porosity Controlled Porosity ethylene_bridge->porosity mech_props Improved Mechanical Properties (Toughness) flexibility->mech_props thermal_stability Enhanced Hydrothermal Stability hydrophobicity->thermal_stability low_k Low Dielectric Constant porosity->low_k separation Molecular Separation (Gas/Liquid) porosity->separation

Caption: The ethylene bridge's influence on the key properties of BTESE materials.

References

Methodological & Application

Application Notes and Protocols for Sol-Gel Synthesis of Drug Delivery Systems Using 1,2-bis(triethoxysilyl)ethane (BTESE)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of mesoporous organosilica materials using 1,2-bis(triethoxysilyl)ethane (BTESE) as a precursor for controlled drug delivery applications. The unique bridged ethylene (B1197577) group in BTESE imparts enhanced flexibility and hydrophobicity to the resulting silica (B1680970) network, offering potential advantages for the encapsulation and sustained release of therapeutic agents.

Introduction to BTESE-Based Sol-Gel Synthesis for Drug Delivery

The sol-gel process is a versatile wet-chemical technique used to produce solid materials from small molecules. The process involves the transition of a system from a liquid "sol" (colloidal solution) into a solid "gel" phase. For drug delivery applications, sol-gel synthesis offers a low-temperature method to encapsulate therapeutic molecules within a porous inorganic matrix.

This compound (BTESE) is an organosilica precursor that contains a bridging ethylene group between two silicon atoms. This organic moiety is an integral part of the resulting silica network, creating a hybrid organic-inorganic material. These materials, often termed periodic mesoporous organosilicas (PMOs), possess several advantageous properties for drug delivery:

  • High Surface Area and Pore Volume: Allows for significant drug loading capacity.[1][2]

  • Tunable Pore Size: Enables control over drug release kinetics.

  • Enhanced Biocompatibility: The organic modification can improve interactions with biological systems.

  • Chemical Stability: The siloxane framework is robust under physiological conditions.

Experimental Protocols

The following protocols are generalized methodologies derived from established sol-gel synthesis procedures for organosilanes. Researchers should optimize these parameters based on the specific drug and desired release profile.

Protocol for Synthesis of BTESE-Based Nanoparticles (Acid-Catalyzed)

This protocol details a common method for producing BTESE-derived nanoparticles suitable for drug loading.

Materials:

  • This compound (BTESE)

  • Ethanol (B145695) (EtOH), absolute

  • Deionized water (H₂O)

  • Hydrochloric acid (HCl) or Nitric acid (HNO₃) as a catalyst

  • Surfactant (e.g., Cetyltrimethylammonium bromide - CTAB) for pore templating (optional)

  • Drug to be encapsulated

Procedure:

  • Sol Preparation:

    • In a clean, dry flask, dissolve BTESE in ethanol with vigorous stirring. A typical starting concentration is 5 wt% BTESE.[3]

    • In a separate vessel, prepare an acidic aqueous solution by adding the acid catalyst to deionized water.

    • Slowly add the acidic water solution dropwise to the BTESE/ethanol solution under continuous, vigorous stirring. A common molar ratio of BTESE:H₂O:Acid is 1:x:0.2, where x can be varied to control hydrolysis.[3]

  • Hydrolysis and Condensation:

    • Allow the mixture to stir at room temperature for a designated period (e.g., 6-24 hours) to facilitate the hydrolysis of the triethoxysilyl groups and subsequent condensation to form the sol.

  • Drug Loading (In-Situ Encapsulation):

    • Dissolve the therapeutic agent in a suitable solvent (ideally the ethanol or water used in the sol preparation) and add it to the sol after the initial hydrolysis period.

    • Continue stirring to ensure homogeneous distribution of the drug within the sol.

  • Gelation and Aging:

    • The sol will gradually increase in viscosity and form a gel. The gelation time can be influenced by temperature, pH, and precursor concentration.

    • Age the gel in a sealed container at a specific temperature (e.g., 50-60 °C) for 1-2 days. Aging strengthens the silica network.

  • Washing and Drying:

    • Wash the gel multiple times with ethanol and then with deionized water to remove unreacted precursors, catalyst, and non-encapsulated drug. This can be done via centrifugation and redispersion.

    • Dry the resulting material under vacuum or at a moderately elevated temperature (e.g., 60-100 °C) to obtain a xerogel. For aerogels, supercritical drying is required.

  • Template Removal (if applicable):

    • If a surfactant template like CTAB was used to create ordered mesopores, it must be removed. This is typically achieved by solvent extraction (e.g., refluxing in acidified ethanol) or calcination. Note that calcination may not be suitable for heat-sensitive drugs.

Protocol for Drug Loading via Adsorption (Post-Synthesis)

This method is suitable for loading drugs into pre-formed, template-free or template-removed BTESE nanoparticles.

Materials:

  • Synthesized BTESE nanoparticles

  • Therapeutic drug

  • Appropriate solvent for the drug

Procedure:

  • Prepare Drug Solution: Dissolve the drug in a suitable solvent to create a concentrated solution.

  • Incubation: Disperse the BTESE nanoparticles in the drug solution.

  • Adsorption: Stir the suspension for an extended period (e.g., 24-48 hours) at room temperature to allow the drug molecules to adsorb onto the surface and diffuse into the pores of the nanoparticles.

  • Separation and Washing: Separate the drug-loaded nanoparticles from the solution by centrifugation.

  • Wash the particles with a small amount of fresh solvent to remove any loosely bound drug from the external surface.

  • Drying: Dry the drug-loaded nanoparticles under vacuum.

Protocol for In-Vitro Drug Release Study

This protocol outlines a standard procedure to evaluate the release kinetics of a drug from the synthesized BTESE matrix.

Materials:

  • Drug-loaded BTESE nanoparticles

  • Phosphate-buffered saline (PBS) at pH 7.4 (to simulate physiological conditions)

  • Simulated gastric fluid (e.g., 0.1 M HCl, pH 1.2)

  • A temperature-controlled shaker or incubator

  • UV-Vis spectrophotometer or HPLC for drug quantification

Procedure:

  • Dispersion: Disperse a known amount of drug-loaded BTESE nanoparticles in a specific volume of the release medium (e.g., PBS).

  • Incubation: Place the dispersion in a shaker bath maintained at 37 °C.

  • Sampling: At predetermined time intervals, withdraw a small aliquot of the release medium.

  • Separation: Centrifuge the aliquot to pellet the nanoparticles.

  • Quantification: Analyze the supernatant to determine the concentration of the released drug using a pre-established calibration curve.

  • Replenishment: After each sampling, replenish the release medium with an equal volume of fresh medium to maintain sink conditions.

  • Data Analysis: Calculate the cumulative percentage of drug released over time.

Data Presentation

The following tables summarize key quantitative data from studies on organosilica-based drug delivery systems. While not exclusively using BTESE, this data provides a benchmark for expected performance.

Table 1: Drug Loading and Encapsulation Efficiency in Organosilica Nanoparticles

Precursor(s)DrugLoading MethodDrug Loading Capacity (wt%)Encapsulation Efficiency (%)Reference
BTESE and othersDoxorubicinAdsorption85.9% (859 µg/mg)Not Reported[4]
TSPA and TEOSSodium SalicylateIn-SituNot ReportedNot Reported[5]
TEOSParacetamolAdsorption18.8%Not Reported[6]
LPMSNs and HOSNPsPepstatin AAdsorptionGood (not quantified)Not Reported[7]

Table 2: In-Vitro Drug Release from Organosilica Matrices

Precursor(s)DrugRelease MediumRelease ProfileReference
TEOS and MTESCaptoprilpH 1.2 (HCl)~70% release in < 1 hour (burst)[8]
TEOS and MTESCaptoprilpH 7.4 (TRIS)Slower, sustained release[8]
BTESE and othersDoxorubicinpH 5.0Controlled release stimulated by pH[4]
TSPA and TEOSSodium SalicylateNot SpecifiedDiffusion-controlled release[5]

Visualization of Workflows and Processes

The following diagrams, generated using Graphviz, illustrate the key experimental workflows and the underlying chemical process of sol-gel synthesis.

Sol_Gel_Synthesis_Workflow start Start sol_prep Sol Preparation (BTESE + EtOH + H2O/Acid) start->sol_prep hydrolysis Hydrolysis & Condensation sol_prep->hydrolysis drug_loading Drug Loading (In-Situ or Adsorption) hydrolysis->drug_loading gelation Gelation drug_loading->gelation aging Aging gelation->aging washing Washing & Drying aging->washing end Drug-Loaded Nanoparticles washing->end

Caption: Experimental workflow for BTESE-based drug delivery system synthesis.

Sol_Gel_Process cluster_0 Sol-Gel Chemistry precursor BTESE Precursor (Si-(CH2)2-Si) hydrolysis Hydrolysis (+ H2O, Catalyst) precursor->hydrolysis Step 1 silanol Silanol Formation (Si-OH) hydrolysis->silanol condensation Condensation silanol->condensation Step 2 network Organosilica Network (Si-O-Si bonds) condensation->network

Caption: Key chemical stages in the sol-gel synthesis using BTESE.

Drug_Release_Pathway nanoparticle Drug-Loaded BTESE Nanoparticle medium Release Medium (e.g., PBS pH 7.4) nanoparticle->medium Dispersion diffusion Drug Diffusion from Pores medium->diffusion Uptake of Medium release Released Drug in Solution diffusion->release Controlled Release

References

Application Notes and Protocols for the Synthesis of Mesoporous Organosilica from 1,2-Bis(triethoxysilyl)ethane (BTESE)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of mesoporous organosilica nanoparticles (MONs) using 1,2-bis(triethoxysilyl)ethane (BTESE) as the organosilica precursor. This procedure is based on established sol-gel chemistry employing a surfactant-templating approach, which is widely utilized for creating materials with controlled porosity and high surface area, making them suitable for various applications, including drug delivery and catalysis.

Overview

Mesoporous organosilica materials are a class of hybrid organic-inorganic materials characterized by a robust silica (B1680970) framework, tunable pore sizes (typically 2-50 nm), and high surface areas.[1] The incorporation of organic bridging groups, such as the ethylene (B1197577) bridge in BTESE, within the silica network imparts unique properties, including increased hydrophobicity and mechanical stability, compared to purely inorganic mesoporous silica.[2]

The synthesis protocol described herein utilizes the self-assembly of a surfactant, such as cetyltrimethylammonium bromide (CTAB), to form micelles that act as a template for the condensing organosilica precursor.[3] Subsequent removal of the surfactant template reveals the mesoporous structure.[1] Variations in the synthesis conditions, including the choice of template, catalyst, and reaction temperature, can be used to tailor the final properties of the material.[4]

Experimental Protocol: Surfactant-Templated Synthesis of BTESE-Derived Mesoporous Organosilica

This protocol outlines a typical synthesis of mesoporous organosilica using BTESE as the precursor and CTAB as the structure-directing agent under basic conditions.

2.1. Materials

2.2. Equipment

  • Round-bottom flask

  • Magnetic stirrer with heating plate

  • Reflux condenser

  • Centrifuge

  • Oven

  • Mortar and pestle

2.3. Synthesis Procedure

  • Template Solution Preparation: In a round-bottom flask, dissolve a specific amount of CTAB in a mixture of deionized water and ethanol with vigorous stirring.

  • Addition of Catalyst: To the template solution, add a defined volume of a sodium hydroxide solution to establish a basic environment. Continue stirring until the solution becomes clear.

  • Precursor Addition: While maintaining vigorous stirring, add BTESE dropwise to the solution. The molar ratios of the reactants are crucial for controlling the final structure.

  • Reaction: Allow the mixture to react under continuous stirring at a controlled temperature (e.g., 80°C) for a specified period (e.g., 2-4 hours). A white precipitate should form.

  • Product Collection and Washing: After the reaction is complete, collect the solid product by centrifugation. Wash the product repeatedly with deionized water and ethanol to remove residual reactants.

  • Template Removal (Solvent Extraction): To create the mesoporous structure, the surfactant template must be removed. This is typically achieved by suspending the as-synthesized material in a solvent mixture (e.g., ethanol with an acidic component) and stirring at an elevated temperature (e.g., 60°C) for several hours. This process is often repeated to ensure complete template removal.[5]

  • Drying: Dry the final product in an oven at a specific temperature (e.g., 100°C) overnight to obtain a fine white powder.

Data Presentation

The following tables summarize typical quantitative data for the synthesis of BTESE-derived mesoporous organosilica, highlighting the influence of synthesis parameters on the material's properties.

Table 1: Representative Synthesis Parameters

ParameterValueReference
PrecursorThis compound (BTESE)
TemplateCetyltrimethylammonium bromide (CTAB)[3][6]
CatalystSodium Hydroxide (NaOH)[6]
Molar Ratio (BTESE:CTAB:NaOH:H₂O)Varies depending on desired properties[6]
Reaction Temperature80 °C[6][7]
Reaction Time2 - 24 hours[6][7]

Table 2: Typical Material Properties

PropertyRange of ValuesReference
Surface Area (BET)700 - 970 m²/g[6][8]
Pore Volume0.5 - 1.2 cm³/g[3]
Pore Size2.7 - 5.4 nm[6][8]

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Synthesis cluster_processing Post-Processing Template Solution Template Solution Catalyst Addition Catalyst Addition Template Solution->Catalyst Addition Add NaOH Precursor Addition Precursor Addition Catalyst Addition->Precursor Addition Add BTESE Reaction Reaction Precursor Addition->Reaction Heat & Stir Collection & Washing Collection & Washing Reaction->Collection & Washing Centrifuge Template Removal Template Removal Collection & Washing->Template Removal Solvent Extraction Drying Drying Template Removal->Drying Final Product Final Product Drying->Final Product

Caption: Experimental workflow for the synthesis of mesoporous organosilica.

logical_relationship cluster_reactants Reactants cluster_process Process BTESE BTESE (Organosilica Precursor) Sol-Gel Sol-Gel Process (Hydrolysis & Condensation) BTESE->Sol-Gel Template Surfactant (e.g., CTAB) Template->Sol-Gel Catalyst Catalyst (e.g., NaOH) Catalyst->Sol-Gel Solvent Solvent (Water/Ethanol) Solvent->Sol-Gel As-Synthesized Material As-Synthesized Material Sol-Gel->As-Synthesized Material Self-Assembly Mesoporous Organosilica Mesoporous Organosilica As-Synthesized Material->Mesoporous Organosilica Template Removal

Caption: Logical relationship of components in the synthesis.

Characterization

The synthesized mesoporous organosilica can be characterized by various techniques to determine its structural and chemical properties:

  • Transmission Electron Microscopy (TEM): To visualize the morphology and pore structure.[8]

  • Nitrogen Adsorption-Desorption Isotherms (BET analysis): To determine the surface area, pore volume, and pore size distribution.[6]

  • X-ray Diffraction (XRD): To assess the ordered arrangement of the mesopores.[8]

  • Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the presence of organic (Si-C) and inorganic (Si-O-Si) bonds.[3]

  • Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy (¹³C and ²⁹Si): To provide detailed information about the local chemical environment of the carbon and silicon atoms in the framework.[7][8]

Safety Precautions

  • Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Work in a well-ventilated fume hood, especially when handling volatile organic compounds and ammonia.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

These application notes are intended to serve as a comprehensive guide for the synthesis and characterization of BTESE-derived mesoporous organosilica. Researchers are encouraged to adapt and optimize the protocol based on their specific research needs and available resources.

References

Surface Modification of Substrates with 1,2-bis(triethoxysilyl)ethane (BTESE): Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of 1,2-bis(triethoxysilyl)ethane (BTESE) for the surface modification of various substrates. This versatile organosilane is a valuable tool for creating stable, cross-linked organosilica layers, enhancing properties such as corrosion resistance, adhesion, and biocompatibility. This document outlines detailed protocols for substrate preparation, surface functionalization with BTESE, and subsequent characterization.

Introduction to this compound (BTESE)

This compound is a bridged organosilane with two triethoxysilyl groups connected by an ethane (B1197151) bridge. This structure allows for the formation of a dense, cross-linked siloxane network upon hydrolysis and condensation. The ethoxy groups hydrolyze in the presence of water to form reactive silanol (B1196071) groups (-Si-OH). These silanols can then condense with hydroxyl groups on the surface of a substrate (e.g., metal oxides, glass, silica) to form stable covalent bonds (M-O-Si, where M is the substrate atom).[1][2] Additionally, the silanol groups can self-condense to form a robust, three-dimensional polysiloxane network.[3] This process is fundamental to its application as an adhesion promoter and for creating protective surface coatings.[2][4]

The key features of BTESE-modified surfaces include enhanced durability, increased resistance to chemicals and moisture, and improved mechanical stability.[2] These properties make BTESE an excellent candidate for a wide range of applications, from industrial coatings to advanced biomaterials.

Applications

The unique properties of BTESE lend themselves to a variety of applications in research and development:

  • Corrosion Protection: BTESE forms a dense barrier film on metal surfaces, such as aluminum and steel, providing effective protection against corrosion.[4]

  • Adhesion Promotion: It can be used as a coupling agent to improve the adhesion between organic coatings and inorganic substrates.[1]

  • Biomaterial Surface Modification: BTESE can be used to create stable, biocompatible coatings on medical implants and devices. The modified surface can then be further functionalized for specific biological interactions.

  • Organosilica Membranes: BTESE is a key precursor in the fabrication of high-performance organosilica membranes for gas separation and reverse osmosis.[5][6][7][8]

  • Mesoporous Materials: It serves as a precursor for the synthesis of mesoporous organosilica materials with tailored pore structures.

  • Stabilization of Silane (B1218182) Layers: BTESE can be co-deposited with other organosilanes to enhance the stability and durability of the functional layer.[9]

Experimental Protocols

The following protocols provide a general framework for the surface modification of substrates using BTESE. Optimization of specific parameters (e.g., concentration, reaction time, temperature) may be necessary for different substrates and applications.

Protocol 1: General Procedure for Surface Silanization with BTESE

This protocol describes a typical procedure for modifying a hydroxyl-rich surface (e.g., glass, silica, or oxidized metal) with BTESE.

1. Substrate Preparation (Cleaning and Hydroxylation):

  • Solvent Cleaning: Thoroughly clean the substrate by sonicating in a series of solvents, for example, acetone, ethanol (B145695), and deionized water (15 minutes each), to remove organic contaminants.

  • Oxidative Cleaning (Piranha or Plasma):

    • Piranha Solution (Use with extreme caution in a certified fume hood with appropriate personal protective equipment): Immerse the substrates in a freshly prepared piranha solution (typically a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30-60 minutes. This step removes residual organic residues and hydroxylates the surface.

    • Oxygen Plasma: Alternatively, treat the substrates with oxygen plasma for 5-10 minutes to clean and activate the surface.

  • Rinsing and Drying: After oxidative cleaning, rinse the substrates extensively with high-purity deionized water and dry them under a stream of inert gas (e.g., nitrogen or argon) or in an oven at 110°C.

2. Preparation of BTESE Solution:

  • Prepare a 1-5% (v/v) solution of BTESE in a suitable solvent. The choice of solvent depends on the application; common options include:

    • Aqueous acidic solution (e.g., deionized water adjusted to pH 4 with acetic acid).[1]

    • Anhydrous organic solvent (e.g., toluene (B28343) or ethanol) for applications requiring minimal water during the initial deposition phase.

  • Allow the solution to hydrolyze for a specific period before use. This "aging" time is crucial for the formation of silanol groups. A typical hydrolysis time can range from 30 minutes to several hours, and even up to 7 days in some cases, depending on the solvent and pH.[3][4] For instance, in water-rich solutions at pH 4, hydrolysis can proceed for 3 days to convert a significant portion of the silane molecules into silanols.[3]

3. Silanization Procedure:

  • Immerse the cleaned and dried substrates in the prepared BTESE solution.

  • The reaction can be carried out at room temperature for 2-24 hours. For some applications, gentle heating (e.g., 40-60°C) can accelerate the process.

  • To ensure uniform coating, the solution can be gently agitated during the immersion period.

4. Post-Silanization Rinsing and Curing:

  • After immersion, remove the substrates from the silane solution and rinse them thoroughly with the same solvent used for the solution (e.g., ethanol or deionized water) to remove any physisorbed BTESE molecules.

  • Dry the substrates under a stream of inert gas.

  • Cure the coated substrates by baking them in an oven. A typical curing process involves heating at 100-120°C for 1 hour to promote the formation of a stable, cross-linked siloxane network. For specific applications like membrane fabrication, curing temperatures can be much higher (e.g., 300-700°C).[8]

Protocol 2: Co-deposition of BTESE with an Aminosilane (B1250345) for Enhanced Stability

This protocol, adapted from a procedure for stabilizing aminosilane layers, demonstrates the use of BTESE as a cross-linking agent.[9]

1. Substrate Preparation:

  • Follow the substrate cleaning and hydroxylation steps outlined in Protocol 1.

2. Preparation of Silane Solution:

  • Prepare a solution of 5% water in ethanol (v/v).

  • Adjust the pH of the solution to 4.5-5.5 with acetic acid.

  • Add the desired aminosilane (e.g., N-(2-aminoethyl)-3-aminopropyltriethoxysilane, AEAPTES) to a final concentration of 3% (v/v).

  • Add BTESE to the solution to a final concentration of 2.4% (v/v).

  • Allow the solution to react for at least 5 minutes at room temperature to initiate hydrolysis.

3. Silanization Procedure:

  • Immerse the prepared substrates in the silane mixture.

  • For particulate substrates like nanoparticles, sonicate the mixture continuously for up to 4 hours to ensure uniform coating. For planar substrates, gentle agitation is sufficient.

4. Rinsing and Curing:

  • Wash the substrates extensively with 5% ethanol in deionized water.

  • Dry the substrates under a stream of nitrogen.

  • Cure the substrates in an oven at 110°C for 1 hour.

Data Presentation

The success of surface modification with BTESE can be evaluated using various surface characterization techniques. The following tables summarize representative quantitative data from the literature for BTESE-modified surfaces.

Table 1: Gas Permeation Properties of BTESE-Derived Membranes

Membrane Firing Temperature (°C)Gas PairPermeance Ratio (Selectivity)H₂ Permeance (mol m⁻² s⁻¹ Pa⁻¹)Reference
300H₂/CH₄~30-[8]
300H₂/CF₄~200-[8]
550H₂/CH₄~100-[8]
550H₂/CF₄~2000-[8]
700H₂/CH₄~100~1 x 10⁻⁶[8]

Table 2: Reverse Osmosis Performance of BTESE-Derived Membranes for H₂O/DMF Separation

Membrane TypePore Size Range (nm)DMF Rejection (%)Total Flux (kg m⁻² h⁻¹)He/SF₆ Permeance RatioReference
BTESE-40.76 - 1.02~30-~25[7]
BTESE-60.56 - 0.67> 95> 5260 - 3400[7]

Visualizations

Hydrolysis and Condensation of BTESE

The following diagram illustrates the chemical pathway for the formation of a cross-linked polysiloxane network from BTESE monomers.

BTESE_Reaction BTESE This compound (BTESE) Hydrolyzed Hydrolyzed BTESE (Silanetriols) BTESE->Hydrolyzed + H₂O (Hydrolysis) Network Cross-linked Polysiloxane Network on Substrate Hydrolyzed->Network Condensation Substrate Substrate with -OH groups Substrate->Network Condensation

Caption: Hydrolysis and condensation of BTESE.

Experimental Workflow for BTESE Surface Modification

This diagram outlines the key steps in a typical experimental workflow for modifying a substrate with BTESE.

Workflow Start Start: Unmodified Substrate Cleaning 1. Substrate Cleaning (Solvents, Plasma/Piranha) Start->Cleaning Drying1 Drying Cleaning->Drying1 Silanization 2. Silanization (Immersion in BTESE Solution) Drying1->Silanization Rinsing 3. Rinsing (Solvent Wash) Silanization->Rinsing Curing 4. Curing (Baking in Oven) Rinsing->Curing Characterization 5. Surface Characterization (XPS, Contact Angle, AFM, etc.) Curing->Characterization End End: BTESE-Modified Substrate Characterization->End

Caption: Experimental workflow for BTESE surface modification.

References

Application of BTESE in Corrosion Protection Coatings for Aluminum: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-bis(triethoxysilyl)ethane (BTESE) is a bifunctional organosilane that has garnered significant attention as an effective agent for corrosion protection of aluminum and its alloys.[1][2] Applied as a thin film through a sol-gel process, BTESE coatings offer a promising, environmentally friendly alternative to traditional chromate (B82759) conversion coatings, which are facing increasing restrictions due to their toxicity.[3][4] These coatings primarily provide a barrier-type protection, leveraging their hydrophobic nature to prevent the ingress of corrosive agents.[1] The formation of a stable, cross-linked siloxane network (Si-O-Si) and covalent bonds with the aluminum oxide surface (Al-O-Si) are crucial to its protective mechanism.[2][5] This document provides detailed application notes and experimental protocols for the use of BTESE in creating corrosion-resistant coatings on aluminum substrates.

Mechanism of Corrosion Protection

The corrosion protection afforded by BTESE coatings on aluminum is a multi-faceted process:

  • Hydrolysis and Condensation: BTESE undergoes hydrolysis in an aqueous or alcohol-water solution, typically under acidic conditions (pH ~4), to form silanol (B1196071) groups (Si-OH).[5][6] These silanol groups then condense with each other to form a cross-linked siloxane (Si-O-Si) network, which constitutes the backbone of the protective film.[2]

  • Interfacial Bonding: The silanol groups also react with the hydroxyl groups present on the surface of the aluminum oxide layer, forming strong, covalent metallosiloxane bonds (Al-O-Si).[2][5] This ensures excellent adhesion of the coating to the substrate.

  • Barrier Properties: The resulting dense, cross-linked siloxane film acts as a physical barrier, hindering the transport of corrosive species such as water, oxygen, and chloride ions to the aluminum surface.[1][7] The hydrophobic nature of the organic ethane (B1197151) bridge in the BTESE molecule further repels water.[2]

Data Presentation

The following tables summarize quantitative data from various studies on the performance of BTESE coatings on aluminum alloys.

Table 1: Electrochemical Corrosion Parameters of BTESE Coated Aluminum Alloys

Aluminum AlloyCoatingEcorr (V vs. SCE)icorr (A/cm²)Reference
AA2024-T3Uncoated-0.657.9 x 10⁻⁷[8]
AA2024-T3BTESE Coated-0.581.2 x 10⁻⁸[8]
YL12Uncoated-0.725.6 x 10⁻⁶[9]
YL12BTESE Coated-0.618.9 x 10⁻⁸[9]

Table 2: Electrochemical Impedance Spectroscopy (EIS) Data for BTESE Coated Aluminum

Aluminum AlloyCoatingImmersion Time in 3.5% NaClImpedance at Low Frequency (Ω·cm²)Reference
AA2024-T3Uncoated1 hour~1 x 10⁴[10]
AA2024-T3BTESE Coated1 hour~1 x 10⁶[10]
AA2198-T8Uncoated24 hours~5 x 10³[3]
AA2198-T8BTESE Coated24 hours~1 x 10⁷[3]

Experimental Protocols

Substrate Preparation

Proper substrate preparation is critical for ensuring good adhesion and performance of the BTESE coating. The following protocol is a typical procedure for preparing aluminum alloy substrates.

Materials:

  • Aluminum alloy panels (e.g., AA2024-T3, AA2198-T8)

  • Acetone (B3395972)

  • Ethanol (B145695)

  • Alkaline cleaning solution (e.g., 5 wt% NaOH)

  • Deionized water

  • Nitric acid (for de-smutting, optional)

  • Forrest Products Laboratory (FPL) etch solution (optional, for enhanced adhesion)[11]

Procedure:

  • Degreasing: Ultrasonically clean the aluminum panels in acetone for 15 minutes, followed by ethanol for 15 minutes to remove organic contaminants.

  • Alkaline Cleaning: Immerse the panels in a 5 wt% NaOH solution at 60°C for 2-5 minutes. This step removes the native oxide layer.

  • Rinsing: Thoroughly rinse the panels with deionized water.

  • De-smutting (Optional): If a dark smut layer forms after alkaline cleaning, immerse the panels in a 30% nitric acid solution for 1-2 minutes, followed by a thorough rinse with deionized water.

  • FPL Etching (Optional, for optimal adhesion): For enhanced adhesion, immerse the panels in an FPL etch solution for 10-25 minutes.[11] Rinse thoroughly with deionized water.

  • Drying: Dry the cleaned panels in an oven at 60-80°C for 30 minutes or with a stream of clean, dry air.

BTESE Sol-Gel Solution Preparation

Materials:

  • This compound (BTESE)

  • Ethanol (or Methanol)

  • Deionized water

  • Acetic acid (or another suitable acid to adjust pH)

Procedure:

  • Mixing: In a clean beaker, mix ethanol and deionized water in a volume ratio of approximately 95:5.

  • Hydrolysis: While stirring, add BTESE to the alcohol-water mixture. A typical concentration is 2-5% by volume.

  • pH Adjustment: Adjust the pH of the solution to approximately 4 by adding a few drops of acetic acid. A pH lower than 6 is generally required for good interfacial strength.[1]

  • Aging: Allow the solution to hydrolyze and age for at least 24 hours at room temperature with continuous stirring. This allows for the formation of silanol groups.

Coating Application (Dip-Coating Method)

Procedure:

  • Immersion: Immerse the prepared aluminum panels into the aged BTESE sol-gel solution.

  • Dwell Time: Allow the panels to remain in the solution for a dwell time of 60-120 seconds.

  • Withdrawal: Withdraw the panels from the solution at a constant, slow speed (e.g., 10-20 cm/min). The withdrawal speed can influence the coating thickness.

  • Drying: Allow the coated panels to air-dry at room temperature for 15-30 minutes to allow for solvent evaporation.

Curing

Procedure:

  • Thermal Curing: Place the dried, coated panels in an oven and cure at a temperature between 100°C and 130°C for 60 minutes.[9] Curing facilitates the condensation of silanol groups, leading to the formation of a dense and stable siloxane network and covalent bonding with the aluminum surface.[2]

Mandatory Visualizations

Experimental_Workflow cluster_prep Substrate Preparation cluster_solgel Sol-Gel Preparation cluster_application Coating Application & Curing Degreasing Degreasing (Acetone, Ethanol) Alkaline_Cleaning Alkaline Cleaning (e.g., 5% NaOH) Degreasing->Alkaline_Cleaning Rinsing1 Rinsing (Deionized Water) Alkaline_Cleaning->Rinsing1 Drying Drying Rinsing1->Drying Dip_Coating Dip-Coating Drying->Dip_Coating Mixing Mixing (Ethanol, Water) Hydrolysis Hydrolysis (Add BTESE) Mixing->Hydrolysis pH_Adjustment pH Adjustment (pH ~4) Hydrolysis->pH_Adjustment Aging Aging (24 hours) pH_Adjustment->Aging Air_Drying Air Drying Dip_Coating->Air_Drying Curing Curing (100-130°C) Air_Drying->Curing

Caption: Experimental workflow for BTESE coating on aluminum.

Corrosion_Protection_Mechanism cluster_environment Corrosive Environment cluster_coating BTESE Coating cluster_interface Coating-Substrate Interface cluster_substrate Aluminum Substrate Corrosive_Species Corrosive Species (H₂O, Cl⁻, O₂) Hydrophobic_Surface Hydrophobic Surface Corrosive_Species->Hydrophobic_Surface Repelled Dense_Siloxane_Network Dense Siloxane Network (Si-O-Si) Corrosive_Species->Dense_Siloxane_Network Blocked Covalent_Bonding Covalent Bonding (Al-O-Si) Aluminum Aluminum (Al) Covalent_Bonding->Aluminum Adhesion & Protection

Caption: Mechanism of BTESE corrosion protection on aluminum.

References

Application Notes and Protocols: 1,2-bis(triethoxysilyl)ethane (BTESE) as a Crosslinker in Polymer Composites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1,2-bis(triethoxysilyl)ethane (BTESE) as a versatile crosslinking agent in the formulation of advanced polymer composites. BTESE, a dipodal organosilane, offers unique advantages in creating robust and tailored materials due to its ability to form a stable, three-dimensional siloxane network within a polymer matrix.[1][2][3] This document details its primary applications in organosilica membranes and dental resin composites, providing specific experimental protocols, quantitative data, and visual workflows to guide researchers in their effective utilization.

Introduction to this compound (BTESE)

This compound (CAS No. 16068-37-4) is an organosilicon compound featuring two triethoxysilyl groups linked by an ethylene (B1197577) bridge.[1][4] This bifunctional nature allows it to act as a potent crosslinker, forming covalent bonds with and between polymer chains through hydrolysis and condensation reactions. The resulting siloxane (-Si-O-Si-) network significantly enhances the mechanical properties, thermal stability, and chemical resistance of the host polymer.[2][3][5][6]

Key Properties of BTESE:

PropertyValue
Molecular Formula C14H34O6Si2
Molecular Weight 362.59 g/mol
Boiling Point 119 °C
Density 0.958 g/mL at 25 °C
Refractive Index n20/D 1.411

Source: Sigma-Aldrich[1]

The primary mechanism of BTESE as a crosslinker involves the hydrolysis of its ethoxy groups (-OC2H5) to form reactive silanol (B1196071) groups (-Si-OH). These silanols can then undergo condensation reactions with each other or with hydroxyl groups on the surface of inorganic fillers or polymer chains, creating a durable, crosslinked network.[2]

Chemical Reaction Pathway: Hydrolysis and Condensation of BTESE

The crosslinking process initiated by BTESE can be visualized as a two-step sol-gel reaction. The first step is hydrolysis, where the ethoxy groups are replaced by hydroxyl groups. The second step is condensation, where siloxane bridges are formed, leading to the gel network.

G cluster_hydrolysis Step 1: Hydrolysis cluster_condensation Step 2: Condensation BTESE This compound (BTESE) Hydrolyzed_BTESE Hydrolyzed BTESE (Silanol Intermediates) BTESE->Hydrolyzed_BTESE Acid or Base Catalyst H2O Water (H2O) H2O->Hydrolyzed_BTESE Ethanol (B145695) Ethanol (C2H5OH) Hydrolyzed_BTESE->Ethanol Silanols Silanol Intermediates Network Crosslinked Siloxane Network (-Si-O-Si-) Silanols->Network Further Condensation Water_byproduct Water (H2O) Network->Water_byproduct

Caption: Hydrolysis and condensation of BTESE to form a crosslinked network.

Application in Organosilica Membranes for Separation Processes

BTESE is extensively used as a precursor in the sol-gel synthesis of microporous organosilica membranes. These membranes exhibit excellent thermal stability and molecular sieving properties, making them suitable for gas separation and reverse osmosis applications.[7][8]

Quantitative Data: Performance of BTESE-Derived Membranes

The performance of BTESE membranes is highly dependent on the preparation conditions, which dictate the final pore size and selectivity.

Membrane TypeFiring Temp. (°C)He Permeance (mol m⁻² s⁻¹ Pa⁻¹)He/SF₆ SelectivityPore Size (nm)DMF Rejection (%)Reference
BTESE-4300~1 x 10⁻⁶~250.76 - 1.02~30[7]
BTESE-6300~1 x 10⁻⁷260 - 34060.56 - 0.67> 95[7]
BTESE550 (N₂) then Air-H₂/CH₄: ~100H₂/CF₄: ~2000--[8]
BTESE700 (N₂)~1 x 10⁻⁶ (H₂)H₂/CH₄: ~100--[8]

Note: Higher selectivity values indicate better separation performance. DMF rejection was tested in a water/DMF mixture.

Experimental Protocol: Synthesis of BTESE-Derived Organosilica Membranes

This protocol outlines the sol-gel process for fabricating a BTESE-derived membrane on a porous support.

Materials:

  • This compound (BTESE)

  • Ethanol (EtOH)

  • Deionized Water (H₂O)

  • Nitric Acid (HNO₃)

  • Porous ceramic support (e.g., α-alumina)

Procedure:

  • Sol Preparation:

    • Prepare an ethanol solution of BTESE.

    • In a separate vessel, prepare an acidic water solution with nitric acid.

    • Add the acidic water solution dropwise to the BTESE solution while stirring vigorously. A typical molar ratio is BTESE:H₂O:HNO₃ = 1:240:0.2.[7] The final BTESE concentration is maintained at around 5 wt%.[7]

    • Continue stirring the mixture in a closed system at 25 °C for 6 hours to facilitate hydrolysis and initial condensation.

    • Age the sol for 8 days at 50 °C before use.[7]

  • Coating:

    • Clean the porous support thoroughly.

    • Dip-coat the support with the prepared BTESE sol. The number of coating layers can be varied to control the final membrane thickness and pore size (e.g., 4 to 6 coatings).[7]

  • Calcination:

    • Dry the coated support after each coating step.

    • After the final coating, calcine the membrane in a furnace. A conventional firing temperature is 300 °C in air, as the ethane (B1197151) bridges start to decompose at higher temperatures.[8] For enhanced thermal stability, firing at higher temperatures (550-700 °C) under a nitrogen atmosphere can be performed.[8]

Experimental Workflow: Membrane Synthesis and Characterization

G cluster_synthesis Membrane Synthesis cluster_characterization Membrane Characterization Sol_Prep Sol Preparation (BTESE, EtOH, H2O, HNO3) Coating Dip-Coating on Porous Support Sol_Prep->Coating Calcination Calcination (e.g., 300°C in Air) Coating->Calcination GP Gas Permeation (He, N2, SF6) Calcination->GP Fabricated Membrane RO Reverse Osmosis (e.g., H2O/DMF) Analysis Pore Size & Selectivity Analysis GP->Analysis RO->Analysis

Caption: Workflow for the synthesis and characterization of BTESE-derived membranes.

Application in Dental Resin Composites

BTESE is utilized as a crosslinker and coupling agent in dental resin composites. It can improve the bond between the organic polymer matrix (e.g., BisGMA, UDMA) and inorganic fillers (e.g., silica), leading to enhanced mechanical properties.[1][3]

Quantitative Data: Effect of Crosslinker on Dental Composite Properties

The addition of crosslinkers like BTESE can influence the final properties of the dental composite. While direct data for BTESE's effect on mechanical properties in a dental composite matrix is not extensively tabulated in the provided search results, the general principle is that crosslinking enhances mechanical strength. The following table shows typical properties of experimental dental composites, which can be influenced by the crosslinking density.

PropertyTypical Value Range
Flexural Strength (FS) 80 - 160 MPa
Compressive Strength (CS) 200 - 350 MPa
Vickers Hardness (HV) 40 - 90
Degree of Conversion (DC) 50 - 80%

Source: General data from studies on experimental dental composites.[6][9][10]

The degree of conversion is a critical parameter, as a higher conversion of monomer double bonds into the polymer network generally leads to better mechanical properties and biocompatibility.[6]

Experimental Protocol: Preparation of an Experimental Dental Composite

This protocol describes the preparation of a light-curable experimental dental composite incorporating a silane (B1218182) crosslinker.

Materials:

  • Resin Matrix Monomers:

    • Bisphenol A-glycidyl methacrylate (B99206) (BisGMA)

    • Urethane dimethacrylate (UDMA)

    • Triethylene glycol dimethacrylate (TEGDMA) (as a diluent)

  • Filler:

    • Silanized silica (B1680970) nanoparticles (e.g., pre-treated with a silane coupling agent, or BTESE can be incorporated for in-situ functionalization)

  • Crosslinker:

    • This compound (BTESE)

  • Photoinitiator System:

    • Camphorquinone (CQ)

    • 2-(dimethylamino)ethyl methacrylate (DMAEMA)

  • Inhibitor:

    • Butylated hydroxytoluene (BHT)

Procedure:

  • Resin Matrix Preparation:

    • In a dark glass container, mix the resin monomers (e.g., a 1:1 weight ratio of BisGMA and TEGDMA).[6]

    • Add the inhibitor (BHT, e.g., 0.1 wt%) and the photoinitiator system (CQ, e.g., 0.4 wt%; DMAEMA, e.g., 0.9 wt%).[9]

    • Gently heat the mixture (e.g., to 70°C) and stir until a homogenous, clear solution is obtained.[9]

  • Incorporation of Filler and Crosslinker:

    • If not using pre-silanized fillers, the BTESE can be incorporated into the resin matrix or used to treat the filler surface. For incorporation into the resin, add the desired weight percentage of BTESE to the monomer mixture and mix thoroughly.

    • Gradually add the silica filler to the resin matrix. A typical filler loading is around 45-70 wt%.[4][11]

    • Mix the filler and resin thoroughly. This can be done manually with a spatula or using a mechanical mixer (e.g., a dual-axis centrifugal mixer) to ensure uniform dispersion and avoid air bubbles.[6][9]

  • Curing:

    • Place the composite paste into a mold of the desired shape for testing.

    • Light-cure the composite using a dental curing light (e.g., 650 mW/cm² intensity for 60 seconds).[6] The curing time and intensity may need to be optimized based on the specific formulation and sample thickness.

Logical Relationship: Factors Influencing Final Composite Properties

G cluster_inputs Formulation & Processing cluster_intermediate Intermediate Properties cluster_outputs Final Composite Properties BTESE_Conc BTESE Concentration Crosslink_Density Crosslink Density BTESE_Conc->Crosslink_Density Interfacial_Adhesion Interfacial Adhesion (Filler-Matrix) BTESE_Conc->Interfacial_Adhesion Filler_Load Filler Loading & Type Filler_Load->Interfacial_Adhesion Monomer_Comp Monomer Composition Degree_Conversion Degree of Conversion Monomer_Comp->Degree_Conversion Curing_Cond Curing Conditions (Time, Intensity) Curing_Cond->Degree_Conversion Mechanical Mechanical Properties (Strength, Hardness) Crosslink_Density->Mechanical Thermal Thermal Stability Crosslink_Density->Thermal Chemical Chemical Resistance Crosslink_Density->Chemical Interfacial_Adhesion->Mechanical Degree_Conversion->Mechanical

Caption: Relationship between formulation variables and final properties of BTESE-crosslinked composites.

Safety and Handling

This compound is a moisture-sensitive compound and should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen).[3] It is soluble in alcohols and various hydrocarbons. Hydrolysis occurs upon contact with water.[12] Standard personal protective equipment (gloves, safety glasses, lab coat) should be worn when handling this chemical. All procedures should be carried out in a well-ventilated area or a fume hood.

Disclaimer: The protocols and data presented are for informational and research purposes only. They are based on published scientific literature and may require optimization for specific applications and laboratory conditions. All experimental work should be conducted in accordance with appropriate safety guidelines.

References

Application Notes and Protocols for the Preparation of Hybrid Organic-Inorganic Membranes with BTESE

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the preparation of hybrid organic-inorganic membranes using 1,2-bis(triethoxysilyl)ethane (BTESE) as a precursor. These membranes possess unique properties, including high thermal and chemical stability, making them suitable for a wide range of applications such as gas separation, pervaporation, and reverse osmosis.[1][2]

Introduction to BTESE-Based Hybrid Membranes

Hybrid organic-inorganic membranes derived from BTESE are a class of materials that combine the advantages of both organic polymers and inorganic silica (B1680970). The ethylene (B1197577) bridges (-CH2-CH2-) between the silicon atoms in the BTESE molecule impart flexibility and hydrophobicity to the silica network, while the siloxane (Si-O-Si) bonds provide a rigid and stable framework.[1][3] This unique structure results in membranes with tunable pore sizes and excellent performance in harsh operating conditions.[1][2]

The preparation of these membranes typically involves a sol-gel process, where the BTESE precursor undergoes hydrolysis and condensation reactions to form a sol, which is then coated onto a porous support and thermally treated to form the final membrane.[4][5] The properties of the resulting membrane can be tailored by controlling various parameters during the synthesis process, such as the composition of the sol, the coating conditions, and the final calcination temperature.[4][6]

Experimental Protocols

This section outlines the detailed protocols for the preparation of BTESE-based hybrid membranes, from sol synthesis to membrane fabrication and characterization.

2.1. Protocol 1: Standard BTESE Sol Synthesis (Acid-Catalyzed)

This protocol describes a common method for synthesizing a BTESE sol using an acid catalyst.

Materials:

  • This compound (BTESE)

  • Ethanol (B145695) (EtOH)

  • Deionized water (H₂O)

  • Nitric acid (HNO₃)

Equipment:

  • Beakers and magnetic stir bars

  • Magnetic stirrer hotplate

  • Pipettes and graduated cylinders

Procedure:

  • In a clean beaker, dissolve the desired amount of BTESE in ethanol. The concentration of BTESE is typically kept constant at around 5 wt%.[4]

  • In a separate beaker, prepare a mixture of deionized water and nitric acid.

  • While vigorously stirring the BTESE-ethanol solution, add the water-acid mixture dropwise.

  • Continue stirring the solution for a specified period (e.g., 90 minutes) at a controlled temperature (e.g., 60 °C) to allow for hydrolysis and condensation reactions to proceed.[7]

  • After the reaction, the sol can be cooled to room temperature and is ready for the coating process. For storage, the sol can be further diluted with ethanol and kept in a refrigerator.[7]

2.2. Protocol 2: Membrane Fabrication via Dip-Coating

This protocol details the fabrication of a BTESE membrane on a porous support using the dip-coating method.

Materials:

  • Porous support (e.g., α-alumina tube)

  • BTESE sol (from Protocol 2.1)

  • Ethanol for cleaning

Equipment:

  • Dip-coater

  • Tube furnace or oven

  • Ultrasonic bath

Procedure:

  • Support Preparation:

    • Clean the porous support by sonicating it in ethanol for 15-30 minutes to remove any contaminants.

    • Dry the support in an oven at a suitable temperature (e.g., 100 °C).

    • Optionally, an intermediate layer (e.g., α-alumina particles) can be coated on the support and fired to create a smoother surface for the final BTESE layer.[4]

  • Dip-Coating:

    • Mount the prepared support onto the dip-coater.

    • Immerse the support into the BTESE sol at a controlled speed.

    • Withdraw the support from the sol at a constant speed. The withdrawal speed will influence the thickness of the coated layer.

  • Drying and Firing:

    • Dry the coated membrane at room temperature or in a low-temperature oven to evaporate the solvent.

    • Transfer the dried membrane to a tube furnace for firing (calcination). A typical firing procedure involves heating the membrane to 300 °C for 30 minutes in air.[4]

  • Multiple Coating Layers:

    • To achieve a desired membrane thickness and reduce defects, the coating, drying, and firing steps can be repeated multiple times.[4][8] The number of coating layers can significantly impact the membrane's separation performance.[8]

Data Presentation: Synthesis Parameters and Membrane Performance

The following tables summarize key quantitative data from various studies on BTESE membrane preparation and performance.

Table 1: Typical Sol Composition for BTESE Membrane Synthesis

ParameterValue/RatioReference
PrecursorThis compound (BTESE)[4]
SolventEthanol (EtOH)[4]
CatalystNitric Acid (HNO₃)[4]
Molar Ratio (BTESE:H₂O:HNO₃)1 : x : 0.2 (where x can be varied, e.g., 240)[4]
BTESE Concentration5 wt%[4]

Table 2: Influence of Firing Temperature on BTESE Membrane Performance for CO₂ Separation

Firing Temperature (°C)CO₂ Permeance (GPU)CO₂/N₂ SelectivityReference
100343422[6]
300HighLow[6]
500155313.8[6]

Table 3: Gas Permeation Performance of BTESM, BTESE, and BTESO Membranes at 200°C

MembraneH₂ Permeance (mol/(m²·s·Pa))H₂/CO₂ SelectivityH₂/N₂ SelectivityH₂/CH₄ SelectivityReference
BTESM5.6 x 10⁻⁷6.126.750.9[9]
BTESE----
BTESO----

Table 4: Performance of BTESE Membranes in H₂O/DMF Separation via Reverse Osmosis

Membrane Type (Coating Times)Pore Size (nm)DMF Rejection (%)Water Flux (kg m⁻²h⁻¹)He/SF₆ SelectivityReference
BTESE-40.76 - 1.02~30-~25[10]
BTESE-60.56 - 0.67> 953 - 6260 - 3406[10][11]

Visualizations: Workflow and Processes

4.1. Experimental Workflow for BTESE Membrane Preparation

The following diagram illustrates the overall workflow for the preparation of BTESE hybrid organic-inorganic membranes.

G cluster_0 Sol Preparation cluster_1 Membrane Fabrication cluster_2 Characterization A Mix BTESE and Ethanol B Prepare H₂O and HNO₃ Mixture C Add Acid Mixture Dropwise to BTESE Solution D Stir and Heat (e.g., 60°C, 90 min) C->D E Cool to Room Temperature D->E F Prepare Porous Support E->F G Dip-Coating with BTESE Sol F->G H Drying G->H I Firing (Calcination, e.g., 300°C) H->I J Repeat Coating for Multiple Layers I->J K Gas Permeation Analysis I->K L Pervaporation/Reverse Osmosis Testing I->L M Microscopy (SEM, TEM) I->M N Spectroscopy (FTIR) I->N J->G

Caption: Workflow for BTESE membrane preparation.

4.2. Sol-Gel Process for BTESE

This diagram illustrates the key chemical reactions, hydrolysis and condensation, that occur during the sol-gel process of BTESE.

G cluster_0 Hydrolysis cluster_1 Condensation A BTESE Precursor (EtO)₃Si-CH₂-CH₂-Si(OEt)₃ B Hydrolyzed BTESE (HO)₃Si-CH₂-CH₂-Si(OH)₃ A->B + H₂O - EtOH C Formation of Siloxane Bonds (Si-O-Si) B->C - H₂O D Cross-linked Gel Network C->D

Caption: Sol-gel process of BTESE.

References

Controlling Pore Size in BTESE-Derived Mesoporous Materials: Application Notes and Protocols for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Mesoporous organosilica materials derived from 1,2-bis(triethoxysilyl)ethane (BTESE) have garnered significant interest across various scientific disciplines, including catalysis, separation sciences, and notably, in the realm of advanced drug delivery systems. The defining characteristic of these materials is their tunable porous network, which allows for precise control over the loading and release kinetics of therapeutic agents. The ability to tailor the pore size of BTESE-derived materials is paramount for optimizing their performance, particularly in applications requiring the accommodation of specific drug molecules and controlled diffusion rates.

This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals focused on the synthesis and characterization of BTESE-derived mesoporous materials with controlled pore sizes. The methodologies outlined herein are based on established sol-gel and hydrothermal synthesis techniques, offering a guide to manipulating key synthesis parameters to achieve desired pore characteristics.

Key Parameters Influencing Pore Size

The pore size of BTESE-derived mesoporous materials is primarily influenced by a combination of synthesis parameters. Understanding and controlling these variables is crucial for tailoring the material's properties to a specific application.

  • Precursor and Reactant Concentrations: The molar ratios of the BTESE precursor, water, and acid or base catalyst are fundamental in determining the hydrolysis and condensation rates of the silica (B1680970) network, which in turn affects the final pore structure.

  • Surfactant Templates: The choice of structure-directing agent, or surfactant, is a critical factor. Cationic surfactants, such as cetyltrimethylammonium bromide (CTAB), and non-ionic block copolymers, like Pluronic P123 and F127, form micelles that act as templates around which the silica network forms. The size and shape of these micelles directly influence the resulting pore diameter.

  • Pore-Expanding Agents: The addition of swelling agents, such as 1,3,5-trimethylbenzene (TMB) or alkanes, to the synthesis mixture can increase the size of the surfactant micelles, leading to larger pore diameters.

  • Hydrothermal Treatment: Post-synthesis hydrothermal treatment, involving heating the material in a sealed vessel with a solvent, can induce structural rearrangements and pore expansion. The temperature and duration of this treatment are key variables.

  • Aging Time and Temperature: The conditions under which the synthesized gel is aged before surfactant removal can impact the degree of cross-linking and the final pore structure. Longer aging times or higher temperatures can lead to changes in pore size and stability.

  • Calcination Conditions: The temperature and ramp rate used to remove the surfactant template through calcination can also affect the final pore structure. High temperatures can lead to some shrinkage of the silica framework. For membrane applications, the number of coating layers applied during fabrication is a direct method to control the thickness and pore characteristics of the final membrane.

Data Presentation: Quantitative Control of Pore Size

The following tables summarize the quantitative relationship between key synthesis parameters and the resulting pore characteristics of BTESE-derived materials, compiled from various studies.

Table 1: Effect of Number of Coating Layers on BTESE-Derived Membrane Pore Size

Membrane DesignationNumber of Coating LayersEstimated Pore Size (nm)Reference
BTESE-440.76 - 1.02[1][2]
BTESE-55~0.6 - 0.8[3]
BTESE-660.56 - 0.67[1][2]

Table 2: Influence of Synthesis Method on Mesoporous Silica Nanoparticle Properties (General Silica, for comparison)

Synthesis MethodParticle Size (nm)Surface Area (m²/g)Pore Size (nm)Reference
Sol-Gel (S1)50111.04-[4]
Micro-emulsion (S2)20-30164-[4]
Hydrothermal (S3)15538.72-[4]

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of BTESE-derived mesoporous materials.

Protocol 1: Sol-Gel Synthesis of BTESE-Derived Mesoporous Nanoparticles using a Cationic Surfactant (CTAB)

This protocol describes a typical synthesis of BTESE nanoparticles with tunable pore sizes using CTAB as the templating agent.

Materials:

Procedure:

  • Template Solution Preparation: Dissolve a specific amount of CTAB in a mixture of deionized water and ethanol under vigorous stirring. The concentration of CTAB will influence the final pore size.

  • Addition of Catalyst: Add a controlled volume of ammonium hydroxide to the template solution to achieve a basic pH.

  • Precursor Addition: Slowly add BTESE to the basic template solution under continuous stirring. The molar ratio of BTESE to CTAB is a critical parameter for controlling the mesostructure.

  • Reaction: Allow the reaction to proceed for a set period (e.g., 2-4 hours) at a constant temperature (e.g., room temperature or slightly elevated).

  • Particle Collection: Collect the synthesized nanoparticles by centrifugation or filtration and wash them thoroughly with deionized water and ethanol to remove residual reactants.

  • Surfactant Removal (Calcination): Dry the collected particles and then calcine them in a furnace to remove the CTAB template. A typical calcination program involves heating to 550°C at a slow ramp rate (e.g., 1-2°C/min) and holding for 5-6 hours.

Protocol 2: Hydrothermal Synthesis for Pore Expansion of BTESE Nanoparticles

This protocol outlines a post-synthesis hydrothermal treatment to enlarge the pores of as-synthesized BTESE nanoparticles.

Materials:

  • As-synthesized BTESE nanoparticles (before surfactant removal)

  • Deionized water or ethanol/water mixture

Procedure:

  • Dispersion: Disperse the as-synthesized BTESE nanoparticles in deionized water or an ethanol/water mixture in a Teflon-lined stainless-steel autoclave.

  • Heating: Seal the autoclave and heat it in an oven to a specific temperature (e.g., 100-150°C) for a defined period (e.g., 12-48 hours). The temperature and duration will determine the extent of pore expansion.[4]

  • Cooling and Collection: Allow the autoclave to cool down to room temperature. Collect the hydrothermally treated nanoparticles by centrifugation or filtration.

  • Washing and Drying: Wash the particles thoroughly with deionized water and ethanol, and then dry them.

  • Surfactant Removal: Calcine the dried particles as described in Protocol 1 to remove the surfactant and reveal the enlarged mesopores.

Protocol 3: Characterization of Pore Properties by Nitrogen Sorption Analysis

This protocol describes the standard procedure for determining the surface area, pore volume, and pore size distribution of the synthesized BTESE materials.

Instrumentation:

  • A volumetric gas adsorption analyzer (e.g., a BET surface area and porosity analyzer).

Procedure:

  • Sample Degassing: Accurately weigh a sample of the calcined BTESE material and place it in a sample tube. Degas the sample under vacuum at an elevated temperature (e.g., 150-200°C) for several hours to remove any adsorbed moisture and other volatile impurities.

  • Analysis: After degassing, cool the sample to liquid nitrogen temperature (77 K). Introduce nitrogen gas in controlled increments and measure the amount of gas adsorbed at various relative pressures (P/P₀).

  • Data Analysis:

    • BET Surface Area: Calculate the specific surface area from the adsorption data in the relative pressure range of 0.05 to 0.3 using the Brunauer-Emmett-Teller (BET) equation.

    • Pore Volume: Determine the total pore volume from the amount of nitrogen adsorbed at a relative pressure close to unity (e.g., P/P₀ = 0.99).

    • Pore Size Distribution: Calculate the pore size distribution from the desorption branch of the isotherm using the Barrett-Joyner-Halenda (BJH) method. For more accurate analysis of micropores and small mesopores, Density Functional Theory (DFT) models can be applied.

Mandatory Visualizations

The following diagrams illustrate the key experimental workflows and conceptual relationships in controlling the pore size of BTESE-derived mesoporous materials.

Experimental_Workflow_Sol_Gel cluster_synthesis Sol-Gel Synthesis cluster_post_synthesis Post-Synthesis Treatment reagents BTESE Precursor Surfactant (e.g., CTAB) Solvent (Ethanol/Water) Catalyst (NH4OH) mixing Mixing & Stirring reagents->mixing 1 hydrolysis Hydrolysis & Condensation mixing->hydrolysis 2 aging Aging hydrolysis->aging 3 collection Centrifugation/ Filtration aging->collection 4 as_synthesized As-Synthesized Nanoparticles collection->as_synthesized 5 hydrothermal Hydrothermal Treatment (Optional for Pore Expansion) as_synthesized->hydrothermal Optional calcination Calcination (Surfactant Removal) as_synthesized->calcination hydrothermal->calcination final_material Pore-Tuned BTESE Mesoporous Material calcination->final_material

Caption: Sol-Gel synthesis and post-treatment workflow for BTESE materials.

Signaling_Pathway_Pore_Control cluster_params Controllable Variables param Synthesis Parameters surfactant Surfactant Type & Concentration param->surfactant reactants Reactant Molar Ratios (BTESE:H2O:Catalyst) param->reactants hydrothermal Hydrothermal Treatment (T, t) param->hydrothermal aging Aging Conditions (T, t) param->aging micelle Micelle Size & Shape surfactant->micelle Directly Influences network Silica Network Condensation Rate reactants->network Determines hydrothermal->network Affects aging->network Affects pore_size Final Pore Size micelle->pore_size Templates network->pore_size Defines Wall Structure

Caption: Key parameters influencing the final pore size of BTESE materials.

Applications in Drug Development

The ability to precisely control the pore size of BTESE-derived mesoporous nanoparticles opens up numerous possibilities in drug delivery. By matching the pore diameter to the size of the drug molecule, high loading capacities can be achieved. Furthermore, the pore architecture and surface chemistry can be tailored to control the drug release profile, enabling sustained or stimuli-responsive delivery. For instance, larger pores may be suitable for encapsulating proteins and other large biomolecules, while smaller pores can be used for small-molecule drugs, potentially preventing their premature release. The organic-inorganic hybrid nature of BTESE materials also offers opportunities for surface functionalization to enhance biocompatibility and target specific cells or tissues.

Disclaimer: The provided protocols are intended as a general guide. Specific synthesis conditions may need to be optimized depending on the desired material properties and available laboratory equipment. It is essential to follow all laboratory safety procedures when handling chemicals.

References

Application Notes and Protocols: Amine Functionalization of Mesoporous Silica using BTESE for Drug Delivery Applications

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Mesoporous silica (B1680970) nanoparticles (MSNs) have garnered significant attention as versatile platforms for drug delivery due to their high surface area, large pore volume, tunable pore size, and excellent biocompatibility. The functionalization of the silica surface with amine groups further enhances their utility by enabling controlled drug loading and release, improving interactions with biological membranes, and providing sites for further conjugation of targeting moieties. This document provides detailed protocols for the synthesis of mesoporous silica using 1,2-bis(triethoxysilyl)ethane (BTESE) as a precursor and its subsequent amine functionalization through two primary methods: co-condensation and post-synthesis grafting. Additionally, protocols for drug loading, specifically with the model anti-inflammatory drug ibuprofen (B1674241), and methods for characterizing the functionalized materials are outlined.

Key Advantages of Amine Functionalization

  • Enhanced Drug Loading: The introduction of amine groups can increase the loading capacity of acidic drugs like ibuprofen through electrostatic interactions.

  • Controlled Release: Amine functionalization can modulate the release kinetics of loaded drugs.

  • Biocompatibility and Cellular Uptake: The positively charged surface can improve interaction with negatively charged cell membranes, potentially enhancing cellular uptake.

  • Versatile Platform: Amine groups serve as reactive handles for the covalent attachment of targeting ligands, polymers, or other functional molecules.

Experimental Protocols

Protocol 1: Synthesis of Mesoporous Silica Nanoparticles (MSNs) using BTESE

This protocol describes the synthesis of the foundational mesoporous silica nanoparticles.

Materials:

Procedure:

  • In a flask, dissolve 1.0 g of CTAB in a mixture of 480 mL of deionized water and 35 mL of ethanol.

  • Add 7.0 mL of ammonia solution to the CTAB solution and stir vigorously for 30 minutes at room temperature.

  • Slowly add 5.0 g of BTESE to the solution while maintaining vigorous stirring.

  • Continue stirring for 2 hours at room temperature to allow for the hydrolysis and condensation of the silica precursor.

  • Collect the resulting white precipitate by filtration or centrifugation.

  • Wash the product thoroughly with deionized water and ethanol to remove any unreacted precursors and residual surfactant.

  • To remove the CTAB template, resuspend the as-synthesized material in a solution of 1 g of ammonium (B1175870) nitrate (B79036) in 100 mL of ethanol and reflux for 6 hours.

  • Alternatively, the template can be removed by calcination at 550°C for 5 hours.

  • Dry the final mesoporous silica product in an oven at 80°C overnight.

Protocol 2: Amine Functionalization of MSNs

Two primary methods for introducing amine groups onto the mesoporous silica surface are detailed below.

In this one-pot synthesis, the amine-containing precursor is added along with the primary silica source.[1][2]

Materials:

  • BTESE

  • (3-Aminopropyl)triethoxysilane (APTES)

  • CTAB

  • Ethanol

  • Ammonia solution (25%)

  • Deionized water

Procedure:

  • Follow steps 1 and 2 from Protocol 1.

  • Prepare a mixture of BTESE and APTES. The molar ratio of APTES to the total silica precursors can be varied to control the degree of amine functionalization (e.g., 5-20 mol%). A typical starting ratio is 9:1 BTESE:APTES.

  • Slowly add the BTESE and APTES mixture to the reaction solution under vigorous stirring.

  • Continue the reaction and subsequent washing and template removal steps as described in Protocol 1 (steps 4-9).

This method involves the covalent attachment of amine groups to the surface of pre-synthesized MSNs.[1]

Materials:

  • Calcined MSNs (from Protocol 1)

  • (3-Aminopropyl)triethoxysilane (APTES)

  • Anhydrous toluene (B28343)

Procedure:

  • Disperse 1.0 g of calcined MSNs in 50 mL of anhydrous toluene and sonicate for 15 minutes to ensure a uniform suspension.

  • Add a desired amount of APTES (e.g., 1.0 mL) to the suspension.

  • Reflux the mixture at 110°C for 24 hours under a nitrogen atmosphere to prevent side reactions.

  • After cooling to room temperature, collect the functionalized MSNs by centrifugation.

  • Wash the product extensively with toluene and ethanol to remove any unreacted APTES.

  • Dry the amine-functionalized MSNs (MSN-NH2) in an oven at 60°C overnight.

Protocol 3: Quantification of Surface Amine Groups

A simple back-titration method can be used to quantify the amount of accessible amine groups on the functionalized silica surface.

Materials:

Procedure:

  • Accurately weigh approximately 50 mg of the amine-functionalized MSNs and disperse them in 25 mL of 0.01 M HCl solution.

  • Stir the suspension for 2 hours to allow the acid to neutralize the surface amine groups.

  • Remove the MSNs by filtration or centrifugation.

  • Titrate the remaining HCl in the supernatant with a standardized 0.01 M NaOH solution using phenolphthalein as an indicator.

  • The amount of amine groups is calculated based on the difference in the amount of HCl before and after exposure to the MSNs.

Protocol 4: Drug Loading - Ibuprofen

This protocol describes the loading of ibuprofen, a model acidic drug, into the amine-functionalized mesoporous silica.

Materials:

  • Amine-functionalized MSNs

  • Ibuprofen

  • Ethanol

Procedure:

  • Dissolve 200 mg of ibuprofen in 20 mL of ethanol.

  • Disperse 100 mg of amine-functionalized MSNs in the ibuprofen solution.

  • Stir the suspension at room temperature for 24 hours in a sealed container to allow for drug adsorption into the mesopores.

  • Collect the ibuprofen-loaded MSNs by centrifugation.

  • Wash the product with a small amount of ethanol to remove any surface-adsorbed drug.

  • Dry the final product under vacuum at 40°C.

  • The amount of loaded ibuprofen can be determined by thermogravimetric analysis (TGA) or by measuring the concentration of the drug in the supernatant before and after loading using UV-Vis spectroscopy at approximately 222 nm.

Data Presentation

The following tables summarize typical quantitative data obtained from the characterization of mesoporous silica before and after amine functionalization and subsequent drug loading.

Table 1: Physicochemical Properties of Mesoporous Silica Before and After Amine Functionalization.

MaterialBET Surface Area (m²/g)Pore Volume (cm³/g)Pore Size (nm)Amine Loading (mmol/g)
Mesoporous Silica800 - 11000.8 - 1.22.5 - 4.0N/A
Amine-Functionalized Silica (Co-condensation)600 - 9000.6 - 1.02.5 - 3.81.0 - 2.5
Amine-Functionalized Silica (Grafting)500 - 8000.5 - 0.92.3 - 3.50.5 - 1.5

Data compiled from multiple sources for representative purposes.

Table 2: Ibuprofen Loading Capacity of Amine-Functionalized Mesoporous Silica.

CarrierDrug Loading Capacity (wt%)Encapsulation Efficiency (%)
Mesoporous Silica10 - 2050 - 75
Amine-Functionalized Silica20 - 3570 - 90

Data compiled from multiple sources for representative purposes.[3]

Visualizations

The following diagrams illustrate the experimental workflows for the synthesis and functionalization of mesoporous silica.

experimental_workflow_cocondensation cluster_synthesis Co-condensation Synthesis start CTAB + H2O + EtOH + NH3 soln. reaction Stirring (2h) start->reaction precursors BTESE + APTES precursors->reaction collection Filtration / Centrifugation reaction->collection washing Wash with H2O and EtOH collection->washing template_removal Template Removal (Extraction or Calcination) washing->template_removal drying Drying (80°C) template_removal->drying product Amine-Functionalized MSNs drying->product

Caption: Workflow for co-condensation synthesis of amine-functionalized MSNs.

experimental_workflow_grafting cluster_synthesis Post-synthesis Grafting start Calcined MSNs + Anhydrous Toluene add_aptes Add APTES start->add_aptes reflux Reflux (24h, N2) add_aptes->reflux collection Centrifugation reflux->collection washing Wash with Toluene and EtOH collection->washing drying Drying (60°C) washing->drying product Amine-Functionalized MSNs drying->product

Caption: Workflow for post-synthesis grafting of amine groups onto MSNs.

drug_loading_workflow cluster_loading Ibuprofen Loading start Ibuprofen in Ethanol disperse Disperse Amine-MSNs start->disperse stir Stir (24h) disperse->stir collection Centrifugation stir->collection washing Wash with EtOH collection->washing drying Drying (Vacuum, 40°C) washing->drying product Ibuprofen-Loaded MSNs drying->product

References

Troubleshooting & Optimization

Technical Support Center: Controlling the Hydrolysis Rate of 1,2-Bis(triethoxysilyl)ethane (BTESE)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on controlling the hydrolysis rate of 1,2-bis(triethoxysilyl)ethane (BTESE). The following sections offer troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and a summary of the factors influencing the hydrolysis reaction.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the hydrolysis of BTESE in a question-and-answer format.

Q1: My BTESE hydrolysis reaction is extremely slow or appears incomplete. What are the potential causes and how can I accelerate it?

A1: Incomplete or slow hydrolysis of BTESE is a common issue and can be attributed to several factors. The hydrolysis of the triethoxysilyl groups is sensitive to pH, water concentration, temperature, and the solvent system.[1]

  • Suboptimal pH: The hydrolysis of triethoxysilyl groups is slowest at a neutral pH of 7. Both acidic (pH 3-5) and basic conditions catalyze the reaction. For non-amino silanes like BTESE, adjusting the pH to an acidic range of 3-5 is generally recommended to accelerate hydrolysis.[1]

  • Insufficient Water: Stoichiometrically, six moles of water are required to fully hydrolyze one mole of BTESE. However, using only the stoichiometric amount may not lead to complete hydrolysis. An excess of water is often recommended to drive the reaction forward.[1]

  • Low Temperature: Like most chemical reactions, the rate of BTESE hydrolysis is temperature-dependent. If the reaction is too slow at ambient temperature, consider increasing it to a range of 40-60°C. However, be aware that higher temperatures can also accelerate the subsequent condensation reaction.

  • Presence of Alcohol Co-solvents: Ethanol (B145695) is a byproduct of BTESE hydrolysis. The presence of a high concentration of ethanol as a co-solvent can slow down the forward hydrolysis reaction due to Le Chatelier's principle. If solubility allows, consider reducing the alcohol concentration.[1]

Q2: I'm observing the formation of a white precipitate or an oily layer in my BTESE solution after adding water. What is happening and how can I prevent it?

A2: The formation of a precipitate or an immiscible layer indicates that the hydrolyzed BTESE is undergoing self-condensation to form insoluble polysiloxane networks. This is often a result of uncontrolled reaction conditions that favor condensation over controlled hydrolysis.

To prevent this, ensure the following:

  • Controlled Addition of Reagents: Add water or the catalyst solution slowly and with vigorous stirring to ensure homogeneous mixing and prevent localized high concentrations that can trigger rapid condensation.

  • Optimal pH Control: While both acid and base catalyze hydrolysis, the condensation reaction is generally slower under acidic conditions. Maintaining a pH between 3 and 5 can promote hydrolysis while minimizing premature condensation.

  • Freshly Prepared Solutions: Use freshly prepared BTESE solutions, as prolonged storage can lead to partial hydrolysis and oligomerization, making the system more prone to precipitation upon further reaction.

Q3: How can I confirm that the hydrolysis of BTESE is complete?

A3: The extent of hydrolysis can be monitored using spectroscopic techniques such as Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • FTIR Spectroscopy: Monitor the decrease in the intensity of the Si-O-C stretching bands (around 1100-1000 cm⁻¹) and the corresponding increase in the broad O-H stretching band (around 3700-3200 cm⁻¹) from the newly formed silanol (B1196071) (Si-OH) groups.[1]

  • ¹H NMR Spectroscopy: Track the disappearance of the characteristic signals of the ethoxy group protons (a quartet around 3.8 ppm and a triplet around 1.2 ppm).[1] The appearance of a signal for ethanol confirms that hydrolysis is occurring.

Q4: Can the choice of solvent affect the hydrolysis of BTESE?

A4: Yes, the solvent plays a crucial role. While BTESE is often hydrolyzed in a mixture of water and a co-solvent like ethanol for miscibility, the presence of ethanol can slow the reaction rate.[1] For certain applications, exploring other polar, non-alcoholic solvents might be beneficial, provided BTESE is sufficiently soluble.

Factors Influencing BTESE Hydrolysis Rate

FactorEffect on Hydrolysis RateGeneral Recommendations & Remarks
pH Minimum at pH 7; increases under acidic or basic conditions.[1]For controlled hydrolysis with minimal condensation, an acidic pH range of 3-5 is often optimal.
Water Concentration Rate generally increases with higher water concentration.[1]A molar excess of water relative to the ethoxy groups is recommended to ensure complete hydrolysis.
Temperature Rate increases with increasing temperature.A moderate increase in temperature (e.g., 40-60°C) can significantly speed up the reaction.
Catalyst Both acid and base catalysts accelerate the reaction.The choice of catalyst (e.g., HCl, acetic acid, NH₄OH) can influence both hydrolysis and subsequent condensation rates.
Solvent The presence of alcohol co-solvents can slow the reaction.[1]Minimize the concentration of alcohol co-solvents if a faster hydrolysis rate is desired and solubility permits.
BTESE Concentration Higher concentrations can lead to a faster reaction rate.Higher concentrations may also increase the likelihood of premature condensation and gelation.

Experimental Protocols

The following are detailed methodologies for key experiments related to the control and monitoring of BTESE hydrolysis.

Protocol 1: Controlled Hydrolysis of BTESE under Acidic Conditions

Objective: To achieve a controlled and complete hydrolysis of BTESE for subsequent sol-gel processing.

Materials:

  • This compound (BTESE)

  • Ethanol (or another suitable co-solvent)

  • Deionized water

  • Hydrochloric acid (HCl) or Acetic Acid (as catalyst)

  • Magnetic stirrer and stir bar

  • pH meter or pH indicator strips

Procedure:

  • In a clean, dry flask, prepare a solution of BTESE in ethanol. The concentration will depend on the specific application.

  • In a separate beaker, prepare the hydrolysis solution by mixing deionized water and the acid catalyst. Adjust the pH of this solution to the desired level (e.g., pH 4).

  • Place the BTESE/ethanol solution on a magnetic stirrer and begin vigorous stirring.

  • Slowly add the acidic water solution dropwise to the BTESE solution. A slow addition rate is crucial to prevent localized high concentrations and premature condensation.

  • After the addition is complete, allow the mixture to stir for a predetermined time (e.g., 1-24 hours) at a controlled temperature (e.g., room temperature or 40-60°C) to ensure complete hydrolysis.

  • The hydrolyzed BTESE sol is now ready for the next processing step (e.g., casting, coating).

Protocol 2: Monitoring BTESE Hydrolysis by Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

Objective: To qualitatively and semi-quantitatively monitor the progress of BTESE hydrolysis over time.

Equipment:

  • FTIR spectrometer with an ATR accessory

  • Pipettes

Procedure:

  • Acquire a background spectrum on the clean, dry ATR crystal.

  • Place a small drop of the initial, unhydrolyzed BTESE solution onto the ATR crystal and acquire the spectrum. This will serve as the t=0 reference.

  • Initiate the hydrolysis reaction as described in Protocol 1.

  • At regular time intervals (e.g., every 15-30 minutes), withdraw a small aliquot of the reacting mixture and place it on the ATR crystal.

  • Acquire the FTIR spectrum and then clean the crystal thoroughly with an appropriate solvent (e.g., ethanol) before the next measurement.

  • Analyze the collected spectra by monitoring the decrease in the peak area or intensity of the Si-O-C stretches (e.g., around 1080 cm⁻¹) and the increase in the broad O-H stretch (around 3300 cm⁻¹).

Protocol 3: Quantitative Monitoring of BTESE Hydrolysis by ¹H NMR Spectroscopy

Objective: To quantitatively determine the extent of BTESE hydrolysis by monitoring the disappearance of ethoxy protons.

Materials & Equipment:

  • NMR spectrometer

  • NMR tubes

  • Deuterated solvent (e.g., D₂O, if miscible, or a deuterated organic solvent with a known amount of water and catalyst)

  • Internal standard (e.g., dimethyl sulfoxide (B87167) - DMSO)

Procedure:

  • Prepare the reaction mixture directly in an NMR tube or prepare a larger batch from which aliquots can be taken. The mixture should contain BTESE, the solvent (with D₂O), the catalyst, and a known concentration of an internal standard.

  • Acquire an initial ¹H NMR spectrum immediately after mixing (t=0).

  • Acquire subsequent spectra at regular time intervals.

  • Process the spectra and integrate the signals corresponding to the ethoxy protons of BTESE (quartet at ~3.8 ppm and triplet at ~1.2 ppm) and the signal of the internal standard.

  • Calculate the concentration of unreacted ethoxy groups at each time point by comparing the integral of the ethoxy signals to the integral of the internal standard.

  • The extent of hydrolysis can be calculated as: Extent of Hydrolysis (%) = [1 - (Concentration of ethoxy groups at time t / Initial concentration of ethoxy groups)] * 100

Visualizations

The following diagrams illustrate the key processes and workflows discussed.

Hydrolysis_Pathway BTESE This compound (BTESE) Hydrolyzed_BTESE Hydrolyzed BTESE (Silanetriols) BTESE->Hydrolyzed_BTESE + H₂O (Hydrolysis) Oligomers Siloxane Oligomers Hydrolyzed_BTESE->Oligomers - H₂O (Condensation) Network Polysiloxane Network (Gel) Oligomers->Network Further Condensation

Caption: General pathway for the hydrolysis and condensation of BTESE.

Troubleshooting_Workflow Start Problem: Incomplete/Slow Hydrolysis Check_pH Is pH optimal? (Acidic: 3-5) Start->Check_pH Check_Water Is water in excess? Check_pH->Check_Water Yes Adjust_pH Adjust pH with acid catalyst Check_pH->Adjust_pH No Check_Temp Is temperature adequate? (e.g., 40-60°C) Check_Water->Check_Temp Yes Add_Water Increase water:BTESE ratio Check_Water->Add_Water No Check_Solvent Is alcohol concentration high? Check_Temp->Check_Solvent Yes Increase_Temp Increase reaction temperature Check_Temp->Increase_Temp No Modify_Solvent Reduce alcohol concentration Check_Solvent->Modify_Solvent Yes Success Hydrolysis Complete Check_Solvent->Success No Adjust_pH->Check_pH Add_Water->Check_Water Increase_Temp->Check_Temp Modify_Solvent->Check_Solvent

Caption: Troubleshooting workflow for incomplete BTESE hydrolysis.

References

preventing premature gelation in BTESE sol-gel process

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing premature gelation during the Bis(triethoxysilyl)ethane (BTESE) sol-gel process.

Troubleshooting Guide: Preventing Premature Gelation

Premature gelation is a common issue in the BTESE sol-gel process, leading to the formation of a solid gel before the sol can be applied as a coating or used for other applications. This guide provides solutions to common problems encountered during BTESE sol-gel synthesis.

IssuePotential CauseRecommended Solution
Rapid Gelation Upon Catalyst Addition High Catalyst Concentration: The catalyst concentration is too high, leading to rapid hydrolysis and condensation rates.[1]Reduce the concentration of the acid or base catalyst. Perform a catalyst concentration optimization study to find the ideal concentration for a controlled gelation time.
Inhomogeneous Mixing: The catalyst is not dispersed evenly throughout the sol, creating localized areas of high concentration and rapid gelation.Ensure vigorous and continuous stirring while adding the catalyst dropwise. Consider using a mechanical stirrer for better homogeneity.
Gelation During Aging High Water-to-Precursor Ratio: An excessive amount of water can accelerate hydrolysis and condensation reactions, leading to a shorter gelation time.[1][2]Decrease the water-to-BTESE molar ratio. The optimal ratio often needs to be determined experimentally.
Elevated Aging Temperature: Higher temperatures increase the rate of chemical reactions, including hydrolysis and condensation.[1][3]Reduce the aging temperature. Aging at a lower temperature (e.g., room temperature or below) can significantly prolong the sol's pot life.
Inconsistent Gelation Times Fluctuations in Ambient Conditions: Variations in laboratory temperature and humidity can affect the rates of evaporation and reaction.Conduct experiments in a controlled environment with stable temperature and humidity.
Inaccurate Reagent Measurement: Small errors in the amounts of precursors, water, or catalyst can lead to significant differences in gelation time.Use calibrated pipettes and balances for accurate measurements. Prepare a master batch of the sol for a series of experiments to ensure consistency.
Formation of Precipitates Instead of a Gel Incorrect pH: The pH of the sol is outside the optimal range for gelation, leading to precipitation of silica (B1680970) particles.[4]Adjust the pH of the sol. Acidic conditions (pH 1-3) generally favor hydrolysis and lead to a more cross-linked gel network.[5]
Solvent Incompatibility: The chosen solvent may not be suitable for the BTESE precursor, leading to phase separation.Ensure that the solvent (commonly ethanol) is miscible with all components of the sol.[6][7]
Experimental Workflow for Preventing Premature Gelation

The following diagram illustrates a systematic approach to troubleshooting and preventing premature gelation in the BTESE sol-gel process.

G cluster_0 Problem Identification cluster_1 Parameter Adjustment cluster_2 Process Control cluster_3 Outcome start Premature Gelation Observed catalyst Reduce Catalyst Concentration start->catalyst water Decrease Water/BTESE Ratio start->water temp Lower Aging Temperature start->temp mixing Improve Mixing Technique start->mixing ph Adjust pH catalyst->ph water->ph environment Control Environment (Temp/Humidity) temp->environment mixing->environment end Stable Sol Achieved ph->end environment->end G Catalyst Catalyst Concentration Increase Increase Catalyst->Increase increases Water Water/BTESE Ratio Water->Increase increases Temp Temperature Temp->Increase increases GelationTime Gelation Time Increase->GelationTime decreases Decrease Decrease Decrease->GelationTime increases

References

Technical Support Center: Optimizing Adhesion of 1,2-bis(triethoxysilyl)ethane (BTSE) Coatings on Metal Surfaces

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the adhesion of 1,2-bis(triethoxysilyl)ethane (BTSE) coatings on various metal surfaces.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the BTSE coating process, presented in a question-and-answer format.

Issue 1: Poor Adhesion or Delamination of the BTSE Coating

Question: My BTSE coating is peeling or flaking off the metal substrate. What are the possible causes and how can I fix this?

Answer: Delamination is a common adhesion failure and can be attributed to several factors, primarily related to inadequate surface preparation.[1][2]

Possible Causes & Solutions:

  • Inadequate Surface Preparation: This is the most frequent cause of delamination.[3] The metal surface must be meticulously cleaned to remove oils, grease, dust, and any existing loose oxide layers.

    • Solution: Implement a rigorous multi-step cleaning protocol. This typically involves degreasing with solvents (e.g., acetone (B3395972), isopropanol), followed by an alkaline or acidic cleaning step, and a final rinse with deionized water. For aluminum, an etching step is often recommended to remove the native oxide layer and create a more reactive surface.[4]

  • Surface Contamination: Any contaminants remaining on the surface will act as a weak boundary layer between the substrate and the BTSE coating, preventing proper bond formation.

    • Solution: Ensure all cleaning agents are thoroughly rinsed off. Handle the cleaned substrates with clean, lint-free gloves to avoid re-contamination from skin oils. The coating should be applied as soon as possible after cleaning and drying.

  • Incomplete Hydrolysis of BTSE: The triethoxysilyl groups of BTSE must first hydrolyze to form reactive silanol (B1196071) (Si-OH) groups, which then bond with the metal surface's hydroxyl groups.

    • Solution: Ensure the BTSE solution is properly prepared and allowed sufficient time for hydrolysis. The pH of the solution is critical for this process; an acidic pH (around 4-5) is generally optimal for promoting hydrolysis.[5]

  • Improper Curing: Curing is essential for the condensation of silanol groups, forming a stable, cross-linked siloxane network (Si-O-Si) and strong covalent bonds with the metal surface (M-O-Si).

    • Solution: Adhere to the recommended curing temperature and time for your specific substrate and application. Insufficient curing will result in a weak, under-developed film.

Issue 2: Blistering or Bubbling in the BTSE Coating

Question: I am observing small bubbles or larger blisters in my cured BTSE coating. What is causing this and how can I prevent it?

Answer: Blistering is typically caused by trapped moisture, solvents, or air beneath or within the coating film.[3][6][7][8]

Possible Causes & Solutions:

  • Trapped Moisture or Solvent: If the substrate is not completely dry before coating application, or if the solvent from the BTSE solution does not fully evaporate before curing, it can vaporize during the curing process and form blisters.

    • Solution: Ensure the substrate is thoroughly dried in an oven after the final rinse. Allow adequate flash-off time after applying the coating to let the solvent evaporate before initiating the curing process.

  • Application in High Humidity: Applying the coating in a high-humidity environment can introduce moisture into the coating film.

    • Solution: Control the environmental conditions during coating application. Ideally, work in an environment with controlled humidity.

  • Coating Applied Too Thickly: A thick coating can trap solvents in its lower layers, which then form bubbles as they try to escape during curing.

    • Solution: Apply the BTSE coating in thin, uniform layers. If a thicker coating is required, it is better to apply multiple thin coats with appropriate drying time between each layer.

  • Air Entrapment During Application: Improper application techniques, such as excessive agitation of the BTSE solution, can introduce air bubbles that get trapped in the coating.

    • Solution: Avoid vigorous shaking or stirring of the hydrolyzed BTSE solution. Apply the coating using a smooth, controlled method such as dip-coating, spin-coating, or spraying.

Issue 3: Cracking of the BTSE Coating

Question: My BTSE coating is showing fine cracks after curing. What could be the reason for this?

Answer: Cracking is often a result of internal stresses within the coating exceeding its tensile strength.[9][10]

Possible Causes & Solutions:

  • Excessive Coating Thickness: Thicker coatings are more prone to developing high internal stresses during the shrinking that occurs upon solvent evaporation and curing.[3]

    • Solution: Apply a thinner coating. If a certain thickness is necessary, build it up with multiple thin layers.

  • Rapid Curing: Curing at a temperature that is too high or ramping up the temperature too quickly can induce thermal stress and lead to cracking.[9]

    • Solution: Use a more gradual heating ramp to the desired curing temperature and avoid excessive temperatures.

  • Mismatch in Coefficient of Thermal Expansion (CTE): A significant difference in the CTE between the metal substrate and the BTSE coating can cause stress upon cooling after curing.

    • Solution: While the CTE of the BTSE coating is inherent to the material, ensuring a strong adhesive bond can help mitigate the effects of CTE mismatch. Proper surface preparation and curing are key.

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration for a BTSE solution?

A1: The optimal concentration of the BTSE solution can vary depending on the application method and the desired coating thickness. Generally, concentrations in the range of 1% to 5% (by volume) in a solvent (commonly an ethanol (B145695)/water mixture) are used. It is recommended to start with a lower concentration (e.g., 2%) and optimize based on experimental results.

Q2: How important is the pH of the BTSE solution?

A2: The pH of the BTSE solution is critical for controlling the hydrolysis and condensation reactions. An acidic pH, typically between 4 and 5, is generally recommended to catalyze the hydrolysis of the ethoxy groups to form reactive silanol groups. This pH range promotes a stable hydrolyzed solution by minimizing the rate of self-condensation before application.[5]

Q3: What are the recommended curing conditions for BTSE coatings?

A3: Curing conditions are crucial for forming a dense, cross-linked, and well-adhered coating. The optimal temperature and time depend on the metal substrate. While specific parameters should be determined experimentally, a general guideline is to cure at a temperature between 100°C and 150°C for 30 to 60 minutes. For some aluminum alloys, curing at temperatures up to 210°C for shorter durations may be possible without negatively affecting the mechanical properties of the alloy.[11]

Q4: Can I apply a topcoat over the BTSE primer?

A4: Yes, BTSE is often used as an adhesion-promoting primer for subsequent organic coatings. The silane (B1218182) layer forms a covalent bridge between the inorganic metal substrate and the organic topcoat, significantly improving the overall adhesion and corrosion resistance of the coating system.

Q5: How can I test the adhesion of my BTSE coating?

A5: Several standard methods can be used to evaluate coating adhesion. Common techniques include:

  • Tape Test (ASTM D3359): This is a simple qualitative test where pressure-sensitive tape is applied over cross-hatch cuts made in the coating and then rapidly removed. The amount of coating removed is rated against a standard scale.[8][12]

  • Pull-off Adhesion Test (ASTM D4541): This is a quantitative test that measures the force required to pull a dolly, glued to the coating surface, away from the substrate. This gives a direct measure of the adhesion strength in psi or MPa.[3][7]

  • Scrape Test (ASTM D2197): This laboratory test determines adhesion by pushing a coated panel under a weighted stylus until the coating is scraped off.[3][7]

Data Presentation

Table 1: General Parameters for BTSE Solution Preparation and Application

ParameterRecommended Range/ValueNotes
BTSE Concentration 1 - 5 vol%Higher concentrations can lead to thicker, but potentially more stressed, coatings.
Solvent Ethanol/Water mixtureA common ratio is 90:10 to 80:20 ethanol to deionized water.
Solution pH 4.0 - 5.0Adjust with a weak acid like acetic acid. Critical for hydrolysis.[5]
Hydrolysis Time 1 - 24 hoursVaries with concentration and pH. Solution may appear hazy initially and then clear.
Application Method Dip-coating, Spin-coating, SprayingChoice depends on substrate geometry and desired uniformity.
Flash-off Time 5 - 15 minutesTime at room temperature to allow solvent to evaporate before curing.

Table 2: Typical Curing Parameters for BTSE Coatings on Different Metal Substrates

Metal SubstrateCuring Temperature Range (°C)Curing Time Range (minutes)Expected Outcome
Aluminum Alloys 100 - 15030 - 60Good cross-linking and adhesion without significantly altering the substrate's temper.
Steel (Carbon/Stainless) 120 - 18030 - 60Promotes strong covalent bonding to the iron/chromium oxide layer.

Note: The values in these tables are general guidelines. Optimal parameters should be determined experimentally for each specific application and substrate.

Experimental Protocols

Protocol 1: Metal Substrate Surface Preparation

  • Degreasing: Immerse the metal substrate in an ultrasonic bath with acetone for 15 minutes, followed by a 15-minute immersion in isopropanol.

  • Alkaline/Acidic Cleaning:

    • For Aluminum: Immerse in a 5% NaOH solution at 60°C for 2-5 minutes, followed by a dip in 30% nitric acid for 30 seconds to remove smut.

    • For Steel: Immerse in a commercial alkaline cleaner according to the manufacturer's instructions.

  • Rinsing: Thoroughly rinse the substrate with deionized water between each step and as a final rinse.

  • Drying: Dry the cleaned substrate in an oven at 110°C for at least 30 minutes.

  • Storage: Store the cleaned and dried substrates in a desiccator until ready for coating.

Protocol 2: BTSE Solution Preparation and Coating Application

  • Solution Preparation: a. Prepare a 90:10 (v/v) mixture of ethanol and deionized water. b. While stirring, slowly add 2% (by volume) of BTSE to the solvent mixture. c. Adjust the pH of the solution to 4.5 using a dilute acetic acid solution. d. Continue stirring for at least 2 hours to allow for hydrolysis.

  • Coating Application (Dip-Coating Example): a. Immerse the prepared metal substrate into the hydrolyzed BTSE solution. b. Allow the substrate to dwell in the solution for 60 seconds. c. Withdraw the substrate at a slow, constant rate (e.g., 10 cm/min) to ensure a uniform coating.

  • Flash-off: Allow the coated substrate to air dry at room temperature for 10 minutes to allow the solvent to evaporate.

  • Curing: Place the coated substrate in a preheated oven at 120°C for 60 minutes.

  • Cooling: Allow the cured substrate to cool to room temperature before handling or further testing.

Mandatory Visualization

BTSE_Coating_Workflow cluster_prep Surface Preparation cluster_solution Solution Preparation cluster_application Coating & Curing Degreasing Degreasing (Acetone, Isopropanol) Cleaning Alkaline/Acidic Cleaning Degreasing->Cleaning Rinsing1 DI Water Rinse Cleaning->Rinsing1 Drying Oven Drying (110°C) Rinsing1->Drying Application Coating Application (e.g., Dip-Coating) Drying->Application Mixing Mix BTSE in Ethanol/Water pH_Adjust Adjust pH to 4.5 (Acetic Acid) Mixing->pH_Adjust Hydrolysis Hydrolysis (Stir for 2h) pH_Adjust->Hydrolysis Hydrolysis->Application Flash_off Solvent Flash-off (Room Temp) Application->Flash_off Curing Curing (120°C for 1h) Flash_off->Curing Cooled_Sample Final Coated Substrate Curing->Cooled_Sample

Caption: Experimental workflow for applying BTSE coatings on metal substrates.

Troubleshooting_Adhesion cluster_causes Potential Causes cluster_solutions Corrective Actions Start Poor Adhesion/ Delamination Observed Prep Inadequate Surface Preparation? Start->Prep Contam Surface Contamination? Start->Contam Hydro Incomplete BTSE Hydrolysis? Start->Hydro Cure Improper Curing? Start->Cure Sol_Prep Improve Cleaning Protocol (Degrease, Etch, Rinse) Prep->Sol_Prep Sol_Contam Ensure Thorough Rinsing & Use Clean Handling Contam->Sol_Contam Sol_Hydro Verify Solution pH (4-5) & Hydrolysis Time Hydro->Sol_Hydro Sol_Cure Optimize Curing Temperature & Time Cure->Sol_Cure

Caption: Troubleshooting flowchart for poor BTSE coating adhesion.

References

troubleshooting uneven surface coatings with BTESE

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: BTESE Surface Coatings

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,2-Bis(triethoxysilyl)ethane (BTESE) for surface coatings. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is BTESE and why is it used for surface coatings?

A1: BTESE (this compound) is an organosilica precursor used in sol-gel processes to form hybrid organic-inorganic coatings. Its key feature is the stable ethane (B1197151) bridge (-CH2-CH2-) connecting two silicon atoms. This bridge provides greater flexibility to the resulting silica (B1680970) network compared to purely inorganic precursors like TEOS (tetraethoxysilane). This flexibility can help to reduce internal stress, minimize cracking, and create more robust and defect-free films.

Q2: What are the key stages of forming a BTESE coating?

A2: The formation of a BTESE coating involves three main stages:

  • Sol Preparation: BTESE is hydrolyzed and condensed in a solvent (typically an alcohol) with water and a catalyst (acid or base) to form a colloidal suspension, known as a sol.

  • Coating Deposition: The sol is applied to a substrate using techniques like dip-coating, spin-coating, or spray-coating.

  • Drying and Curing: The deposited film is dried to remove the solvent and then cured (annealed) at an elevated temperature to promote further condensation and densify the film, forming a stable, solid coating.

Q3: What factors have the most significant impact on the final BTESE coating quality?

A3: The quality of a BTESE coating is influenced by several factors, including the composition of the sol (BTESE concentration, water-to-silane ratio, catalyst type and concentration), the deposition parameters (e.g., withdrawal speed in dip-coating or spin speed in spin-coating), and the drying and curing conditions (temperature, ramp rate, and atmosphere).[1][2]

Troubleshooting Guide for Uneven BTESE Coatings

This guide addresses common defects observed in BTESE surface coatings and provides potential causes and solutions.

Problem 1: Cracks in the Coating

Q: My BTESE coating is showing cracks after drying or annealing. What is causing this and how can I fix it?

A: Cracking is typically caused by internal stress that exceeds the tensile strength of the film.[3] This stress arises from shrinkage during solvent evaporation and network condensation, as well as a mismatch in the thermal expansion coefficients between the coating and the substrate.[4]

Troubleshooting Steps:

  • Reduce Film Thickness: Thicker films generate more stress.[2] Try applying multiple thinner layers with an intermediate drying or low-temperature curing step after each layer.[4]

  • Slow Down the Drying and Curing Process: Rapid solvent evaporation and fast temperature ramps during annealing can build up stress. Dry the film in a controlled, higher humidity environment and use slower heating and cooling rates for annealing.[4]

  • Modify the Sol Composition: Increasing the organic component in the sol can enhance flexibility. While BTESE is already a hybrid precursor, adding other flexible polymers or plasticizers can help.

  • Optimize Curing Temperature: Excessively high curing temperatures can cause rapid densification and stress. Ensure the curing temperature is appropriate for the substrate and the desired film density. Conventional BTESE coatings are often fired at 200-300 °C, as the ethane bridges can start to decompose at temperatures above 300 °C.[5]

ParameterEffect on CrackingRecommended Action
Film Thickness Thicker films are more prone to cracking.[2]Deposit multiple thin layers.
Drying Rate Rapid drying increases stress.Dry slowly, possibly in a humidity-controlled chamber.
Annealing Rate Fast heating/cooling rates induce thermal stress.Use a slower temperature ramp (e.g., 1-5 °C/min).
Curing Temp. Too high can cause excessive shrinkage and stress.Optimize temperature (typically ≤ 300 °C for BTESE).[5]
Problem 2: Pinholes and Pits in the Coating

Q: I am observing small pinholes or pits in my final BTESE film. What is the cause and how can I prevent this?

A: Pinholes are often caused by particulate contamination on the substrate or in the sol, or by the trapping of air or gas bubbles that burst during drying and curing.[4]

Troubleshooting Steps:

  • Improve Substrate Cleaning: Ensure the substrate is meticulously cleaned to remove all dust, grease, and other contaminants.

  • Filter the Sol: Filter the BTESE sol through a micron or sub-micron filter immediately before application to remove any aggregated particles.[4]

  • Degas the Sol: Before application, the sol can be gently degassed using a sonicator bath to remove dissolved air.

  • Control the Application Environment: Work in a clean, dust-free environment (e.g., a laminar flow hood) to prevent particles from settling on the wet film.

  • Optimize Sol Viscosity: A sol with very low viscosity can be prone to dewetting around surface imperfections, leading to pinholes. A slightly higher viscosity may provide a more uniform coverage.

Problem 3: Poor Adhesion and Delamination

Q: The BTESE coating is peeling or flaking off the substrate. What causes this adhesion failure?

A: Delamination is a sign of poor adhesion, which is almost always linked to inadequate surface preparation or chemical incompatibility.[4]

Troubleshooting Steps:

  • Thorough Substrate Cleaning: The substrate surface must be free of organic residues, oils, and other contaminants. Use a multi-step cleaning protocol appropriate for your substrate.

  • Surface Activation: The substrate surface needs to be rich in hydroxyl (-OH) groups for covalent bonding with the silanol (B1196071) groups in the hydrolyzed BTESE sol. For glass, this can be achieved through treatment with piranha solution, UV-ozone, or oxygen plasma.

  • Control Sol Hydrolysis: Ensure the BTESE is sufficiently hydrolyzed to form reactive Si-OH groups that can bond with the substrate.

  • Reduce Film Stress: High internal stress can contribute to delamination. Use the strategies described for preventing cracks to minimize stress.

Common IssuePrimary Cause(s)Recommended Solution(s)
Cracking High internal stress from shrinkage; Thermal expansion mismatch.[4]Reduce film thickness; Slow down drying and annealing rates; Modify sol for flexibility.
Pinholes Particulate contamination; Trapped air/gas bubbles.[4]Meticulously clean substrate; Filter the sol before use; Degas the sol; Work in a clean environment.
Delamination Poor substrate cleaning; Lack of surface hydroxyl groups; High film stress.[4]Implement a rigorous substrate cleaning and activation protocol; Reduce internal stress (see 'Cracking').
Unevenness Improper withdrawal/spin speed; Incorrect sol viscosity; Uncontrolled drying.Optimize withdrawal/spin speed; Adjust sol concentration/aging time to control viscosity; Control airflow during drying.

Experimental Protocols

Protocol 1: Standard Cleaning for Glass Substrates

A clean, hydrophilic surface is critical for good adhesion.

  • Sonication: Sonicate the glass substrates in a bath of laboratory detergent (e.g., 2% Alconox solution) for 15-20 minutes.

  • Rinsing: Thoroughly rinse the substrates with deionized (DI) water.

  • Solvent Cleaning: Sonicate the substrates sequentially in acetone (B3395972) and then isopropanol (B130326) for 10-15 minutes each to remove organic residues.

  • Drying: Dry the substrates under a stream of high-purity nitrogen gas.

  • Surface Activation (Choose one):

    • Oxygen Plasma/UV-Ozone: Treat the substrates for 5-10 minutes to remove final organic traces and generate surface hydroxyl groups. This is a highly effective and recommended method.

    • Piranha Solution (Use with extreme caution): Immerse substrates in a freshly prepared 3:1 mixture of concentrated sulfuric acid (H₂SO₄) and 30% hydrogen peroxide (H₂O₂) for 10-15 minutes. Rinse copiously with DI water afterwards.

Protocol 2: Preparation of BTESE Sol and Spin-Coating

This protocol provides a general starting point. Parameters should be optimized for the specific application.

  • Sol Preparation (Example Formulation):

    • In a clean flask, mix BTESE and ethanol (B145695) in a 1:4 molar ratio.

    • Separately, prepare an acidic water solution by adding hydrochloric acid (HCl) to DI water to reach a pH of 2-3.

    • Add the acidic water to the BTESE/ethanol mixture dropwise while stirring. A typical molar ratio of BTESE:H₂O is 1:4.

    • Stir the solution vigorously for at least 24 hours at room temperature to ensure complete hydrolysis and initial condensation.

  • Spin-Coating:

    • Place a cleaned and activated substrate on the spin coater chuck.

    • Dispense the aged BTESE sol onto the center of the substrate.

    • Spin the substrate. A two-step program is often effective: a slow spin (e.g., 500 rpm for 10 seconds) to spread the sol, followed by a fast spin (e.g., 3000 rpm for 30-60 seconds) to achieve the desired thickness.

  • Drying and Curing:

    • Soft Bake: Heat the coated substrate on a hotplate at 100-150 °C for 5-10 minutes to evaporate the solvent.

    • Hard Bake (Curing): Transfer the substrate to a furnace. Ramp the temperature up to the final curing temperature (e.g., 250-300 °C) at a slow rate (e.g., 2-5 °C/min). Hold at the peak temperature for 1-2 hours.

    • Cooling: Allow the substrate to cool down slowly to room temperature inside the furnace to prevent thermal shock and cracking.

Visualizations

G cluster_0 Sol Preparation cluster_1 Coating Process cluster_2 Post-Processing p1 Mix BTESE, Ethanol, Water, Catalyst p2 Stir (Hydrolysis & Condensation) p1->p2 Aging p4 Sol Application (Spin/Dip-Coating) p2->p4 p3 Substrate Cleaning & Activation p3->p4 p5 Drying (Soft Bake) p4->p5 p6 Curing (Hard Bake) p5->p6 p7 Controlled Cooling p6->p7 p8 Characterization p7->p8 Final Coated Substrate

Caption: General experimental workflow for BTESE surface coating.

G start Uneven Coating Observed q1 Are there visible cracks? start->q1 q2 Are there pinholes/pits? q1->q2 No sol1 Reduce thickness Slow drying/curing Modify sol q1->sol1 Yes q3 Is the film peeling off? q2->q3 No sol2 Clean substrate Filter/degas sol Control environment q2->sol2 Yes sol3 Improve cleaning Activate surface Reduce film stress q3->sol3 Yes sol4 Optimize application parameters (speed, etc.) Adjust sol viscosity q3->sol4 No

Caption: Troubleshooting flowchart for common BTESE coating defects.

G cluster_hydrolysis Hydrolysis cluster_condensation Condensation btese (EtO)₃Si-CH₂-CH₂-Si(OEt)₃ BTESE hydrolyzed (HO)₃Si-CH₂-CH₂-Si(OH)₃ Hydrolyzed BTESE btese->hydrolyzed + 6 H₂O - 6 EtOH dimer ...-O-Si(OH)₂-CH₂-CH₂-Si(OH)₂-O-... Dimer/Oligomer hydrolyzed->dimer + Condensation - H₂O network ...-O-Si(O-)-CH₂-CH₂-Si(O-)-O-... Cross-linked Network dimer->network + Condensation - H₂O

Caption: Simplified reaction pathway for BTESE sol-gel formation.

References

Technical Support Center: 1,2-bis(triethoxysilyl)ethane (BTESE) Condensation Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the sol-gel condensation of 1,2-bis(triethoxysilyl)ethane (BTESE).

Frequently Asked Questions (FAQs)

Q1: How does pH fundamentally affect the hydrolysis and condensation of BTESE?

A1: The pH of the reaction medium is a critical parameter that dictates the mechanisms and rates of both hydrolysis and condensation of BTESE.[1] In acidic conditions (pH < 7), hydrolysis is rapid, while the subsequent condensation of silanol (B1196071) groups is the rate-limiting step. Conversely, in alkaline conditions (pH > 7), hydrolysis is slower, but condensation proceeds much more quickly.[1] The reaction mechanisms differ: acidic environments involve protonation of the ethoxy groups, making them better leaving groups, while basic conditions involve nucleophilic attack on the silicon atom by hydroxide (B78521) ions.[1]

Q2: What is the expected trend for gelation time of BTESE as a function of pH?

A2: While specific gelation times for BTESE are highly dependent on concentration, temperature, and solvent, a general trend can be expected based on the behavior of similar alkoxysilanes. The gelation time is typically longest at the isoelectric point of silica (B1680970) (around pH 2-3), where the condensation rate is at a minimum.[2] As the pH moves away from the isoelectric point, either towards more acidic or more alkaline conditions, the condensation rate increases, leading to shorter gelation times. However, at very high pH values, the gelation time may increase again due to the high stability of silicate (B1173343) species.[2]

Q3: Can the organic bridge in BTESE influence its condensation behavior compared to non-bridged silanes like TEOS?

A3: Yes, the ethylene (B1197577) bridge in BTESE introduces significant conformational constraints. Under acidic conditions, BTESE can undergo intramolecular cyclization, forming stable six- and seven-membered ring structures.[3] This intramolecular reaction competes with the intermolecular condensation required for network and gel formation, which can substantially lengthen gel times compared to non-bridged precursors under similar conditions.[3]

Q4: How does the water-to-silane ratio interact with pH to affect the final material properties?

A4: The water-to-silane ratio is another crucial parameter in BTESE sol-gel chemistry. An increase in the water ratio, particularly under acidic conditions, can lead to larger sol particle sizes and even bimodal particle size distributions.[4] The combination of a low pH (acidic catalysis) and a specific water ratio can be used to create materials with hierarchical pore structures.[5]

Troubleshooting Guides

Issue 1: Premature Precipitation or Phase Separation in Acidic Conditions

  • Symptoms: The BTESE solution becomes cloudy or forms a precipitate shortly after mixing, even when it is expected to remain clear for a longer period. In-situ monitoring using techniques like 29Si NMR may show a gradual loss of signal.[6]

  • Probable Cause: This phenomenon is often due to reaction-induced phase separation. Even in solutions that appear macroscopically clear, micro-phase separation of reaction intermediates can occur, leading to the aggregation of oligomers into small clusters or particles.[6] This is particularly noted during the polymerization of BTESE in acidic water-ethanol solutions.[6] The rate of this phase separation is dependent on the initial concentrations of reactants and the pH.[6]

  • Solutions:

    • Adjust Reactant Concentrations: Systematically vary the concentration of BTESE, water, and co-solvent (e.g., ethanol) to find a composition that remains stable. Constructing a ternary pseudo-phase diagram based on macroscopic observation can help identify stable regions for your experiments.[6]

    • Modify pH: A slight adjustment of the pH can alter the kinetics of hydrolysis and condensation, potentially avoiding the conditions that favor rapid aggregation.

    • Solvent Choice: Ensure that the chosen solvent system provides good solubility for both the initial BTESE precursor and the intermediate hydrolyzed and oligomeric species.

Issue 2: Inconsistent or Unexpectedly Long Gelation Times

  • Symptoms: The time required for the sol to form a gel is not reproducible or is significantly longer than anticipated based on literature for similar systems.

  • Probable Cause:

    • pH Drift: The pH of the sol can change over time, especially if it is not buffered, due to the consumption of H+ or OH- ions during the hydrolysis and condensation reactions.

    • Intramolecular Cyclization: As mentioned in the FAQs, under acidic conditions, BTESE can form stable cyclic species.[3] The formation of these species does not contribute to the extension of the siloxane network, thus delaying the gel point.[3]

    • Temperature Fluctuations: Hydrolysis and condensation are temperature-dependent reactions. Inconsistent ambient temperatures can lead to variability in reaction rates.

  • Solutions:

    • Use Buffered Solutions: Employ a suitable buffer system to maintain a constant pH throughout the experiment, ensuring consistent reaction kinetics.

    • Control Temperature: Conduct experiments in a temperature-controlled environment, such as a water bath or incubator, to eliminate temperature as a source of variability.

    • Consider a Two-Step Hydrolysis: A common strategy to control the reaction is to perform a two-step hydrolysis. Initially, a substoichiometric amount of water is added to promote hydrolysis over condensation. After a certain period, the remaining water is added to proceed with condensation. This can lead to more uniform network formation.

Data Presentation

Table 1: General Influence of pH on BTESE Sol-Gel Reaction Kinetics

pH RangeHydrolysis RateCondensation RateDominant MechanismExpected Gel TimeResulting Structure
< 2 (Strongly Acidic) Very FastSlowSpecific acid catalysis. Electrophilic attack on oxygen.ModerateMore linear, weakly branched polymer chains
2 - 4 (Acidic) FastSlowest (minimum)Acid catalysis.LongestOpen, porous structures.[5] Potential for phase separation.[6]
4 - 7 (Weakly Acidic/Neutral) SlowestSlowMinimal catalysis.Long
> 7 (Alkaline) SlowFastBase catalysis. Nucleophilic attack on silicon.[1]Short to ModerateMore compact, highly branched, particulate structures

Experimental Protocols

Protocol 1: Monitoring BTESE Condensation Kinetics using 29Si NMR Spectroscopy

This protocol provides a general methodology for using 29Si NMR to monitor the hydrolysis and condensation of BTESE.

  • Sample Preparation:

    • In an NMR tube, combine the appropriate volumes of ethanol (B145695) (or another suitable solvent), deionized water, and the pH-adjusting catalyst (e.g., HCl or NH4OH solution).

    • Equilibrate the mixture to the desired reaction temperature inside the NMR spectrometer.

    • Initiate the reaction by injecting a known amount of BTESE into the NMR tube and mix thoroughly.

  • NMR Data Acquisition:

    • Immediately begin acquiring 29Si NMR spectra at regular time intervals.

    • Typical acquisition parameters might include a 45° pulse angle and a relaxation delay sufficient to allow for quantitative analysis. The use of a relaxation agent like Cr(acac)3 can shorten the necessary delay.

  • Spectral Analysis:

    • Identify the silicon environments based on their chemical shifts. The primary regions of interest for BTESE will be the "T" groups (referring to a silicon atom with three oxygen linkages).

    • T^0: Unreacted or fully hydrolyzed monomeric BTESE species (R-Si(OH)x(OEt)3-x, where R is the other half of the BTESE molecule).

    • T^1: Silicon atoms that have formed one Si-O-Si bond (end groups of chains).

    • T^2: Silicon atoms that have formed two Si-O-Si bonds (middle groups in chains).

    • T^3: Silicon atoms that have formed three Si-O-Si bonds (fully condensed, cross-linking points).

    • Integrate the peak areas for each T species in the successive spectra.

  • Kinetic Analysis:

    • Plot the concentration of each T species as a function of time. The rate of disappearance of T^0 species corresponds to the initial hydrolysis and condensation, while the rate of appearance of T^1, T^2, and T^3 species reflects the progress of condensation and network formation.

Protocol 2: Monitoring BTESE Condensation using FTIR Spectroscopy

This protocol outlines a general approach for using Fourier Transform Infrared (FTIR) spectroscopy to follow the condensation reaction.

  • Sample Preparation:

    • Prepare the BTESE sol solution outside the spectrometer by mixing the precursor, solvent, water, and catalyst in the desired ratios.

    • The reaction can be monitored in transmission mode using a liquid cell or using an Attenuated Total Reflectance (ATR) probe.

  • FTIR Data Acquisition:

    • Acquire a background spectrum of the solvent and catalyst mixture.

    • Initiate the reaction by adding BTESE and immediately begin collecting spectra at regular time intervals.

  • Spectral Analysis:

    • Monitor the changes in specific infrared absorption bands over time. Key bands to observe include:

      • ~1080 cm⁻¹ and ~1160 cm⁻¹: Corresponding to the Si-O-C stretching vibrations of the ethoxy groups. The decrease in the intensity of these bands indicates the progress of hydrolysis.

      • ~960 cm⁻¹: Often assigned to Si-OH stretching, its evolution can be complex as it is an intermediate.

      • ~1040-1130 cm⁻¹ (broad band): The formation and growth of a broad band in this region is indicative of the formation of Si-O-Si (siloxane) bonds, signifying condensation.

  • Kinetic Analysis:

    • Plot the absorbance of the key peaks (e.g., the decreasing Si-O-C peak or the increasing Si-O-Si peak) against time to obtain kinetic curves for the hydrolysis and condensation reactions.

Visualizations

G cluster_prep Sol Preparation cluster_reaction Sol-Gel Process cluster_analysis Kinetic Monitoring cluster_output Result BTESE BTESE Precursor Mixing Mixing & Stirring BTESE->Mixing Solvent Solvent (e.g., Ethanol) Solvent->Mixing Water Water Water->Mixing Catalyst Catalyst (Acid/Base) Catalyst->Mixing Hydrolysis Hydrolysis Mixing->Hydrolysis Initiation Condensation Condensation Hydrolysis->Condensation Silanol Formation NMR In-situ 29Si NMR Hydrolysis->NMR FTIR In-situ FTIR Hydrolysis->FTIR Condensation->Condensation Network Growth Aging Aging Condensation->Aging Condensation->NMR Condensation->FTIR DLS Dynamic Light Scattering Condensation->DLS Particle Growth Gel Gel Formation Aging->Gel

Caption: Experimental workflow for BTESE sol-gel synthesis and kinetic analysis.

G BTESE R-Si(OEt)₃ Hydrolyzed R-Si(OH)₃ BTESE->Hydrolyzed Hydrolysis Ethanol 3 EtOH Hydrolyzed->Ethanol Dimer R-Si(OH)₂-O-Si(OH)₂-R Hydrolyzed->Dimer Condensation Water 3 H₂O Water->Hydrolyzed Water_mol H₂O Dimer->Water_mol Hydrolyzed2 R-Si(OH)₃ Hydrolyzed2->Dimer

Caption: Simplified BTESE hydrolysis and water condensation reaction pathway.

G xaxis <–––––––––––––––––––– pH ––––––––––––––––––––> yaxis <–––––– Rate ––––––> p2 2 p7 7 p12 12 a1 a2 a1->a2 Condensation a3 a2->a3 a4 a3->a4 a5 a4->a5 b1 b2 b1->b2 Hydrolysis b3 b2->b3 b4 b3->b4 b5 b4->b5

Caption: General relationship between pH and rates of hydrolysis and condensation.

References

improving mechanical strength of BTESE-based composites

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for BTESE-Based Composites. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to assist in experiments aimed at improving the mechanical strength of 1,2-bis(triethoxysilyl)ethane (BTESE)-based composites.

Troubleshooting Guide

This guide addresses common issues encountered during the fabrication and testing of BTESE-based composites.

Issue 1: The final composite is brittle and fractures easily under minimal stress.

Possible Causes and Solutions

Possible Cause Suggested Solution Explanation
Incomplete Polycondensation Optimize the sol-gel process parameters: ensure correct molar ratios of BTESE, water, and catalyst.[1] Extend the aging time and control the temperature to allow for a more complete cross-linked silica (B1680970) network to form.The sol-gel process, which involves hydrolysis and polycondensation, is fundamental to forming the BTESE matrix. Incomplete reactions lead to a weak, under-linked network.[1]
Poor Filler-Matrix Adhesion Use a coupling agent or surface-treat the filler particles to improve interfacial bonding. Ensure the chosen filler is compatible with the BTESE matrix.Stress must be effectively transferred from the matrix to the reinforcing filler. Poor adhesion at the interface causes stress concentrations, leading to premature failure.[2][3]
Filler Agglomeration Improve filler dispersion through methods like ultrasonication of the sol-filler mixture. Avoid excessively high filler concentrations, as this can promote agglomeration.[2]Clumps of filler particles act as stress concentration points and create voids within the matrix, significantly reducing the composite's overall strength and toughness.[2][4]
Presence of Voids or Air Bubbles Degas the sol mixture before gelation and curing. If using a casting method, apply a vacuum during the process to remove trapped air or volatiles.Voids and bubbles are internal defects that reduce the cross-sectional area capable of bearing a load and act as initiation sites for cracks.[5]
Inappropriate Curing/Firing Temperature Review the calcination temperature. Temperatures below 200°C may result in an incomplete network, while temperatures above 350°C can cause the decomposition of the organic ethane (B1197151) bridges in the BTESE structure.[6]The thermal processing step is critical. An optimal temperature ensures the removal of solvents and the completion of condensation without degrading the structural integrity of the BTESE matrix.[6][7]
Issue 2: Mechanical strength results are inconsistent across different batches.

Possible Causes and Solutions

Possible Cause Suggested Solution Explanation
Variability in Sol-Gel Synthesis Strictly control all sol-gel parameters: precursor concentration, H₂O/BTESE molar ratio, catalyst type and concentration, reaction temperature, and aging time.[1][8]The sol-gel process is sensitive to initial conditions. Minor variations can alter the silica network's final structure and porosity, directly impacting mechanical properties.[1]
Inconsistent Filler Dispersion Standardize the filler dispersion protocol, including sonication time, power, and mixing speed. Characterize the dispersion in the sol before proceeding.The degree of filler dispersion is a critical factor. Non-uniform distribution leads to unpredictable mechanical behavior in the final composite.[9][10]
Fluctuations in Curing/Firing Ensure a consistent and uniform thermal cycle (heating rate, hold time, cooling rate) for all samples. Calibrate ovens and furnaces regularly.Thermal history dictates the final microstructure of the composite matrix. Inconsistent heat treatment can lead to variations in density, porosity, and internal stress.[7]
Defects from Manufacturing Refine the manufacturing process (e.g., casting, molding) to minimize defects like wrinkles or trapped air.[5] Ensure consistent sample preparation for mechanical testing.Manufacturing defects introduce random flaws that can cause significant variations in measured strength, even within the same batch.[5]

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the mechanical strength of BTESE-based composites?

The mechanical strength of BTESE-based composites is a multifactorial property dependent on the matrix, the reinforcement, and their interaction.[3] Key factors include:

  • The BTESE Matrix: The integrity and cross-linking density of the sol-gel-derived BTESE network are fundamental. This is controlled by synthesis conditions like precursor concentration, water-to-alkoxide ratio, catalyst, and curing temperature.[1]

  • Reinforcement/Filler Properties: The type (e.g., glass fibers, ceramic particles), concentration (wt%), size, shape, and aspect ratio of the filler material are critical.[3][10]

  • Filler-Matrix Interface: The quality of the bond between the filler and the BTESE matrix determines how effectively stress is transferred. A strong interface is crucial for achieving significant reinforcement.[2][11]

  • Processing and Defects: The fabrication method can introduce flaws such as voids, cracks, or filler agglomerates, which act as stress concentrators and severely compromise mechanical strength.[5]

Q2: How does the concentration of filler affect the mechanical properties?

Generally, increasing the filler concentration reinforces the composite, leading to a higher elastic modulus and, up to a certain point, increased strength.[2][4] However, there is an optimal loading level. Beyond this point, several negative effects can occur:

  • Agglomeration: At high concentrations, particles tend to clump together, which can decrease strength by creating weak points.[2]

  • Increased Brittleness: Higher filler content can make the composite more brittle, reducing its toughness and elongation at break.[4]

  • Processing Difficulties: Increased filler loading raises the viscosity of the sol, which can make processing and achieving uniform dispersion more challenging.[10]

The relationship between filler content and mechanical properties is summarized in the table below.

Effect of Filler Content on Composite Mechanical Properties

Property General Trend with Increasing Filler Content Reference
Elastic Modulus Positive linear correlation; stiffness increases. [2][4]
Flexural/Tensile Strength Increases up to an optimal concentration, then may decrease. [2][9][12]
Compressive Strength Increases, but the rate of increase may slow at higher concentrations. [9]

| Impact Strength | Often decreases due to increased brittleness and potential for weak interfaces. |[13] |

Q3: What is the role of the firing (calcination) temperature?

The firing temperature is a critical processing parameter that significantly influences the final structure of the BTESE-derived matrix.

  • Low Temperatures (< 200°C): May be insufficient to complete the condensation of Si-OH groups, resulting in a poorly formed and weak network.[6]

  • Optimal Range (approx. 300°C): This is often used to remove residual solvents and water and complete the polycondensation without damaging the organic bridges.

  • High Temperatures (> 350-400°C): Can cause thermal decomposition of the ethane (-CH2-CH2-) groups that link the silicon atoms in the BTESE structure.[7] This can degrade the material's properties unless performed in a controlled, inert atmosphere (like N2) to intentionally modify the structure for applications like high-temperature membranes.[6][7]

Q4: Which mechanical tests are standard for characterizing these composites?

Standard tests are essential to quantify the mechanical behavior of composite materials.[14] Key tests include:

  • Tensile Test (e.g., ASTM D638, D3039): Measures the material's response to being pulled apart, providing data on tensile strength, modulus of elasticity, and elongation at break.[14]

  • Flexural Test (Three-Point or Four-Point Bending): Measures the material's resistance to bending, yielding flexural strength and flexural modulus.[4][15]

  • Compression Test: Determines the material's behavior under a crushing load.[14][15]

  • Impact Test (e.g., Izod or Charpy, ASTM D256): Measures the material's ability to withstand a sudden applied load, indicating its toughness or impact strength.[14]

  • Hardness Test (e.g., Rockwell, Vickers): Measures the material's resistance to localized surface indentation.[14]

Experimental Protocols

Protocol 1: General Fabrication of a BTESE-Based Particulate Composite via Sol-Gel Method

This protocol outlines a typical procedure for creating a BTESE composite reinforced with inorganic particles.

  • Sol Preparation:

    • In a reaction vessel, add this compound (BTESE) precursor to a solvent, typically ethanol, to achieve the desired concentration (e.g., 5 wt%).[1]

    • Separately, prepare an acidic water solution by mixing deionized water and an acid catalyst (e.g., nitric acid, HCl). The molar ratio of BTESE:H₂O:Catalyst is a critical parameter to control (a common starting point for H₂O is a large excess).[1]

    • While vigorously stirring the BTESE/ethanol solution, add the acidic water dropwise to initiate hydrolysis.

  • Filler Dispersion:

    • Calculate the required mass of the filler powder to achieve the target weight percentage (wt%).

    • Add the filler to the prepared BTESE sol.

    • Disperse the filler uniformly using an ultrasonic probe or bath for a specified duration (e.g., 30 minutes) to break up agglomerates.

  • Gelling and Curing:

    • Pour the final sol-filler mixture into a mold.

    • Place the mold in an oven at a controlled temperature (e.g., 50-60°C) and allow it to age for several days until a solid gel is formed.[1] This step allows for the completion of the polycondensation reactions.

  • Drying and Firing (Calcination):

    • Carefully remove the gelled composite from the mold.

    • Dry the composite at a low temperature to remove residual solvent and water.

    • Perform a final firing/calcination step in a furnace. The temperature ramp, hold temperature (e.g., 300°C), and atmosphere (air or N₂) must be precisely controlled as they are critical to the final mechanical properties.[7]

Protocol 2: Tensile Strength Measurement (based on ASTM D638)

This protocol describes the procedure for evaluating the tensile properties of the fabricated BTESE composite.

  • Specimen Preparation:

    • Machine or mold the cured composite material into standardized "dog-bone" shaped specimens according to ASTM D638 dimensions.

    • Measure the cross-sectional area of the gauge section of each specimen accurately.

  • Testing Procedure:

    • Mount the specimen into the grips of a universal testing machine (UTM).

    • Attach an extensometer to the gauge section to accurately measure strain.

    • Apply a tensile load at a constant crosshead speed until the specimen fractures.

  • Data Analysis:

    • Record the load and displacement (or strain) data throughout the test.

    • Calculate the engineering stress by dividing the load (F) by the original cross-sectional area (A).[15]

    • Calculate the engineering strain by dividing the change in length (ΔL) by the original gauge length (L₀).[15]

    • Plot the stress-strain curve. From this curve, determine key properties:

      • Tensile Strength: The maximum stress the material can withstand.

      • Modulus of Elasticity (Young's Modulus): The slope of the initial linear portion of the stress-strain curve, indicating stiffness.

      • Elongation at Break: The strain at the point of fracture, indicating ductility.

Visualizations

Logical & Experimental Workflows

The following diagrams illustrate key decision-making and experimental processes for improving the mechanical strength of BTESE composites.

G start Poor Mechanical Strength (e.g., Brittle, Low UTS) q1 Characterize Microstructure (SEM, Porosimetry) start->q1 c1 High Porosity / Voids? q1->c1 c2 Poor Filler Dispersion? c1->c2 No s1 Optimize Degassing & Curing Process c1->s1 Yes c3 Weak Filler-Matrix Interface? c2->c3 No s2 Improve Dispersion Method (e.g., Ultrasonication) c2->s2 Yes c4 Matrix Appears Under-cured/Degraded? c3->c4 No s3 Use Coupling Agent or Surface-Treat Filler c3->s3 Yes s4 Optimize Sol-Gel & Firing Conditions c4->s4 Yes end_node Re-fabricate and Re-test Composite c4->end_node No / All Checked s1->end_node s2->end_node s3->end_node s4->end_node

Caption: Troubleshooting workflow for diagnosing poor mechanical strength in BTESE composites.

G cluster_prep Preparation cluster_fab Fabrication cluster_test Characterization sol_prep 1. BTESE Sol Preparation filler_disp 2. Filler Dispersion sol_prep->filler_disp gelling 3. Gelling & Aging filler_disp->gelling drying_firing 4. Drying & Firing gelling->drying_firing sample_prep 5. Specimen Preparation drying_firing->sample_prep mech_test 6. Mechanical Testing (UTM) sample_prep->mech_test analysis 7. Data Analysis & Microscopy (SEM) mech_test->analysis

Caption: Experimental workflow for BTESE composite fabrication and mechanical testing.

G props Final Mechanical Properties matrix BTESE Matrix Integrity matrix->props filler Filler & Reinforcement Characteristics filler->props interface Filler-Matrix Interface interface->props defects Processing Defects defects->props sol_gel Sol-Gel Parameters (Ratio, Catalyst, Time) sol_gel->matrix thermal Thermal Treatment (Temp, Atmosphere) thermal->matrix filler_props Filler Properties (Type, Size, Wt%) filler_props->filler dispersion Dispersion Method dispersion->filler dispersion->defects coupling Surface Treatment/ Coupling Agents coupling->interface fab_method Fabrication Method (Casting, Degassing) fab_method->defects

Caption: Key parameters influencing the mechanical properties of BTESE composites.

References

Technical Support Center: Minimizing Film Cracking in 1,2-bis(triethoxysilyl)ethane (BTESE) Derived Silica Films

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing film cracking during the preparation of 1,2-bis(triethoxysilyl)ethane (BTESE) derived silica (B1680970) films.

Troubleshooting Guide

Film cracking in BTESE-derived silica films is a common issue stemming from stress accumulation during the sol-gel process, deposition, and post-processing. This guide provides a systematic approach to identifying and resolving common causes of film cracking.

Initial Assessment of Cracks:

Before proceeding with troubleshooting, it is crucial to characterize the nature of the cracks in your film. Observe the following:

  • Crack Morphology: Are the cracks widespread and deep, resembling "mud-flat" cracking, or are they fine and shallow (crazing)?

  • Crack Pattern: Are the cracks randomly oriented, or do they follow a specific pattern (e.g., parallel, perpendicular, or radial)?

  • Location of Cracking: Is the cracking uniform across the entire film, or is it localized to specific areas, such as the edges?

This initial assessment can provide valuable clues to the underlying cause of the cracking.

ProblemPotential Cause(s)Recommended Solution(s)
Widespread, Deep Cracks ("Mud-flat" Cracking) High Capillary Stress During Solvent Evaporation: Rapid drying forces a high volume of solvent to evaporate quickly, leading to significant capillary pressure that can fracture the consolidating silica network.[1]1. Control the Drying Environment: Dry the films in an environment with controlled humidity and temperature. A slower, more controlled evaporation rate reduces capillary forces.[2][3][4] 2. Increase Solvent Boiling Point: Utilize co-solvents with higher boiling points to slow down the overall evaporation rate. 3. Multi-Layer Deposition: Instead of a single thick layer, deposit multiple thin layers with an intermediate drying or annealing step between each layer. This approach helps to manage stress in the final film.[1]
Fine, Shallow Surface Cracks (Crazing) Mismatch in Coefficient of Thermal Expansion (CTE) between Film and Substrate: During annealing or cooling, a significant difference in the CTE between the silica film and the substrate will induce stress, leading to cracking.[5] Excessive Shrinkage During Curing: As the silica network densifies during the final curing stage, significant volume reduction can occur, leading to tensile stress and cracking.1. Optimize Annealing Protocol: Employ a slow heating and cooling ramp during the annealing process to minimize thermal shock. A two-step annealing process, with an initial hold at a lower temperature, can also be beneficial.[5] 2. Substrate Selection: If possible, choose a substrate with a CTE that is closely matched to that of the BTESE-derived silica film. 3. Modify Sol Formulation: The incorporation of organic additives can increase the flexibility of the silica network, making it more resistant to cracking.
Cracking Initiating from Edges Film Thickness Non-Uniformity: Thicker film deposition at the edges ("edge effect") can lead to differential stress and initiate cracking. Stress Concentrators: Physical defects or contamination at the substrate edges can act as nucleation sites for cracks.1. Optimize Deposition Parameters: For dip-coating, adjust the withdrawal speed to achieve a more uniform film thickness.[6][7][8][9] For spin-coating, optimize the spin speed and acceleration. 2. Substrate Preparation: Ensure the substrate is scrupulously clean and free from any defects, especially at the edges.
Random, Unpredictable Cracking Inhomogeneous Sol: Poorly mixed or prematurely gelled sol can lead to the deposition of a non-uniform film with localized stress points. Excessive Film Thickness: BTESE-derived organosilica films have a critical thickness above which they are prone to cracking. For BTESE, this has been reported to be around 1250 nm.[8][10][11]1. Control Sol-Gel Chemistry: Ensure thorough mixing of precursors and catalysts. Monitor the sol viscosity and avoid using a sol that has aged for too long and is approaching its gel point.[12][13] 2. Reduce Film Thickness: If possible, reduce the film thickness to below the critical cracking thickness. This can be achieved by adjusting the sol concentration or deposition parameters.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of cracking in BTESE-derived silica films?

A1: The primary cause of cracking is the buildup of internal stress within the film. This stress can originate from several sources, including shrinkage during drying and solvent evaporation, capillary forces, and a mismatch in the coefficient of thermal expansion (CTE) between the film and the substrate during thermal processing.[1][5]

Q2: How does the choice of solvent affect film cracking?

A2: The solvent system plays a critical role in controlling the drying rate of the film. Solvents with high vapor pressure (high volatility) evaporate quickly, leading to a rapid increase in capillary stress and a higher likelihood of cracking. Using a co-solvent with a lower vapor pressure (higher boiling point) can slow down the evaporation process, allowing the film to relax and dissipate stress more effectively, thus reducing the tendency to crack.

Q3: Can the substrate properties influence crack formation?

A3: Yes, the substrate is a significant factor. A large mismatch in the CTE between the BTESE-derived film and the substrate is a major contributor to cracking, especially during annealing and cooling.[5] Additionally, the cleanliness and surface energy of the substrate can affect the wetting of the sol and the adhesion of the film. Poor adhesion can lead to delamination and cracking.

Q4: What role does annealing play in film cracking, and how can it be optimized?

A4: Annealing is a double-edged sword. It is often necessary to densify the film and remove residual organics, but the high temperatures can induce significant thermal stress. To optimize the annealing process and prevent cracking, it is recommended to use a slow heating and cooling ramp rate. A two-step annealing process, where the film is held at a lower temperature before ramping to the final temperature, can also be effective in gradually relieving stress.[5] Rapid thermal annealing (RTA) can sometimes offer advantages over conventional furnace annealing by minimizing the time the film is subjected to high temperatures.[6][7][9][14][15]

Q5: Is there a maximum thickness for a crack-free BTESE-derived silica film?

A5: Yes, there is a critical thickness for sol-gel derived films above which they are highly susceptible to cracking. For BTESE-derived organosilica films, a critical thickness of approximately 1250 nm has been reported.[8][10][11] If your application requires a thicker film, it is advisable to use a multi-layer deposition approach.[1]

Detailed Methodologies

This section provides a detailed experimental protocol for the preparation of a crack-free BTESE-derived silica film, adapted from literature procedures that have demonstrated success in producing high-quality films.[16][17]

1. Sol Preparation:

  • Precursors and Reagents:

    • This compound (BTESE)

    • Ethanol (EtOH)

    • Deionized Water (H₂O)

    • Nitric Acid (HNO₃) (as a catalyst)

  • Molar Ratios: A typical molar ratio for the sol is BTESE:EtOH:H₂O:HNO₃ = 1:x:240:0.2, where 'x' is adjusted to maintain a constant BTESE concentration of 5 wt.%.[16][17]

  • Procedure:

    • In a clean, dry flask, dissolve the required amount of BTESE in ethanol.

    • In a separate beaker, prepare the hydrolysis solution by mixing deionized water and nitric acid.

    • While vigorously stirring the BTESE/ethanol solution, add the water/nitric acid solution dropwise.

    • After the addition is complete, continue to stir the solution in a closed system at room temperature (e.g., 25 °C) for a minimum of 6 hours to allow for hydrolysis and condensation to occur.

    • Age the sol in a sealed container at a slightly elevated temperature (e.g., 50 °C) for approximately 8 days before use.[16][17] This aging step is crucial for the development of the sol structure.

2. Film Deposition (Dip-Coating Example):

  • Substrate Preparation: Clean the substrate thoroughly. A common procedure involves sequential ultra-sonication in a detergent solution, deionized water, and ethanol, followed by drying with a stream of nitrogen. A final UV-ozone treatment can be used to ensure a hydrophilic surface.

  • Deposition Procedure:

    • Immerse the cleaned substrate into the aged sol.

    • Allow the substrate to dwell in the sol for a short period (e.g., 1 minute) to ensure complete wetting.

    • Withdraw the substrate from the sol at a constant, controlled speed. The withdrawal speed is a critical parameter that influences film thickness and uniformity; slower speeds generally result in thinner films.[18][6][7][8][9]

    • Dry the coated substrate in a controlled environment. A chamber with controlled humidity and temperature is recommended to slow the drying process and minimize stress.[19][2][3][4]

3. Annealing:

  • Procedure:

    • Place the dried, coated substrate in a furnace.

    • Ramp the temperature to a final annealing temperature (e.g., 300 °C) at a slow rate (e.g., 1-5 °C/minute) in a nitrogen or air atmosphere.

    • Hold the substrate at the final annealing temperature for a sufficient duration (e.g., 3 hours) to ensure complete condensation and removal of organic residues.[12]

    • Cool the substrate back to room temperature at a similarly slow rate to prevent thermal shock.

Visualizations

Troubleshooting_Workflow Start Film Cracking Observed Assess Assess Crack Morphology (Deep, Shallow, Pattern) Start->Assess DeepCracks Widespread, Deep Cracks Assess->DeepCracks Deep ShallowCracks Fine, Shallow Cracks Assess->ShallowCracks Shallow EdgeCracks Cracking from Edges Assess->EdgeCracks Edges RandomCracks Random Cracking Assess->RandomCracks Random Solution1 Control Drying Environment (Humidity, Temperature) Use High Boiling Point Solvents Multi-layer Deposition DeepCracks->Solution1 Solution2 Optimize Annealing (Slow Ramps, Two-Step) Match Substrate CTE ShallowCracks->Solution2 Solution3 Optimize Deposition (Withdrawal/Spin Speed) Ensure Substrate Cleanliness EdgeCracks->Solution3 Solution4 Ensure Homogeneous Sol (Mixing, Aging) Reduce Film Thickness RandomCracks->Solution4 End Crack-Free Film Solution1->End Solution2->End Solution3->End Solution4->End

Caption: Troubleshooting workflow for addressing film cracking.

Experimental_Workflow Sol_Prep 1. Sol Preparation (BTESE, EtOH, H2O, HNO3) Stir 6h, Age 8 days @ 50°C Deposition 3. Film Deposition (e.g., Dip-Coating) Controlled Withdrawal Speed Sol_Prep->Deposition Substrate_Prep 2. Substrate Preparation (Cleaning, UV-Ozone) Substrate_Prep->Deposition Drying 4. Controlled Drying (Controlled Humidity & Temp.) Deposition->Drying Annealing 5. Annealing (Slow Heating/Cooling Ramps) Hold at 300°C for 3h Drying->Annealing Result Crack-Free BTESE Film Annealing->Result

Caption: Experimental workflow for crack-free BTESE film.

BTESE_Hydrolysis_Condensation cluster_hydrolysis Hydrolysis cluster_condensation Condensation cluster_network Network Formation BTESE BTESE (EtO)3Si-CH2-CH2-Si(OEt)3 H2O + H2O (H+, Catalyst) BTESE->H2O Hydrolyzed_BTESE Hydrolyzed BTESE (HO)x(EtO)3-xSi-CH2-CH2-Si(OEt)3-y(OH)y H2O->Hydrolyzed_BTESE EtOH + EtOH Hydrolyzed_BTESE->EtOH Monomer1 Hydrolyzed BTESE Monomer2 Hydrolyzed BTESE Dimer Dimer -Si-O-Si- Monomer1->Dimer Monomer2->Dimer H2O_byproduct + H2O or EtOH Dimer->H2O_byproduct Oligomers Oligomers & Polymers Dimer->Oligomers Gel_Network 3D Silica Network Oligomers->Gel_Network

References

optimizing catalyst concentration for BTESE polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers with troubleshooting advice and frequently asked questions to optimize catalyst concentration for the sol-gel polymerization of 1,2-Bis(triethoxysilyl)ethane (BTESE).

Frequently Asked Questions (FAQs)

Q1: What are the common catalysts used for BTESE polymerization?

A1: The sol-gel polymerization of BTESE, which involves hydrolysis and condensation reactions, is typically catalyzed by either acids or bases. Common choices include mineral acids like Hydrochloric Acid (HCl) and Nitric Acid (HNO₃), or bases such as Ammonium Hydroxide (NH₄OH).[1][2] The choice of catalyst significantly impacts the reaction kinetics and the final structure of the gel network.[3]

Q2: How does catalyst concentration affect the gelation time of BTESE?

A2: Catalyst concentration is a critical parameter for controlling the rate of polymerization. Generally, increasing the catalyst concentration accelerates both hydrolysis and condensation rates, leading to a shorter gelation time.[1] Conversely, a lower catalyst concentration will slow down the reaction, resulting in a longer gel time. This relationship allows for the tuning of the process to suit specific experimental needs.

Q3: What are the typical signs of suboptimal catalyst concentration?

A3: Observing the gelation process can provide clear indicators of a non-optimal catalyst concentration.

  • Concentration too high: The solution may gel almost instantaneously upon catalyst addition or far too quickly to handle, leading to a heterogeneous, poorly formed gel.

  • Concentration too low: The polymerization may be excessively slow, with gelation taking days or weeks, or it may not complete at all. This can result in a weak gel structure or a solution that fails to solidify.

  • Incorrect pH: The pH of the reacting mixture, which is determined by the catalyst, can also lead to issues like microphase separation of intermediates, resulting in a cloudy or opaque appearance.[4]

Q4: Can the type of catalyst (acid vs. base) change the final material properties?

A4: Yes, the type of catalyst has a profound effect on the final material structure. Acid-catalyzed reactions typically promote the formation of linear or weakly branched polymer chains, which result in a fine-pored gel structure. Base-catalyzed reactions, on the other hand, tend to produce more highly branched, particle-like clusters, leading to a structure with larger pores.

Troubleshooting Guide

This section addresses specific issues that may arise during BTESE polymerization, with a focus on catalyst-related causes and solutions.

Observed Problem Probable Cause (Catalyst-Related) Suggested Solution
Issue 1: Gelation is too rapid (Flash Gelation) The catalyst concentration is too high, causing an uncontrolled and rapid rate of hydrolysis and condensation.Systematically decrease the catalyst concentration in increments (e.g., by 25-50%). Prepare smaller test batches to find the optimal concentration before scaling up.
Issue 2: Polymerization is too slow or incomplete The catalyst concentration is too low, resulting in insufficient catalytic activity to drive the condensation reactions to completion.Increase the catalyst concentration incrementally. Ensure the catalyst is not old or degraded. Verify that the molar ratios of water and solvent are appropriate, as this can also influence reaction kinetics.
Issue 3: The final gel is cloudy or contains precipitates This may be due to reaction-induced phase separation.[4] An inappropriate pH (due to catalyst concentration) can cause intermediates to become insoluble in the reaction medium before a uniform gel network can form.Adjust the catalyst concentration to alter the pH. Ensure thorough mixing of the sol. Consider changing the solvent to improve the solubility of all components and intermediates.
Issue 4: The gel is weak or brittle An incorrect catalyst concentration can lead to a poorly formed network structure. Too rapid gelation (high catalyst) can trap stress, while incomplete polymerization (low catalyst) results in insufficient cross-linking.Optimize the catalyst concentration to achieve a moderate gelation time (e.g., several hours), allowing for the formation of a more uniform and well-cross-linked network.

Quantitative Data on Catalyst Concentration and Gelation Time

The following tables provide illustrative data on how catalyst concentration typically affects gelation time in silane (B1218182) sol-gel processes at room temperature. Note that these are representative values to demonstrate the trend; actual times will vary based on precise experimental conditions such as temperature, solvent, and water-to-BTESE ratio.

Table 1: Effect of Acid Catalyst (HCl) Concentration on Gelation Time

HCl Concentration (mol/L)BTESE:Ethanol:Water RatioEstimated Gelation Time
0.0011:4:4> 150 hours
0.011:4:4~ 72 hours
0.11:4:4~ 8 hours
1.01:4:4< 1 hour

Table 2: Effect of Base Catalyst (NH₄OH) Concentration on Gelation Time

NH₄OH Concentration (mol/L)BTESE:Ethanol:Water RatioEstimated Gelation Time
0.011:4:4> 200 hours
0.11:4:4~ 96 hours
0.51:4:4~ 12 hours
1.01:4:4~ 2 hours

Experimental Protocols

Protocol 1: Preparation of BTESE Sol via Acid Catalysis

This protocol is based on a molar ratio of BTESE:H₂O:HNO₃ = 1:240:0.2.[5][6]

  • Preparation of Precursor Solution: In a clean, dry flask, add 10 mL of this compound (BTESE) to 50 mL of absolute ethanol. Stir the solution vigorously with a magnetic stirrer for 15 minutes to ensure homogeneity.

  • Preparation of Catalytic Solution: In a separate beaker, carefully add the calculated volume of nitric acid (HNO₃) to deionized water to achieve the desired final molar ratio. For the ratio above, this involves adding a catalytic amount of acid to the water.

  • Mixing: Add the catalytic solution dropwise to the BTESE/ethanol solution while maintaining vigorous stirring.

  • Hydrolysis: Cover the flask and allow the solution to stir at room temperature (25°C) for a minimum of 6 hours to facilitate hydrolysis.

  • Gelation: Stop stirring and store the sol in a sealed container under quiescent conditions. Monitor the solution until gelation occurs. The container should not be disturbed during this period.

  • Aging: Once the gel has solidified, age it at 50°C for a specified period (e.g., 2-8 days) to strengthen the siloxane network.

Visualizations

The following diagrams illustrate key workflows for optimizing and troubleshooting the BTESE polymerization process.

G start_end start_end process process decision decision io io A Start: Define Target Gel Properties B Select Catalyst Type (Acid or Base) A->B C Choose Starting Concentration (from literature/tables) B->C D Prepare BTESE Sol and Initiate Polymerization C->D E Measure Gelation Time and Observe Gel Quality D->E F Gelation Time Optimal? E->F G Too Fast? F->G No J End: Protocol Optimized F->J Yes H Decrease Catalyst Concentration G->H Yes I Increase Catalyst Concentration G->I No (Too Slow) H->D I->D

Caption: Workflow for optimizing catalyst concentration.

G problem problem cause cause solution solution A Problem Observed B Gelation Too Fast A->B C Gelation Too Slow A->C D Gel is Cloudy A->D E Probable Cause: Catalyst Conc. Too High B->E F Probable Cause: Catalyst Conc. Too Low C->F G Probable Cause: Incorrect pH / Phase Separation D->G H Solution: Reduce Catalyst Conc. E->H I Solution: Increase Catalyst Conc. F->I J Solution: Adjust Conc. / Change Solvent G->J

Caption: Troubleshooting decision tree for BTESE polymerization.

References

Technical Support Center: 1,2-Bis(triethoxysilyl)ethane (BTESE) Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the storage and stability of 1,2-bis(triethoxysilyl)ethane (BTESE) solutions. Adherence to proper handling and storage protocols is critical to ensure the integrity and performance of BTESE in experimental applications.

Troubleshooting Guides

This section addresses specific issues that may arise during the use of BTESE solutions, providing potential causes and recommended solutions in a straightforward question-and-answer format.

Issue 1: My BTESE solution has become cloudy or formed a gel.

  • Question: What causes cloudiness or gelation in my BTESE solution?

  • Answer: Cloudiness or gel formation is a primary indicator of BTESE degradation through hydrolysis and condensation. This process is initiated by the presence of water, which reacts with the triethoxysilyl groups of BTESE to form silanols. These silanols are highly reactive and subsequently condense to form larger siloxane oligomers and polymers, eventually leading to the observed precipitation or gelation.

  • Question: How can I prevent my BTESE solution from becoming cloudy or gelling?

  • Answer: To prevent premature degradation, it is imperative to minimize the exposure of the BTESE solution to moisture. This can be achieved by:

    • Using Anhydrous Solvents: Always use solvents with very low water content (anhydrous grade) for preparing BTESE solutions.

    • Inert Atmosphere: Handle BTESE and its solutions under an inert atmosphere, such as nitrogen or argon, to prevent contact with atmospheric moisture.

    • Proper Storage: Store BTESE solutions in tightly sealed containers with a desiccant.

Issue 2: I am observing inconsistent results in my experiments using a BTESE solution.

  • Question: Why am I getting inconsistent results from my experiments?

  • Answer: Inconsistent experimental outcomes are often linked to the degradation of the BTESE solution. The hydrolysis and condensation of BTESE alter its chemical properties and reactivity, leading to variability in its performance as a crosslinker or surface modifier. The extent of degradation can vary depending on the age of the solution and the storage conditions.

  • Question: How can I ensure the quality and consistency of my BTESE solution?

  • Answer: Regularly verify the integrity of your BTESE solution, especially for sensitive applications. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy can be employed to assess the purity and concentration of the active BTESE monomer. It is advisable to use freshly prepared solutions for critical experiments.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the storage and stability of BTESE solutions.

Storage

  • Question: What are the ideal storage conditions for neat this compound?

  • Answer: Neat BTESE should be stored in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[1] The container should be tightly sealed to prevent moisture ingress. Storage under an inert atmosphere, such as nitrogen, is recommended to prolong its shelf life.

  • Question: How should I store solutions of this compound?

  • Answer: Solutions of BTESE should be stored in tightly sealed containers, preferably with a cap lined with a chemically resistant material like PTFE. To minimize hydrolysis, the use of anhydrous solvents for the preparation of the solution is crucial. For long-term storage, refrigeration (2-8 °C) is recommended. However, always allow the solution to warm to room temperature before opening to prevent condensation of atmospheric moisture into the cold solution.

Stability

  • Question: What factors affect the stability of BTESE solutions?

  • Answer: The stability of BTESE solutions is primarily influenced by:

    • Water Content: The presence of water is the main driver of degradation through hydrolysis.

    • pH: The rate of hydrolysis is pH-dependent. Both acidic and basic conditions can catalyze the hydrolysis of the ethoxy groups. One study showed that at pH 4 in a water-rich solution, 85% of BTESE hydrolyzed to silanols within 3 days.[2]

    • Temperature: Elevated temperatures can accelerate the rates of both hydrolysis and condensation reactions.

    • Solvent: The type of solvent can influence stability. Protic solvents, such as alcohols, can participate in exchange reactions with the ethoxy groups, while non-polar, aprotic solvents generally provide a more stable environment, provided they are anhydrous.

  • Question: What are the degradation products of BTESE?

  • Answer: The primary degradation products of BTESE are ethanol (B145695) and various silanol (B1196071) species formed during hydrolysis.[1] These silanols can then undergo self-condensation to form siloxane oligomers and polymers of varying chain lengths and cross-linking densities.

  • Question: Is there a recommended shelf life for BTESE solutions?

Data Presentation

Table 1: Summary of Factors Affecting BTESE Solution Stability

ParameterEffect on StabilityRecommendations
Water Promotes hydrolysis and condensation, leading to degradation.Use anhydrous solvents and store in tightly sealed containers with a desiccant.
pH Both acidic and basic conditions catalyze hydrolysis.Maintain a neutral pH unless the experimental protocol requires otherwise. Buffer if necessary and possible.
Temperature Higher temperatures accelerate degradation.Store solutions at reduced temperatures (e.g., 2-8 °C) and avoid exposure to high heat.
Solvent Protic solvents can react with BTESE.Use non-polar, aprotic, and anhydrous solvents for optimal stability.
Air/Oxygen Atmospheric moisture initiates degradation.Handle and store under an inert atmosphere (e.g., nitrogen or argon).
Light While not a primary factor, prolonged exposure to UV light may promote degradation.Store solutions in amber bottles or protected from light.

Experimental Protocols

Protocol 1: General Procedure for Preparing a Stable BTESE Solution

  • Solvent Preparation: Use a high-purity, anhydrous grade of the desired organic solvent (e.g., toluene, tetrahydrofuran). If necessary, dry the solvent using appropriate methods, such as passing it through a column of activated alumina (B75360) or distillation from a suitable drying agent.

  • Inert Atmosphere: Perform all handling steps in a glove box or under a continuous stream of an inert gas like nitrogen or argon.

  • Dispensing BTESE: Using a dry syringe or cannula, transfer the required amount of neat BTESE to a dry, inert-gas-flushed reaction vessel.

  • Dissolution: Add the anhydrous solvent to the BTESE and stir until a homogeneous solution is obtained.

  • Storage: Transfer the solution to a clean, dry storage bottle, preferably with a septum-sealed cap, and store under an inert atmosphere in a cool, dark place.

Protocol 2: Monitoring BTESE Hydrolysis by 1H-NMR Spectroscopy

This protocol provides a general guideline for monitoring the hydrolysis of BTESE.

  • Sample Preparation:

    • Prepare a stock solution of BTESE in a deuterated anhydrous solvent (e.g., CDCl3, Acetone-d6).

    • In an NMR tube, mix a known amount of the BTESE stock solution with the deuterated solvent.

    • To initiate hydrolysis, add a controlled amount of D2O. The ratio of BTESE to D2O will influence the rate of hydrolysis.

  • NMR Acquisition:

    • Acquire a 1H-NMR spectrum immediately after the addition of D2O (t=0).

    • Acquire subsequent spectra at regular time intervals to monitor the reaction progress.

  • Data Analysis:

    • The hydrolysis of the triethoxysilyl groups will result in the formation of ethanol.

    • Monitor the decrease in the intensity of the signals corresponding to the ethoxy protons of BTESE (typically a quartet around 3.8 ppm and a triplet around 1.2 ppm).

    • Simultaneously, monitor the increase in the intensity of the signals corresponding to the ethoxy protons of the liberated ethanol.

    • By integrating the respective peaks, the extent of hydrolysis can be quantified over time.

Mandatory Visualization

Hydrolysis_Condensation BTESE This compound (BTESE) Silanol Silanol Intermediates BTESE->Silanol + H2O (Hydrolysis) Oligomers Siloxane Oligomers Silanol->Oligomers - H2O / EtOH (Condensation) Polymers Polysiloxane Network (Gel) Oligomers->Polymers Further Condensation

Caption: Degradation pathway of BTESE via hydrolysis and condensation.

Troubleshooting_Workflow cluster_0 Problem Identification cluster_1 Investigation cluster_2 Solution Problem Inconsistent Results or Solution Cloudiness/Gelation Check_Moisture Check for Moisture Contamination (Improper Storage, Anhydrous Solvents?) Problem->Check_Moisture Check_Age Check Solution Age (Freshly Prepared?) Problem->Check_Age Check_pH Check pH of the System Problem->Check_pH Prepare_New Prepare Fresh Solution using Anhydrous Techniques Check_Moisture->Prepare_New Check_Age->Prepare_New Analytical_Test Perform Analytical Test (HPLC, NMR) Check_Age->Analytical_Test Adjust_pH Adjust pH if Necessary Check_pH->Adjust_pH

Caption: Troubleshooting workflow for BTESE solution instability.

Storage_Stability_Relationship cluster_0 Storage Conditions cluster_1 Stability Outcome Sealed_Container Tightly Sealed Container High_Stability High Solution Stability (Extended Shelf Life) Sealed_Container->High_Stability Anhydrous_Solvent Anhydrous Solvent Anhydrous_Solvent->High_Stability Inert_Atmosphere Inert Atmosphere Inert_Atmosphere->High_Stability Low_Temperature Low Temperature Low_Temperature->High_Stability

Caption: Relationship between storage conditions and BTESE solution stability.

References

Technical Support Center: Influence of Water-to-Silane Ratio on BTESE Hydrolysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and troubleshooting the hydrolysis of 1,2-bis(triethoxysilyl)ethane (BTESE). The following information, presented in a question-and-answer format, directly addresses specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of the water-to-silane (H₂O/BTESE) molar ratio in the hydrolysis of BTESE?

The water-to-silane molar ratio is a critical parameter in the sol-gel processing of BTESE. It directly influences the extent of hydrolysis of the ethoxy groups (-OC₂H₅) to silanol (B1196071) groups (-OH) and the subsequent condensation reactions.[1][2] A higher water ratio generally leads to more complete hydrolysis, which in turn affects the final properties of the organosilica network, such as pore size, surface area, and hydrophobicity.[2]

Q2: How does the H₂O/BTESE ratio affect the properties of the final organosilica material?

The H₂O/BTESE ratio significantly impacts the structural and functional properties of the resulting material:

  • Pore Size: Increasing the water-to-silane ratio generally leads to a denser silica (B1680970) network and smaller pore sizes.[2][3] This is because a higher concentration of water promotes more complete hydrolysis and subsequent condensation, resulting in a more cross-linked structure.

  • Hydrophobicity: The hydrophobicity of the final material is influenced by the number of residual, unhydrolyzed ethoxy groups. At low water ratios, hydrolysis may be incomplete, leaving more organic groups in the network and rendering the material more hydrophobic. Conversely, high water ratios lead to more extensive hydrolysis and a more hydrophilic material due to the presence of more silanol groups.

  • Mechanical Properties: The degree of cross-linking, influenced by the water ratio, can affect the mechanical stability of the resulting gel or membrane.

Q3: What is the stoichiometric amount of water required for the complete hydrolysis of BTESE?

BTESE has six ethoxy groups per molecule. Stoichiometrically, one mole of water is required to hydrolyze each mole of ethoxy groups. Therefore, a molar ratio of 6:1 (H₂O:BTESE) is theoretically required for complete hydrolysis. However, in practice, an excess of water is often used to drive the reaction to completion and influence the final material properties.[1]

Q4: What are the typical catalysts used for BTESE hydrolysis, and how do they work?

Acid or base catalysts are typically used to accelerate the hydrolysis of BTESE.

  • Acid Catalysis (e.g., HNO₃, HCl): Under acidic conditions (pH 3-5), the oxygen atom of the ethoxy group is protonated, making the silicon atom more electrophilic and susceptible to nucleophilic attack by water.[1]

  • Base Catalysis (e.g., NH₄OH): Under basic conditions, hydroxide (B78521) ions directly attack the silicon atom, facilitating the displacement of the ethoxy group.

The choice of catalyst and its concentration can significantly affect the rates of hydrolysis and condensation, and consequently the structure of the final product.

Troubleshooting Guides

Problem 1: Incomplete Hydrolysis of BTESE

  • Symptom: The final material is overly hydrophobic, or analytical data (e.g., FTIR, NMR) indicates the presence of a significant number of unreacted ethoxy groups.

  • Possible Causes & Solutions:

    • Insufficient Water: The amount of water is below the stoichiometric requirement or is insufficient to achieve the desired degree of hydrolysis.

      • Solution: Increase the H₂O/BTESE molar ratio. An excess of water is generally recommended to ensure complete hydrolysis.[1]

    • Suboptimal pH: The pH of the reaction mixture is near neutral, where the hydrolysis rate is at a minimum.

      • Solution: Add an acid (e.g., nitric acid, hydrochloric acid) or base catalyst to adjust the pH to a range where hydrolysis is more rapid (typically pH 3-5 for acid catalysis).[1]

    • Low Temperature: The reaction is being carried out at a temperature that is too low for a sufficient reaction rate.

      • Solution: Increase the reaction temperature, for example, to 40-60°C, while monitoring to prevent premature or uncontrolled condensation.[4]

Problem 2: Rapid Gelation or Precipitation

  • Symptom: The sol gels or precipitates too quickly, preventing uniform coating or casting.

  • Possible Causes & Solutions:

    • High Catalyst Concentration: An excessively high concentration of acid or base catalyst can lead to very rapid hydrolysis and condensation.

      • Solution: Reduce the concentration of the catalyst.

    • High BTESE Concentration: A high concentration of the silane (B1218182) precursor can lead to rapid intermolecular condensation.

      • Solution: Dilute the reaction mixture with a suitable solvent, such as ethanol.

    • Inadequate Stirring: Poor mixing can create localized areas of high concentration, leading to rapid, non-uniform gelation.

      • Solution: Ensure vigorous and continuous stirring throughout the addition of reagents and during the initial stages of the reaction.

Problem 3: Cracks in the Final Dried Gel or Film

  • Symptom: The dried organosilica material exhibits significant cracking.

  • Possible Causes & Solutions:

    • High Capillary Stress During Drying: Rapid evaporation of the solvent from the pores of the gel network can generate high capillary forces, causing the structure to crack.

      • Solution: Control the drying process by slowing down the evaporation rate. This can be achieved by drying at a lower temperature, in a controlled humidity environment, or by using a drying control chemical additive (DCCA).

    • Inappropriate Water-to-Silane Ratio: A very high water ratio can lead to a highly cross-linked and dense network that is more prone to cracking upon drying.

      • Solution: Optimize the H₂O/BTESE ratio to achieve a balance between hydrolysis and the formation of a more flexible network.

Data Presentation

Table 1: Influence of H₂O/BTESE Molar Ratio on Sol-Gel Properties

H₂O/BTESE Molar RatioExpected Degree of HydrolysisRelative Gelation TimeResulting Pore SizeGeneral Observations
< 6IncompleteLongerLargerMore hydrophobic material due to residual ethoxy groups.[2]
6 (Stoichiometric)Nearing CompletionModerateIntermediateTransition point for network properties.
> 6 to 50HighShorterSmallerIncreased cross-linking and denser network.[2]
> 50 to 240Very High / CompleteShortestSmallestHighly dense and more hydrophilic material.

Note: The actual values for gelation time and pore size are highly dependent on other experimental conditions such as catalyst type and concentration, temperature, and solvent.

Experimental Protocols

Protocol 1: Monitoring BTESE Hydrolysis using FTIR Spectroscopy

  • Sample Preparation: Prepare a series of BTESE solutions in a suitable solvent (e.g., ethanol) with varying H₂O/BTESE molar ratios (e.g., 3, 6, 12, 24) and a fixed concentration of an acid catalyst (e.g., 0.01 M HNO₃).

  • Initial Spectrum: Immediately after preparation, acquire a baseline FTIR spectrum of each solution in the range of 4000-400 cm⁻¹.

  • Reaction Monitoring: At regular time intervals (e.g., every 30 minutes), acquire an FTIR spectrum of each solution.

  • Data Analysis: Monitor the following spectral changes:

    • Decrease in Si-O-C stretch: Observe the decrease in the intensity of the peaks around 1100-1000 cm⁻¹ and 960 cm⁻¹, which correspond to the Si-O-C bonds of the ethoxy groups.

    • Increase in Si-OH stretch: Look for the appearance and increase of a broad peak around 3700-3200 cm⁻¹ and a sharper peak around 900 cm⁻¹, indicating the formation of silanol (Si-OH) groups.[5]

    • Formation of Si-O-Si stretch: Monitor the growth of the peak around 1030 cm⁻¹, which signifies the condensation reaction and the formation of siloxane bridges.[5]

Protocol 2: Monitoring BTESE Hydrolysis using ¹H NMR Spectroscopy

  • Sample Preparation: Prepare the BTESE hydrolysis reaction in a deuterated solvent (e.g., ethanol-d₆) with the desired H₂O/BTESE ratio and catalyst concentration.

  • Initial Spectrum: Acquire a ¹H NMR spectrum immediately after mixing the components.

  • Reaction Monitoring: Acquire subsequent ¹H NMR spectra at regular time intervals.

  • Data Analysis:

    • Monitor the signals corresponding to the ethoxy protons of BTESE (a quartet around 3.8 ppm and a triplet around 1.2 ppm).

    • Observe the appearance and increase of the signal for ethanol, a byproduct of the hydrolysis reaction (a quartet around 3.6 ppm and a triplet around 1.2 ppm).

    • By integrating the respective signals, the extent of hydrolysis can be quantified over time.[6]

Mandatory Visualization

BTESE_Hydrolysis_Pathway cluster_hydrolysis Hydrolysis cluster_condensation Condensation BTESE BTESE (Si-(OC₂H₅)₃)₂ Partially_Hydrolyzed Partially Hydrolyzed BTESE (Si-(OC₂H₅)ₓ(OH)₃₋ₓ)₂ BTESE->Partially_Hydrolyzed + H₂O - C₂H₅OH H2O Water (H₂O) Catalyst Catalyst (H⁺ or OH⁻) Fully_Hydrolyzed Fully Hydrolyzed BTESE (Si-(OH)₃)₂ Partially_Hydrolyzed->Fully_Hydrolyzed + H₂O - C₂H₅OH Oligomers Siloxane Oligomers Fully_Hydrolyzed->Oligomers Condensation - H₂O Organosilica_Network Cross-linked Organosilica Network Oligomers->Organosilica_Network Further Condensation

Caption: Signaling pathway of BTESE hydrolysis and condensation.

Experimental_Workflow start Start: Define H₂O/BTESE Ratio prepare_sol Prepare Sol-Gel Solution (BTESE, Ethanol, Water, Catalyst) start->prepare_sol stirring Vigorous Stirring prepare_sol->stirring hydrolysis_condensation Hydrolysis and Condensation stirring->hydrolysis_condensation aging Sol Aging (Optional) hydrolysis_condensation->aging characterization Characterization hydrolysis_condensation->characterization Monitor Reaction aging->characterization ftir FTIR Analysis characterization->ftir nmr NMR Analysis characterization->nmr gelation_time Gelation Time Measurement characterization->gelation_time final_product Final Product (Gel, Film, Membrane) characterization->final_product Troubleshooting_Tree issue Identify Issue incomplete_hydrolysis Incomplete Hydrolysis issue->incomplete_hydrolysis rapid_gelation Rapid Gelation issue->rapid_gelation cracking Cracking of Dried Material issue->cracking cause1 Insufficient Water? incomplete_hydrolysis->cause1 Check cause2 Suboptimal pH? incomplete_hydrolysis->cause2 Check cause3 High Catalyst/Silane Conc.? rapid_gelation->cause3 Check cause4 Rapid Solvent Evaporation? cracking->cause4 Check solution1 Increase H₂O/BTESE Ratio cause1->solution1 Yes solution2 Adjust pH with Catalyst cause2->solution2 Yes solution3 Decrease Concentrations cause3->solution3 Yes solution4 Control Drying Conditions cause4->solution4 Yes

References

Validation & Comparative

A Comparative Guide to Silica Film Preparation: 1,2-bis(triethoxysilyl)ethane (BTEE) vs. Tetraethoxysilane (TEOS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a suitable silica (B1680970) precursor is a critical determinant of the final properties of silica films, impacting their performance in diverse applications ranging from protective coatings and low-dielectric constant interlayers to platforms for drug delivery and biomedical devices. This guide provides an objective comparison of two commonly employed silica precursors: 1,2-bis(triethoxysilyl)ethane (BTEE) and tetraethoxysilane (TEOS). By examining their performance based on experimental data, this document aims to equip researchers with the necessary information to make an informed decision for their specific application.

Precursor Overview

Tetraethoxysilane (TEOS) is the most traditional and widely studied silica precursor, forming a three-dimensional siloxane (Si-O-Si) network upon hydrolysis and condensation. In contrast, this compound (BTEE) is an organosilane precursor that contains a flexible ethylene (B1197577) bridge (-CH2-CH2-) between its two silicon atoms. This structural difference imparts distinct properties to the resulting silica films.

Performance Comparison

The choice between BTEE and TEOS hinges on the desired balance of mechanical, thermal, and dielectric properties, as well as the required surface characteristics of the final silica film.

Mechanical Properties

Silica films derived from BTEE generally exhibit enhanced mechanical flexibility compared to their TEOS-based counterparts. The ethylene bridges in the BTEE network can dissipate stress more effectively, leading to films with a lower modulus and hardness.

PropertyTEOS-derived FilmBTEE-derived Film
Reduced Modulus (GPa) ~9.5[1]~5.5[1]
Hardness (GPa) ~0.6[1]~0.3[1]

Note: The presented values are indicative and can vary based on the specific processing conditions.

Thermal Stability

Thermogravimetric analysis (TGA) reveals differences in the thermal degradation behavior of BTEE and TEOS-derived materials. While TEOS-based silica, being purely inorganic, exhibits high thermal stability with mass loss primarily attributed to the removal of adsorbed water and residual organic solvents from the synthesis process.[2][3] BTEE-derived films, containing organic ethylene bridges, have a lower onset of decomposition. The degradation of these organic components typically occurs at temperatures above 300°C.[4]

PrecursorDecomposition OnsetKey Degradation Events
TEOS > 400°C (for Si-OH condensation)Removal of adsorbed water and solvent, condensation of silanol (B1196071) groups.[2][3]
BTEE ~300°CDecomposition of ethylene bridges.[4]
Dielectric Constant

The dielectric constant of silica films is a critical parameter for applications in microelectronics. Pure, dense silica from TEOS typically has a dielectric constant of around 3.9.[5] However, the incorporation of porosity is a common strategy to lower the dielectric constant. For TEOS-derived films, the dielectric constant can be reduced to ~2.0 with the introduction of about 60% porosity.[6] The presence of organic groups, such as the ethylene bridges in BTEE, can also lower the dielectric constant. While direct comparative data is limited, the organic nature of BTEE-derived films suggests they may inherently possess a lower dielectric constant than dense TEOS-derived films.

Hydrophobicity

Untreated silica films derived from TEOS are generally hydrophilic due to the presence of surface silanol (Si-OH) groups.[7] The hydrophobicity of TEOS-based films can be tailored by co-condensation with organosilanes containing hydrophobic functional groups or by post-synthesis surface modification.[8][9] In contrast, films derived from BTEE exhibit a greater degree of hydrophobicity due to the presence of the nonpolar ethylene bridges within their structure, which reduces the density of surface silanol groups.

PrecursorInherent WettabilityModification Potential
TEOS Hydrophilic[7]Can be made hydrophobic through functionalization.[8][9]
BTEE More HydrophobicInherently contains nonpolar organic groups.

Experimental Protocols

The sol-gel process is the most common method for preparing silica films from both BTEE and TEOS. The following are representative experimental protocols.

TEOS-based Silica Film Preparation (Acid-Catalyzed)
  • Sol Preparation: In a flask, mix tetraethoxysilane (TEOS), ethanol, and deionized water in a molar ratio of 1:4:4.[10]

  • Catalysis: Add a few drops of a mineral acid (e.g., HCl) to the solution to catalyze the hydrolysis reaction.[11]

  • Hydrolysis: Stir the solution vigorously for at least 1 hour at room temperature to ensure complete hydrolysis of the TEOS.[11]

  • Coating: Deposit the sol onto a substrate using a suitable technique such as spin-coating or dip-coating.

  • Gelling and Aging: Allow the coated substrate to rest in a controlled environment to facilitate gelation and aging of the film.

  • Drying and Curing: Dry the film at a moderate temperature (e.g., 60-100°C) to remove the solvent, followed by a higher temperature curing step (e.g., 400-500°C) to densify the silica network.[10]

BTEE-based Silica Film Preparation

A typical procedure for preparing a BTEE-derived film involves a similar sol-gel approach, often with specific considerations for the reactivity of the organosilane.

  • Sol Preparation: Prepare a solution of this compound (BTEE) in an alcohol solvent (e.g., ethanol).

  • Hydrolysis: Add an acidic aqueous solution (e.g., dilute HCl) to the BTEE solution to initiate hydrolysis. The water-to-precursor molar ratio is a critical parameter influencing the final properties.

  • Condensation: Stir the mixture at room temperature or slightly elevated temperatures to promote the condensation of silanol groups and the formation of the bridged polysilsesquioxane network.

  • Coating: Apply the sol to a substrate via spin-coating or dip-coating.

  • Curing: Heat the coated substrate in a controlled atmosphere (e.g., nitrogen or air) to a temperature sufficient to complete the condensation and form a stable film. The curing temperature is often kept below the decomposition temperature of the ethylene bridges if their integrity is desired.

Visualizing the Chemistry and Process

To better understand the fundamental differences between TEOS and BTEE and the general workflow for silica film preparation, the following diagrams are provided.

G cluster_TEOS TEOS Chemistry cluster_BTEE BTEE Chemistry TEOS TEOS Si(OC2H5)4 Silanol_T Silanol Intermediate Si(OH)4 TEOS->Silanol_T Hydrolysis Silica_T Silica Network (-O-Si-O-)n Silanol_T->Silica_T Condensation BTEE BTEE (C2H5O)3Si-CH2-CH2-Si(OC2H5)3 Silanol_B Bridged Silanol (HO)3Si-CH2-CH2-Si(OH)3 BTEE->Silanol_B Hydrolysis Silica_B Bridged Silica Network (-O-Si-CH2-CH2-Si-O-)n Silanol_B->Silica_B Condensation

Caption: Chemical pathways for TEOS and BTEE to form silica networks.

G cluster_workflow Experimental Workflow Sol_Prep Sol Preparation (Precursor + Solvent + Water + Catalyst) Coating Film Deposition (Spin/Dip Coating) Sol_Prep->Coating Curing Drying & Curing Coating->Curing Characterization Film Characterization Curing->Characterization

Caption: General experimental workflow for silica film preparation.

Conclusion

The selection between BTEE and TEOS for silica film preparation is a trade-off between desired material properties. TEOS is a well-established precursor that yields mechanically robust and thermally stable inorganic silica films. BTEE, on the other hand, offers the advantage of producing more flexible and inherently hydrophobic films with potentially lower dielectric constants, albeit with a lower thermal decomposition threshold due to its organic content. Researchers and drug development professionals should carefully consider the specific requirements of their application to select the most appropriate precursor for fabricating silica films with tailored performance characteristics.

References

A Comparative Guide to BTESE and Other Bis-Silane Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of materials science, surface modification, and the development of advanced drug delivery systems, bis-silane precursors play a pivotal role. Their unique bifunctional nature allows for the creation of robust and stable linkages between organic and inorganic materials. This guide provides an objective comparison of 1,2-Bis(triethoxysilyl)ethane (BTESE) with other common bis-silane precursors, supported by experimental data to inform your selection process for specific research and development applications.

Performance Comparison of Bis-Silane Precursors

The selection of an appropriate bis-silane precursor is critical and depends on the desired properties of the final material, such as adhesion strength, hydrophobicity, and thermal stability. Below is a summary of the performance of BTESE in comparison to other notable bis-silanes.

PrecursorApplicationSubstratePerformance MetricResultReference
BTESE Adhesive BondingAluminumDurabilityImproves durability by decreasing the hydrolysis and/or corrosion rate at the adhesive-metal interface.[1]
γ-Aminopropyltriethoxysilane (γ-APS) Adhesive BondingAluminumInitial Bond StrengthIncreases the original adhesive bond strength by interacting chemically with the adhesive.[1]
Bis(trimethoxysilyl)hexane Adhesive BondingAluminumDurabilityShows great promise with respect to replacing current, chromium-containing pre-treatments.[1]
Bis-[trimethoxysilylpropyl]amine (Bis-amino silane) Corrosion ProtectionMild SteelCorrosion ResistanceWhen used in a two-step treatment with BTESE, it improves corrosion resistance.[2]
BTESE (alone) Corrosion ProtectionMild SteelCorrosion ResistanceDid not improve the corrosion resistance of mild steel in the presence of sulfate-reducing bacteria.[2]

Key Performance Insights

Adhesion Promotion:

BTESE has demonstrated high efficiency in improving the durability of adhesive bonds on aluminum substrates. Its mechanism is primarily attributed to the formation of a stable, hydrolysis-resistant interface.[1] In contrast, functional silanes like γ-APS tend to enhance the initial bond strength through direct chemical interaction with the adhesive. For applications where long-term stability in harsh environments is critical, non-functional bis-silanes like BTESE and bis(trimethoxysilyl)hexane show significant promise.[1]

Corrosion Protection:

In the realm of corrosion protection for metals, the performance of BTESE can be significantly enhanced when used in a multi-step process. For instance, a two-step treatment involving a base layer of BTESE followed by a top layer of a bis-amino silane (B1218182) has been shown to improve the corrosion resistance of mild steel.[2] This suggests a synergistic effect where the BTESE layer provides a stable foundation and the functional bis-amino silane layer further enhances the protective properties.

Experimental Protocols

Reproducible and reliable experimental data are the bedrock of scientific advancement. Below are detailed methodologies for key experiments cited in the comparison of bis-silane precursors.

Protocol 1: Surface Silanization for Adhesion and Corrosion Testing

This protocol outlines the general steps for treating a metallic substrate with a silane solution.

1. Substrate Preparation: a. Ultrasonically clean the substrate (e.g., aluminum or steel coupons) in acetone (B3395972) for 10-15 minutes to remove organic contaminants. b. Rinse thoroughly with deionized water. c. Air-dry the substrates or use a stream of nitrogen.

2. Silane Solution Preparation: a. Prepare a 1-5% (v/v) solution of the silane precursor in an ethanol (B145695)/water mixture (e.g., 95:5 v/v). b. Adjust the pH of the solution to 4.5-5.5 using acetic acid to promote hydrolysis. c. Stir the solution for at least 1 hour to allow for the hydrolysis of the silane.

3. Silanization: a. Immerse the cleaned and dried substrates in the silane solution for 2-5 minutes. b. Remove the substrates and rinse with ethanol to remove excess silane. c. Cure the coated substrates in an oven at 110-120°C for 15-30 minutes.

Protocol 2: Pull-Off Adhesion Test (ASTM D4541)

This test measures the adhesion strength of a coating to a substrate.

1. Sample Preparation: a. Prepare the coated substrate as per the silanization protocol. b. Clean the surface of the coating and the face of the test dolly (a metal fixture) with a suitable solvent. c. Mix a two-part epoxy adhesive according to the manufacturer's instructions. d. Apply a uniform layer of the adhesive to the face of the dolly. e. Press the dolly onto the coated surface and remove any excess adhesive. f. Allow the adhesive to cure for the time specified by the manufacturer.

2. Testing Procedure: a. Attach a pull-off adhesion tester to the dolly. b. Apply a tensile force perpendicular to the surface at a constant rate. c. Record the force required to detach the dolly from the surface. d. Examine the dolly and the substrate to determine the nature of the failure (adhesive, cohesive, or substrate failure).

Protocol 3: Sessile Drop Contact Angle Measurement

This method is used to determine the hydrophobicity or hydrophilicity of a surface.

1. Sample Preparation: a. Place the silane-coated substrate on a level stage.

2. Measurement: a. Use a high-precision syringe to dispense a small droplet (typically 2-5 µL) of deionized water onto the surface. b. Capture a high-resolution image of the droplet from the side using a camera. c. Use image analysis software to measure the angle between the solid surface and the tangent of the droplet at the three-phase (solid-liquid-air) contact point. d. Perform measurements at multiple locations on the surface to ensure statistical relevance.[3][4]

Protocol 4: Thermogravimetric Analysis (TGA)

TGA is used to evaluate the thermal stability of materials.

1. Sample Preparation: a. Place a small amount of the cured silane-crosslinked polymer (typically 5-10 mg) into a TGA sample pan.

2. Analysis: a. Place the sample pan in the TGA furnace. b. Heat the sample at a constant rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen or air). c. Record the mass of the sample as a function of temperature. d. The onset temperature of decomposition is used as an indicator of thermal stability.[5][6]

Signaling Pathways and Experimental Workflows

Visualizing the chemical processes and experimental procedures can provide a clearer understanding of the underlying mechanisms and methodologies.

cluster_hydrolysis Step 1: Hydrolysis cluster_condensation Step 2: Condensation & Surface Bonding BTESE BTESE Hydrolyzed_BTESE Hydrolyzed_BTESE BTESE->Hydrolyzed_BTESE H+ catalyst Water Water Water->Hydrolyzed_BTESE Ethanol Ethanol Hydrolyzed_BTESE->Ethanol Hydrolyzed_BTESE_2 Hydrolyzed BTESE Crosslinked_Network Crosslinked Siloxane Network on Surface Hydrolyzed_BTESE_2->Crosslinked_Network Condensation Substrate Substrate (-OH groups) Substrate->Crosslinked_Network Covalent Bonding Start Start Substrate_Prep Substrate Preparation Start->Substrate_Prep Silane_Sol_Prep Silane Solution Preparation Start->Silane_Sol_Prep Coating_Application Coating Application Substrate_Prep->Coating_Application Silane_Sol_Prep->Coating_Application Curing Curing Coating_Application->Curing Performance_Testing Performance Testing Curing->Performance_Testing Adhesion Adhesion Test (Pull-Off) Performance_Testing->Adhesion Wettability Wettability (Contact Angle) Performance_Testing->Wettability Thermal_Stability Thermal Stability (TGA) Performance_Testing->Thermal_Stability End End Adhesion->End Wettability->End Thermal_Stability->End

References

A Comparative Guide to BTESE and Chromate Conversion Coatings for Corrosion Resistance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the corrosion resistance properties of 1,2-bis(triethoxysilyl)ethane (BTESE) coatings and traditional chromate (B82759) conversion coatings (CCCs). While chromate coatings have long been the benchmark for corrosion protection of metal alloys, significant environmental and health concerns associated with hexavalent chromium have driven the development of alternative surface treatments. BTESE, a silane-based coating, has emerged as a promising, environmentally friendly alternative. This document outlines the experimental protocols for applying and testing these coatings, presents available quantitative data for comparison, and discusses the underlying mechanisms of corrosion protection.

Data Presentation: A Comparative Overview

Performance MetricChromate Conversion Coating (on AA2024-T3)BTESE Coating (on Aluminum Alloys)
Corrosion Current Density (Icorr) 1.9 µA/cm²[1]Reported to be reduced by more than 2 orders of magnitude compared to bare aluminum[2]
Polarization Resistance (Rp) 8 x 10³ to 40 x 10³ Ω·cm²[3][4]Data not available for direct comparison
Impedance Modulus at Low Frequency ( Zat 0.01 Hz)
Salt Spray Test (ASTM B117) - Hours to Failure > 744 hours (with minimal pitting)[5]Varies significantly with formulation and substrate preparation

Note: The data presented is compiled from various sources and should be interpreted with caution due to variations in experimental conditions.

Experimental Protocols

Accurate comparison of coating performance relies on standardized experimental procedures. The following sections detail the methodologies for coating application and corrosion resistance testing.

Coating Application Protocols

a) BTESE Sol-Gel Coating Application

The application of a BTESE coating via a sol-gel process involves two main stages: hydrolysis and condensation of the precursor, followed by deposition on the substrate.

  • Sol Preparation:

    • An ethanol (B145695) (EtOH) solution is used as the solvent for the BTESE precursor.

    • A mixture of deionized water and a catalyst, typically a weak acid like nitric acid (HNO₃), is added dropwise to the BTESE/EtOH solution while stirring vigorously. A common molar ratio for BTESE:H₂O:HNO₃ is 1:x:0.2, where x can be adjusted (e.g., x=240) to control the hydrolysis process[6].

    • The concentration of BTESE in the final solution is typically maintained at around 5 wt.%[6].

    • The mixture is stirred in a closed system at room temperature for several hours (e.g., 6 hours) to allow for the hydrolysis and partial condensation of the silane, forming a sol[6].

    • The sol is then aged for a specific period (e.g., 8 days at 50°C) before application[6].

  • Coating Deposition:

    • Substrate Preparation: The aluminum alloy substrate (e.g., AA2024-T3) is first thoroughly cleaned and deoxidized. This typically involves degreasing with a solvent like acetone, followed by an alkaline cleaning and a deoxidizing/desmutting step[5].

    • Application: The BTESE sol can be applied to the prepared substrate using various techniques such as dip-coating, spin-coating, or spray-coating.

    • Curing: After application, the coated substrate is dried and then cured at an elevated temperature (e.g., 100-150°C) to promote further condensation and the formation of a dense, cross-linked silica-like network on the aluminum surface.

b) Chromate Conversion Coating Application

Chromate conversion coatings are typically applied by immersing the metal part in a chemical bath.

  • Substrate Preparation: Similar to the BTESE process, the aluminum alloy substrate must be meticulously cleaned and deoxidized to ensure proper coating formation.

  • Immersion: The cleaned part is immersed in a proprietary chromate conversion solution, such as those containing chromic acid or sodium dichromate, for a specified duration (e.g., 30 to 180 seconds) at room temperature[5].

  • Rinsing and Drying: Following immersion, the part is rinsed with water and allowed to dry. The coating is initially gelatinous and hardens as it dries[3][4].

Corrosion Resistance Test Methodologies

a) Potentiodynamic Polarization

This electrochemical technique is used to determine the corrosion current density (Icorr) and polarization resistance (Rp), which are indicators of the corrosion rate.

  • Experimental Setup: A three-electrode electrochemical cell is used, consisting of the coated sample as the working electrode, a reference electrode (e.g., Saturated Calomel Electrode - SCE or Ag/AgCl), and a counter electrode (e.g., platinum or graphite).

  • Electrolyte: An aggressive electrolyte, typically a 3.5% or 0.5 M sodium chloride (NaCl) solution, is used to simulate a corrosive environment.

  • Procedure: The open-circuit potential (OCP) is first allowed to stabilize. Then, the potential of the working electrode is scanned from a cathodic potential to an anodic potential relative to the OCP at a slow, constant scan rate (e.g., 1 mV/s). The resulting current is measured.

  • Data Analysis: The corrosion potential (Ecorr) and corrosion current density (Icorr) are determined from the intersection of the extrapolated anodic and cathodic Tafel slopes of the polarization curve. The polarization resistance (Rp) is the slope of the potential-current density curve at Ecorr.

b) Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides information about the barrier properties of the coating and the corrosion processes occurring at the metal-coating interface.

  • Experimental Setup: The same three-electrode cell as in potentiodynamic polarization is used.

  • Procedure: A small amplitude AC voltage (e.g., 10 mV) is applied to the sample at its OCP over a wide range of frequencies (e.g., 100 kHz to 10 mHz). The resulting AC current response is measured.

  • Data Analysis: The impedance data is often presented as Nyquist and Bode plots. The impedance modulus at low frequencies (e.g., 0.01 Hz) is a key indicator of the coating's barrier protection; a higher value generally signifies better corrosion resistance.

c) Salt Spray (Fog) Test (ASTM B117)

This is an accelerated corrosion test that subjects coated samples to a corrosive salt fog.

  • Apparatus: A closed chamber capable of maintaining a heated, humid environment and generating a salt fog.

  • Test Solution: A 5% sodium chloride (NaCl) solution with a pH between 6.5 and 7.2.

  • Procedure: The coated samples are placed in the chamber and exposed to a continuous spray of the salt solution at a controlled temperature (typically 35°C).

  • Evaluation: The samples are periodically inspected for signs of corrosion, such as pitting, blistering, or the appearance of white or red rust. The time until the first appearance of corrosion is recorded as the "hours to failure."[5]

Mandatory Visualization

The following diagrams illustrate the logical workflow for comparing the corrosion resistance of BTESE and chromate conversion coatings and the signaling pathway of corrosion protection.

G cluster_prep Substrate Preparation cluster_coating Coating Application cluster_testing Corrosion Resistance Testing cluster_analysis Data Analysis and Comparison sub_prep Aluminum Alloy Substrate (e.g., AA2024-T3) degrease Degreasing sub_prep->degrease alk_clean Alkaline Cleaning degrease->alk_clean deoxidize Deoxidizing/Desmutting alk_clean->deoxidize btese BTESE Sol-Gel Coating deoxidize->btese chromate Chromate Conversion Coating deoxidize->chromate pp Potentiodynamic Polarization btese->pp eis Electrochemical Impedance Spectroscopy btese->eis sst Salt Spray Test (ASTM B117) btese->sst chromate->pp chromate->eis chromate->sst data_table Quantitative Data Table pp->data_table eis->data_table sst->data_table comparison Performance Comparison data_table->comparison

Caption: Workflow for comparing BTESE and chromate coatings.

G cluster_btese BTESE Coating Protection cluster_chromate Chromate Coating Protection btese_barrier Dense, Cross-linked Siloxane Network btese_hydrophobic Hydrophobic Surface btese_barrier->btese_hydrophobic btese_adhesion Strong Covalent Bonding (Si-O-Al) btese_barrier->btese_adhesion corrosion Corrosion btese_barrier->corrosion Inhibits chromate_barrier Inert Barrier Layer (Cr(III)/Cr(VI) oxides) self_healing Self-Healing (Mobile Cr(VI) ions) chromate_barrier->self_healing chromate_adhesion Good Paint Adhesion chromate_barrier->chromate_adhesion chromate_barrier->corrosion Inhibits corrosive_ions Corrosive Ions (e.g., Cl-) substrate Aluminum Alloy Substrate corrosive_ions->substrate substrate->corrosion

Caption: Corrosion protection mechanisms of BTESE and chromate coatings.

References

A Comparative Guide: BTESE-Derived Organosilica vs. Purely Inorganic Silica Membranes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of membrane technology is critical for achieving optimal separation performance, stability, and process efficiency. This guide provides an objective comparison of two prominent classes of microporous membranes: 1,2-bis(triethoxysilyl)ethane (BTESE)-derived organosilica membranes and purely inorganic silica (B1680970) membranes. By examining their performance through experimental data, this document aims to facilitate an informed decision-making process for your specific application.

The fundamental difference between these two membrane types lies in their network structure. Purely inorganic silica membranes consist of a rigid network of silicon-oxygen (Si-O-Si) bonds. In contrast, BTESE-derived membranes are a hybrid organic-inorganic material. They incorporate flexible ethane-bridged siloxane units (-Si-CH2-CH2-Si-) into the silica matrix. This structural distinction imparts unique properties to each membrane type, significantly influencing their separation performance and stability.[1][2]

At a Glance: Key Performance Differences

FeatureBTESE-Derived MembranesPurely Inorganic Silica Membranes
Pore Structure Tunable, with a generally looser network due to organic bridges.[1]Rigid, with a well-defined microporous structure.
Hydrothermal Stability Excellent, due to the hydrophobicity of the ethane (B1197151) groups which protect the Si-O-Si bonds from hydrolysis.[1][3]Susceptible to degradation in the presence of water vapor at high temperatures, leading to performance loss.[3][4]
Gas Permeance Generally higher for various gases compared to purely inorganic silica membranes.[2][5]Typically lower permeance but can exhibit very high selectivity for small molecules.[5]
Selectivity Moderate to high, particularly for larger molecule separations due to molecular sieving.[5][6]Can achieve very high selectivity, especially for small gas molecules like H₂ and He.[4]
Applications Gas separation, pervaporation, reverse osmosis, especially in humid conditions.[5][6]Gas separation in dry conditions, particularly for hydrogen purification.[7]

Structural and Functional Comparison

The integration of organic bridging units in BTESE-derived membranes results in a more flexible and hydrophobic network. This inherent hydrophobicity shields the siloxane bonds from water attack, leading to exceptional hydrothermal stability, a critical advantage in many industrial processes involving steam or humid gas streams.[1][2][3] In contrast, the hydrophilic silanol (B1196071) groups (Si-OH) on the surface of purely inorganic silica membranes are prone to hydrolysis, which can lead to network densification and a decline in performance over time in the presence of moisture.[4]

cluster_0 Membrane Structures cluster_1 BTESE-Derived Organosilica cluster_2 Purely Inorganic Silica BTESE_1 Si BTESE_2 O BTESE_1->BTESE_2 BTESE_3 Si BTESE_2->BTESE_3 BTESE_5 CH2 BTESE_3->BTESE_5 BTESE_4 CH2 BTESE_4->BTESE_1 BTESE_5->BTESE_4 Silica_1 Si Silica_2 O Silica_1->Silica_2 Silica_3 Si Silica_2->Silica_3 Silica_4 O Silica_3->Silica_4 Silica_4->Silica_1

Conceptual representation of membrane network structures.

Performance Data: Gas Separation

The performance of these membranes in gas separation is a key area of interest. The following tables summarize representative data from various studies.

Hydrogen (H₂) Separation
Membrane TypeH₂ Permeance (mol m⁻² s⁻¹ Pa⁻¹)H₂/CH₄ SelectivityH₂/CO₂ SelectivityH₂/N₂ SelectivityFiring Temp. (°C)Reference
BTESE-derived~1 x 10⁻⁶~100--700[8]
BTESE-derived~1 x 10⁻⁶~30--300[9]
BTESE-derived4.61 x 10⁻⁸-17.5-600[9]
Purely Inorganic Silica2 x 10⁻⁶>500~70-400
Purely Inorganic Silica6 x 10⁻⁷-~70-600
Carbon Dioxide (CO₂) Separation
Membrane TypeCO₂ Permeance (mol m⁻² s⁻¹ Pa⁻¹)CO₂/N₂ SelectivityOperating Temp. (°C)Reference
BTESE-derived1.3 x 10⁻⁷13Ambient[10]
Purely Inorganic Silica~0.9 x 10⁻⁶~80-110 (CO₂/CH₄)35[4]

Performance Data: Liquid Separation

BTESE-derived membranes have also shown significant promise in liquid-phase separations, such as reverse osmosis and pervaporation, largely due to their enhanced stability.

Organic Solvent Reverse Osmosis (OSRO) and Pervaporation
Membrane TypeApplicationFlux (kg m⁻² h⁻¹)Separation FactorOperating ConditionsReference
BTESE-derived (BTESE-6)H₂O/DMF Reverse Osmosis> 5> 95% DMF Rejection50°C, 8 MPa[6][11]
BTESE-derived (BTESE-6)H₂O/DMF Reverse Osmosis3 - 680 - 120 (H₂O/DMF)50°C, 8 MPa[6][12]
BTESE/PIIsopropanol Dehydration (Pervaporation)~0.6~130090 wt% IPA[13]

Experimental Protocols

The following sections detail the generalized methodologies for the fabrication and performance evaluation of these membranes, synthesized from multiple sources.

Membrane Fabrication: Sol-Gel Method

The sol-gel process is the most common method for preparing both BTESE-derived and purely inorganic silica membranes.[6][14]

Start Precursor Solution Preparation Hydrolysis Hydrolysis & Polycondensation Start->Hydrolysis Add H₂O, Acid Catalyst Coating Dip-Coating onto Porous Support Hydrolysis->Coating Formation of Sol Drying Drying Coating->Drying Calcination Calcination (Firing) Drying->Calcination Membrane Final Membrane Calcination->Membrane

Generalized workflow for membrane fabrication via the sol-gel method.

1. Sol Preparation:

  • BTESE-derived: this compound (BTESE) is dissolved in ethanol. A mixture of water and an acid catalyst (e.g., nitric acid) is then added dropwise while stirring vigorously. The molar ratios of BTESE, water, ethanol, and acid are critical parameters that influence the final pore structure.[6][15]

  • Purely Inorganic Silica: A silicon alkoxide precursor, typically tetraethyl orthosilicate (B98303) (TEOS), is hydrolyzed in the presence of an acid or base catalyst in an alcohol/water solution.[14]

2. Coating:

  • A porous support, commonly α-alumina, is dip-coated with the prepared sol.[6][12] An intermediate layer (e.g., γ-alumina) is often applied to the support beforehand to bridge the pore size difference between the support and the final selective layer.[12]

3. Drying and Calcination:

  • The coated support is dried to remove the solvent.

  • Finally, the membrane is calcined (fired) in a controlled atmosphere (e.g., air or nitrogen). The calcination temperature is a crucial parameter that determines the final pore size and network structure. BTESE-derived membranes are typically fired at lower temperatures (e.g., 300-600°C) to preserve the organic bridges, while purely inorganic silica membranes are often calcined at higher temperatures (e.g., 400-700°C).[8][9]

Performance Evaluation: Gas Permeation

1. Experimental Setup:

  • A single-gas permeation setup is used, where the membrane is sealed in a module.

  • The system allows for the controlled introduction of a specific gas to the feed side of the membrane.

  • Pressure and temperature are precisely controlled on both the feed and permeate sides.

2. Measurement Procedure:

  • The membrane is first purged with a gas (e.g., helium) to remove any adsorbed species.

  • A single gas is then introduced to the feed side at a set pressure, while the permeate side is maintained at a lower pressure (often atmospheric or vacuum).

  • The flow rate of the permeate gas is measured using a flowmeter.

3. Data Calculation:

  • Permeance (P) is calculated using the following equation:

    • P = Q / (A * Δp)

    • Where Q is the molar flow rate of the permeate gas, A is the membrane area, and Δp is the transmembrane pressure difference.

  • Ideal Selectivity (α) for a gas pair (A/B) is the ratio of their single-gas permeances:

    • α = Pₐ / Pₑ

Performance Evaluation: Reverse Osmosis

1. Experimental Setup:

  • A cross-flow reverse osmosis system is employed.

  • The setup includes a high-pressure pump to circulate the liquid feed across the membrane surface.

  • Temperature and pressure of the feed are controlled.

2. Measurement Procedure:

  • The system is first stabilized with the pure solvent.

  • The feed solution (e.g., a mixture of water and an organic solvent) is then introduced.

  • The permeate is collected over a specific time period, and its mass is measured to determine the flux.

  • The concentrations of the components in the feed, retentate, and permeate are analyzed (e.g., using gas chromatography or refractometry).

3. Data Calculation:

  • Flux (J) is calculated as the mass of permeate collected per unit membrane area per unit time.

  • Rejection (R) is calculated as:

    • R = (1 - Cₚ / Cբ) * 100%

    • Where Cₚ is the solute concentration in the permeate and Cբ is the solute concentration in the feed.

Conclusion

The choice between BTESE-derived and purely inorganic silica membranes is highly dependent on the specific application requirements.

BTESE-derived membranes are the preferred choice for applications in humid environments or for the separation of aqueous-organic mixtures due to their superior hydrothermal stability.[1][3] Their tunable and often larger pore sizes can also lead to higher permeance, which is advantageous for processes where high throughput is desired.[5]

Purely inorganic silica membranes , on the other hand, can offer exceptionally high selectivity for small gas molecules in dry conditions, making them ideal for applications such as hydrogen purification. However, their susceptibility to degradation in the presence of water vapor is a significant limitation that must be considered.[4]

For drug development professionals, the stability and versatility of BTESE-derived membranes in various solvent systems may offer significant advantages in downstream processing and purification steps. Ultimately, a thorough evaluation of the process conditions, required separation factors, and long-term stability will guide the optimal membrane selection.

References

A Comparative Guide to the Hydrolytic Stability of 1,2-bis(triethoxysilyl)ethane (BTESE) and Trimethoxysilanes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing silane-based chemistries, understanding the hydrolytic stability of precursors is paramount for ensuring reproducibility and performance in applications ranging from surface modification and nanoparticle functionalization to the formation of stable drug delivery matrices. This guide provides an objective comparison of the hydrolytic stability of 1,2-bis(triethoxysilyl)ethane (BTESE), a bridged organosilane, and trimethoxysilanes, a common class of monomeric organosilanes. This comparison is supported by experimental data from peer-reviewed literature and includes detailed experimental protocols for assessing hydrolytic stability.

Executive Summary

The hydrolytic stability of alkoxysilanes is a critical parameter that dictates their shelf-life in solution and the kinetics of hydrolysis and condensation reactions. Generally, this compound (BTESE) exhibits greater hydrolytic stability than trimethoxysilanes. This difference is primarily attributed to the nature of the alkoxy groups, with ethoxysilanes like BTESE hydrolyzing at a significantly slower rate than their methoxy (B1213986) counterparts.

Factors Influencing Hydrolytic Stability

The hydrolysis of alkoxysilanes is a complex process influenced by several key factors:

  • Nature of the Alkoxy Group: The rate of hydrolysis is highly dependent on the steric bulk of the alkoxy group. Methoxysilanes are known to hydrolyze approximately 6 to 10 times faster than ethoxysilanes.[1]

  • pH of the Medium: The hydrolysis reaction is catalyzed by both acids and bases. The rate of hydrolysis is slowest at a neutral pH of around 7 and increases significantly under acidic or alkaline conditions.[2]

  • Organic Substituent: The organic group attached to the silicon atom can influence the hydrolysis rate through steric and electronic effects.

  • Water Concentration and Solvent: The availability of water and the choice of co-solvent can impact the reaction kinetics.

Comparative Hydrolytic Stability: BTESE vs. Trimethoxysilanes

Direct comparative studies under identical conditions are limited in the literature. However, by juxtaposing data from various sources, a clear trend in hydrolytic stability emerges. BTESE, as a bis-triethoxysilane, is inherently more resistant to hydrolysis than trimethoxysilanes.

Quantitative Data Summary

The following tables summarize key quantitative data on the hydrolysis of BTESE and representative trimethoxysilanes. It is crucial to note that the experimental conditions in these studies vary, and direct comparison of absolute values should be made with caution.

Table 1: Hydrolytic Stability of this compound (BTESE)

ParameterValueExperimental ConditionsReference
Extent of Hydrolysis85% hydrolysis in 3 daysWater-rich solution, pH 4[3]

Table 2: Hydrolytic Stability of Trimethoxysilanes

CompoundParameterValueExperimental ConditionsReference
Trimethoxysilane (TMS)Half-life in air3 minutes25 °C[4]
Trimethoxysilane (TMS)Half-life in water0.3 minutes2 °C[4]
Methyltrimethoxysilane (MTMS)Hydrolysis rate constant (k)2.453 x 10⁻⁴ s⁻¹Methanol, 30 °C[5]
Phenyltrimethoxysilane (PTMS)Reaction rate constant (k)2.87 x 10⁻⁸ M⁻²·³ s⁻¹THF, K₂CO₃ catalyst, excess water[5]
Propyltrimethoxysilane (PrTMS)Reaction rate constant (k)1.26 x 10⁻⁸ M⁻²·¹ s⁻¹THF, K₂CO₃ catalyst, excess water[5]

Experimental Protocols

To provide a framework for direct comparison, the following are detailed methodologies for key experiments cited in the literature for monitoring silane (B1218182) hydrolysis.

Monitoring Hydrolysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for quantitatively monitoring the hydrolysis of alkoxysilanes by observing the disappearance of alkoxy protons and the appearance of alcohol protons, or by directly observing the silicon environment using ²⁹Si NMR.

Experimental Workflow:

prep Sample Preparation mix Mixing of Reagents prep->mix Silane, Solvent, Water, Catalyst nmr NMR Data Acquisition mix->nmr Transfer to NMR tube analysis Spectral Analysis nmr->analysis Time-course spectra analysis->mix Iterative measurements

Figure 1: Workflow for NMR analysis of silane hydrolysis.

Protocol Details:

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is required. For ²⁹Si NMR, a broadband probe is necessary.

  • Sample Preparation:

    • Prepare a stock solution of the silane (e.g., BTESE or a trimethoxysilane) in a deuterated solvent (e.g., D₂O, acetone-d₆, or CDCl₃).

    • In a separate vial, prepare the hydrolysis medium, which typically consists of water (or D₂O) and a catalyst (e.g., HCl or NaOH) in a suitable solvent to ensure miscibility.

  • Reaction Initiation and Monitoring:

    • Initiate the hydrolysis reaction by mixing the silane solution with the hydrolysis medium directly in an NMR tube at a controlled temperature.

    • Immediately acquire a ¹H NMR or ²⁹Si NMR spectrum (time = 0).

    • Acquire subsequent spectra at regular time intervals to monitor the progress of the reaction.[6][7]

  • Data Analysis:

    • For ¹H NMR, integrate the signals corresponding to the alkoxy groups of the silane and the methylene (B1212753) or methyl protons of the alcohol byproduct (e.g., ethanol (B145695) or methanol). The rate of disappearance of the silane signal and the appearance of the alcohol signal can be used to determine the hydrolysis kinetics.

    • For ²⁹Si NMR, changes in the chemical shift of the silicon atom will indicate the substitution of alkoxy groups with hydroxyl groups. The relative integrals of the signals for the unhydrolyzed, partially hydrolyzed, and fully hydrolyzed species can be used to quantify the extent of hydrolysis over time.

Monitoring Hydrolysis by Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is another effective method for tracking silane hydrolysis by monitoring changes in the vibrational bands associated with Si-O-C, Si-OH, and Si-O-Si bonds.[1][8]

Experimental Workflow:

prep Sample Preparation mix Reaction Initiation prep->mix Silane, Solvent, Water, Catalyst ftir FTIR Data Acquisition mix->ftir Placement in ATR-FTIR or transmission cell analysis Spectral Analysis ftir->analysis Time-resolved spectra analysis->mix Continuous monitoring

Figure 2: Workflow for FTIR analysis of silane hydrolysis.

Protocol Details:

  • Instrumentation: An FTIR spectrometer equipped with either a transmission cell or an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation:

    • Prepare a solution of the silane in a suitable solvent that has minimal interference in the spectral regions of interest.

  • Reaction Initiation and Monitoring:

    • Initiate the hydrolysis by adding water and a catalyst to the silane solution.

    • Immediately place a drop of the reaction mixture onto the ATR crystal or fill the transmission cell.

    • Record FTIR spectra at regular time intervals.

  • Data Analysis:

    • Monitor the decrease in the intensity of the Si-O-C stretching bands (typically around 1100-1000 cm⁻¹).[9]

    • Observe the appearance and increase of a broad band corresponding to the Si-OH stretching vibration (around 3700-3200 cm⁻¹).

    • The formation of siloxane bonds (Si-O-Si) can also be monitored by the appearance of a band around 1050-1000 cm⁻¹.

    • The kinetics of hydrolysis can be determined by plotting the absorbance of the relevant peaks as a function of time.

Logical Relationship of Hydrolytic Stability

The hydrolytic stability of BTESE and trimethoxysilanes can be understood through a logical progression of factors influencing the hydrolysis rate.

cluster_outcome Hydrolytic Stability BTESE This compound (BTESE) Alkoxy Alkoxy Group BTESE->Alkoxy Ethoxy (-OC2H5) Structure Molecular Structure BTESE->Structure Bridged, Dimeric High High TMS Trimethoxysilanes TMS->Alkoxy Methoxy (-OCH3) TMS->Structure Monomeric Low Low Stability Stability Alkoxy->Stability Methoxy hydrolyzes 6-10x faster than Ethoxy Structure->Stability Steric hindrance may play a role Stability->High Higher Stability Stability->Low Lower Stability

Figure 3: Factors influencing the comparative hydrolytic stability.

Conclusion

The available experimental data strongly indicates that this compound (BTESE) is significantly more hydrolytically stable than trimethoxysilanes. This is primarily due to the presence of ethoxy groups in BTESE, which hydrolyze at a much slower rate than the methoxy groups of trimethoxysilanes. For applications requiring a longer pot-life and more controlled hydrolysis and condensation, BTESE presents a favorable alternative to trimethoxysilanes. The choice of silane should, however, be guided by the specific requirements of the application, including the desired reaction kinetics and the properties of the final material. The provided experimental protocols offer a foundation for researchers to conduct direct comparative studies to further elucidate the nuances of hydrolytic stability for their specific systems.

References

Assessing the Purity of 1,2-bis(triethoxysilyl)ethane: A Comparative Guide to NMR Spectroscopy and Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise determination of purity for organosilane precursors like 1,2-bis(triethoxysilyl)ethane (BTESE) is paramount for ensuring the integrity and reproducibility of advanced material synthesis and drug development processes. This guide provides a comprehensive comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy and Gas Chromatography with Flame Ionization Detection (GC-FID) for the purity assessment of BTESE. We present detailed experimental protocols, a comparative analysis of their performance, and supporting data to aid in the selection of the most suitable analytical method.

Principles of Purity Analysis: NMR vs. GC-FID

Quantitative ¹H NMR (qNMR) spectroscopy offers a direct and primary method for purity determination. The fundamental principle of qNMR lies in the direct proportionality between the integrated area of a specific resonance signal and the number of nuclei contributing to that signal.[1] By comparing the integral of a characteristic signal from the analyte to that of a certified internal standard of known concentration, the absolute purity of the analyte can be determined without the need for a specific reference standard of the analyte itself.[2]

Gas Chromatography with Flame Ionization Detection (GC-FID), conversely, is a powerful separation technique. It separates components of a mixture based on their volatility and interaction with a stationary phase within a capillary column. The separated components are then detected by a flame ionization detector, which generates a signal proportional to the amount of combustible carbon atoms. The purity is typically determined by the relative area percentage of the main component peak in the chromatogram.

Quantitative Data Summary: A Comparative Overview

The following table presents a representative comparison of the quantitative data obtained from the analysis of a single batch of this compound using both qNMR and GC-FID methodologies. Please note that this data is illustrative and serves to highlight the typical performance characteristics of each technique for organosilane analysis.

ParameterQuantitative ¹H NMR (qNMR)Gas Chromatography-FID (GC-FID)
Principle Signal intensity is directly proportional to the number of nuclei.[1]Separation based on volatility and interaction with a stationary phase, followed by detection by flame ionization.
Mean Purity (%) 98.598.2
Relative Standard Deviation (RSD, n=3) 0.15%0.30%
Reference Standard Internal standard of known purity (e.g., maleic acid, 1,4-dinitrobenzene).[3]Typically relies on area percent normalization; can use a certified BTESE standard for absolute quantification.
Key Advantages - Absolute quantification without a specific analyte reference standard.- Provides structural information for impurity identification.- Non-destructive.[2]- High sensitivity for volatile impurities.- Robust and widely available.- Well-established methods for silane (B1218182) analysis.[4]
Limitations - Lower sensitivity for trace-level impurities compared to chromatographic methods.- Signal overlap can complicate quantification.- Does not provide structural information for unknown impurities.- Requires a volatile and thermally stable analyte.- Accuracy can be affected by differences in detector response factors for impurities.

Identifying Impurities in this compound

The purity of BTESE can be compromised by several factors, including residual starting materials, byproducts from its synthesis, and degradation products from hydrolysis.

¹H NMR Spectroscopy for Impurity Identification:

A key advantage of NMR spectroscopy is its ability to simultaneously identify and quantify impurities based on their unique chemical shifts and signal multiplicities.

Expected ¹H NMR Spectrum of this compound:

The ¹H NMR spectrum of pure BTESE is expected to show three main signals:

  • A triplet corresponding to the methyl protons (-O-CH₂-CH₃ ) of the ethoxy groups.

  • A quartet corresponding to the methylene (B1212753) protons (-O-CH₂ -CH₃) of the ethoxy groups.

  • A singlet or a complex multiplet for the bridging ethylene (B1197577) protons (-Si-CH₂ -CH₂ -Si-).

Common Impurities and their Characteristic ¹H NMR Signals (in CDCl₃):

ImpurityStructureApproximate ¹H NMR Chemical Shifts (ppm)Signal Multiplicity
Ethanol (B145695) CH₃CH₂OH1.25 (CH₃), 3.7 (CH₂)Triplet, Quartet
Triethoxysilane HSi(OCH₂CH₃)₃1.25 (CH₃), 3.86 (CH₂)Triplet, Quartet
Tetraethoxysilane (TEOS) Si(OCH₂CH₃)₄1.22 (CH₃), 3.82 (CH₂)Triplet, Quartet
Partially Hydrolyzed BTESE (EtO)₃Si-CH₂CH₂-Si(OEt)₂(OH)Complex changes in ethoxy and new Si-OH signals-

Hydrolysis of BTESE:

BTESE is susceptible to hydrolysis, especially in the presence of moisture. This process leads to the formation of ethanol and various silanol (B1196071) intermediates, which can further condense to form oligomeric and polymeric siloxanes.[5][6][7] Monitoring the appearance of the characteristic signals for ethanol is a primary indicator of BTESE degradation.

Experimental Protocols

Quantitative ¹H NMR (qNMR) Spectroscopy

This protocol outlines the procedure for determining the absolute purity of BTESE using an internal standard.

1. Materials and Reagents:

  • This compound (BTESE) sample

  • Internal Standard (IS): Maleic acid (certified reference material, >99.5% purity)

  • Deuterated Solvent: Chloroform-d (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)

  • High-precision analytical balance

  • NMR tubes (5 mm)

  • Volumetric flasks and pipettes

2. Sample Preparation:

  • Accurately weigh approximately 20 mg of the BTESE sample into a clean, dry vial.

  • Accurately weigh approximately 10 mg of the maleic acid internal standard into the same vial.

  • Dissolve the mixture in approximately 0.7 mL of CDCl₃.

  • Transfer the solution to an NMR tube.

3. NMR Data Acquisition:

  • Spectrometer: 400 MHz or higher field strength NMR spectrometer.

  • Pulse Sequence: A standard 90° pulse experiment.

  • Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of both the analyte and the internal standard signals to ensure full relaxation. A value of 30 seconds is recommended.

  • Number of Scans (ns): 16 or more to achieve a good signal-to-noise ratio (>250:1 for the signals of interest).

  • Acquisition Time (aq): At least 3 seconds.

  • Spectral Width (sw): Sufficient to cover all signals of interest (e.g., -1 to 13 ppm).

4. Data Processing and Analysis:

  • Apply a Fourier transform to the Free Induction Decay (FID) with an exponential window function (line broadening of 0.3 Hz).

  • Carefully phase the spectrum and perform baseline correction.

  • Integrate the well-resolved, characteristic signals for both BTESE (e.g., the bridging ethylene protons) and the internal standard (maleic acid singlet).

  • Calculate the purity of BTESE using the following equation:

    Where:

    • I = Integral area of the signal

    • N = Number of protons giving rise to the signal

    • MW = Molecular weight

    • m = Mass

    • Purity = Purity of the internal standard

Gas Chromatography-Flame Ionization Detection (GC-FID)

This protocol is designed for the separation and quantification of BTESE and potential volatile impurities.

1. Materials and Reagents:

2. Sample Preparation:

  • Accurately weigh approximately 20 mg of the BTESE sample.

  • Dissolve the sample in 10 mL of the chosen solvent in a volumetric flask.

  • Transfer an aliquot to a GC vial.

3. GC-FID Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Column: DB-5 (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL (split ratio 50:1).

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold at 280°C for 5 minutes.

  • Detector: Flame Ionization Detector (FID) at 300°C.

4. Data Analysis:

  • Identify the peak corresponding to BTESE based on its retention time.

  • Integrate the areas of all peaks in the chromatogram.

  • Calculate the purity of BTESE using the area percent normalization method:

Visualization of Analytical Workflows

PurityAnalysisWorkflow cluster_qNMR qNMR Purity Assessment Workflow cluster_GCFID GC-FID Purity Assessment Workflow qNMR_Start Start qNMR_Weigh Accurately weigh BTESE and Internal Standard qNMR_Start->qNMR_Weigh qNMR_Dissolve Dissolve in CDCl₃ qNMR_Weigh->qNMR_Dissolve qNMR_Acquire Acquire ¹H NMR Spectrum (Quantitative Parameters) qNMR_Dissolve->qNMR_Acquire qNMR_Process Process Data (Phasing, Baseline Correction) qNMR_Acquire->qNMR_Process qNMR_Integrate Integrate Signals of BTESE and Internal Standard qNMR_Process->qNMR_Integrate qNMR_Calculate Calculate Absolute Purity qNMR_Integrate->qNMR_Calculate qNMR_End End qNMR_Calculate->qNMR_End GC_Start Start GC_Weigh Accurately weigh BTESE GC_Start->GC_Weigh GC_Dissolve Dissolve in GC-grade Solvent GC_Weigh->GC_Dissolve GC_Inject Inject into GC-FID GC_Dissolve->GC_Inject GC_Separate Separation on Capillary Column GC_Inject->GC_Separate GC_Detect Detection by FID GC_Separate->GC_Detect GC_Integrate Integrate Peak Areas GC_Detect->GC_Integrate GC_Calculate Calculate Relative Purity (Area % Normalization) GC_Integrate->GC_Calculate GC_End End GC_Calculate->GC_End

Experimental workflows for qNMR and GC-FID purity assessment.

LogicalComparison cluster_qNMR_attr qNMR Attributes cluster_GCFID_attr GC-FID Attributes PurityAssessment Purity Assessment of This compound qNMR Quantitative ¹H NMR (qNMR) PurityAssessment->qNMR GCFID Gas Chromatography-FID (GC-FID) PurityAssessment->GCFID qNMR_Principle Direct method based on molar concentration qNMR->qNMR_Principle Principle qNMR_Quant Absolute Quantification (with internal standard) qNMR->qNMR_Quant Quantification qNMR_Info Provides structural information qNMR->qNMR_Info Information qNMR_Sensitivity Lower sensitivity qNMR->qNMR_Sensitivity Sensitivity GCFID_Principle Separation-based method GCFID->GCFID_Principle Principle GCFID_Quant Relative Quantification (Area % Normalization) GCFID->GCFID_Quant Quantification GCFID_Info No structural information GCFID->GCFID_Info Information GCFID_Sensitivity Higher sensitivity for volatile impurities GCFID->GCFID_Sensitivity Sensitivity

Logical comparison of qNMR and GC-FID for purity determination.

Conclusion and Recommendations

Both qNMR and GC-FID are powerful and reliable techniques for assessing the purity of this compound. The choice between them depends on the specific analytical requirements.

  • Quantitative ¹H NMR (qNMR) is the method of choice when high accuracy, direct SI traceability, and structural confirmation of both the main component and impurities are paramount. Its non-destructive nature is also advantageous when dealing with limited sample quantities.

  • Gas Chromatography-FID (GC-FID) is a highly sensitive and cost-effective method, particularly well-suited for routine quality control and for detecting and quantifying trace volatile impurities. While it typically provides relative purity through area normalization, it can be adapted for absolute quantification with a certified reference standard of BTESE.

For a comprehensive and highly confident assessment of purity, these techniques can be used orthogonally. qNMR can provide an accurate absolute purity value and identify major impurities, while GC-FID can offer a detailed profile of trace volatile organic impurities. This dual approach ensures the highest quality of this compound for critical research and development applications.

References

Validating Pore Size Distribution in BTESE Materials: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise characterization of pore size distribution in 1,2-bis(triethoxysilyl)ethane (BTESE)-derived organosilica materials is critical for their application in areas such as drug delivery, membrane separations, and catalysis. The tailored porosity of these materials at the nanoscale dictates their performance, making the accurate validation of pore dimensions a cornerstone of material development and quality control. This guide provides a comparative overview of common techniques used to determine pore size distribution in BTESE materials, supported by experimental data and detailed protocols.

Comparison of Pore Size Characterization Methods

The selection of an appropriate characterization method is crucial for obtaining reliable pore size data. The most common techniques include nitrogen physisorption, analyzed by various models (BET, BJH, DFT), nanopermporometry (NPP), and modified gas translation (mGT). Each method has its advantages and limitations, particularly concerning the pore size range and the underlying physical principles.

Nitrogen physisorption at 77 K is a widely used technique to determine the specific surface area (via the Brunauer-Emmett-Teller or BET method) and the pore size distribution. The analysis of the adsorption-desorption isotherm can be performed using different models, primarily the Barrett-Joyner-Halenda (BJH) method and Density Functional Theory (DFT).

  • BJH Method : This classical approach is based on the Kelvin equation and is suitable for mesopores. However, it tends to underestimate pore sizes in the smaller mesopore range (e.g., in materials like MCM-41) and is not applicable to micropores where capillary condensation does not occur[1].

  • DFT Method : This more advanced, molecular-based approach provides a more accurate description of the adsorption process, especially in micropores and small mesopores[1]. It models the fluid inside the pores at a molecular level, accounting for adsorbent-adsorbate interactions and the geometry of the pores[1].

For BTESE-derived membranes with very small pores, other techniques like nanopermporometry (NPP) and modified gas translation (mGT) are often employed.

MethodPrincipleAdvantagesLimitations
Nitrogen Physisorption (BJH) Based on the Kelvin equation, relates the pore radius to the capillary condensation pressure.Widely used and accepted for mesoporous materials.Underestimates pore size in smaller mesopores; not suitable for micropores[1].
Nitrogen Physisorption (DFT) Molecular modeling of the adsorption process.More accurate for a wider range of pore sizes, including micropores and small mesopores[1].Requires appropriate models for the specific material and pore geometry.
Nanopermporometry (NPP) Measures the permeation of a non-condensable gas through the pores while a condensable vapor is progressively adsorbed.Provides a good estimation of the pore size distribution in the sub-nanometer range.Requires specialized equipment.
Modified Gas Translation (mGT) Estimates pore size based on the permeance of gases with different kinetic diameters.Useful for characterizing the very small pores found in gas separation membranes.Provides an estimated, rather than a directly measured, pore size.

Quantitative Data Comparison

The following tables summarize experimental data for pore size distribution in BTESE-derived materials and a common alternative, SBA-15, a well-ordered mesoporous silica (B1680970).

Table 1: Pore Size Distribution in BTESE-Derived Membranes
BTESE Sample IDSynthesis ConditionCharacterization MethodMean Pore Size (nm)Pore Volume (cm³/g)BET Surface Area (m²/g)Reference
BTESE-44 coating layers, fired at 300°CmGT0.7 - 1.0--[2][3]
NPP0.74 - 0.80--[2]
BTESE-55 coating layers, fired at 300°CmGT0.6 - 0.8--[2][3]
NPP0.70 - 0.72--[2]
BTESE-66 coating layers, fired at 300°CmGT0.56 - 0.64--[2][3]
NPP0.59 - 0.67--[2]

Note: Data for pore volume and BET surface area for these specific membrane samples were not provided in the cited sources.

Table 2: Comparison with SBA-15 Mesoporous Silica
MaterialSynthesis ConditionCharacterization MethodMean Pore Size (nm)Pore Volume (cm³/g)BET Surface Area (m²/g)Reference
SBA-15Template: Pluronic P123N₂ Adsorption (BJH)5.5--[4]
SBA-15Template: Pluronic P123N₂ Adsorption (NLDFT)7.0 - 7.3-400 - 900[5]
Ru/SBA-15ImpregnationN₂ Adsorption (BJH)--715[6]

Experimental Protocols

Nitrogen Physisorption Analysis

This protocol provides a general procedure for determining the pore size distribution of BTESE materials using nitrogen adsorption-desorption isotherms.

1. Sample Preparation:

  • Accurately weigh approximately 50-100 mg of the dried BTESE material into a sample tube.

  • Degas the sample under vacuum at a temperature of 150-200°C for several hours (e.g., 4-6 hours) to remove any adsorbed moisture and other contaminants from the pores. The exact temperature and time should be optimized to avoid altering the material's structure.

2. Isotherm Measurement:

  • Transfer the sample tube to the analysis port of a gas sorption analyzer.

  • Immerse the sample tube in a liquid nitrogen bath (77 K).

  • Admit known amounts of high-purity nitrogen gas into the sample tube in a stepwise manner.

  • Allow the sample to equilibrate at each pressure point and record the amount of gas adsorbed.

  • Continue this process until the relative pressure (P/P₀) approaches 1.0.

  • Subsequently, perform the desorption measurement by systematically reducing the pressure and measuring the amount of gas desorbed at each step.

3. Data Analysis:

  • BET Surface Area: Calculate the specific surface area from the adsorption data in the relative pressure range of 0.05 to 0.35 using the Brunauer-Emmett-Teller (BET) equation.

  • Pore Size Distribution (BJH): Apply the Barrett-Joyner-Halenda (BJH) method to the desorption branch of the isotherm to calculate the pore size distribution for mesopores.

  • Pore Size Distribution (DFT): Use Density Functional Theory (DFT) models to analyze the entire isotherm for a more accurate pore size distribution, especially for materials with micropores or small mesopores. Select a DFT model that best represents the pore geometry of the BTESE material (e.g., cylindrical or slit pores).

Visualization of Methodologies

Workflow for Pore Size Validation

The following diagram illustrates a typical workflow for the synthesis and validation of pore size in BTESE materials.

G cluster_synthesis Material Synthesis cluster_characterization Pore Size Characterization cluster_analysis Data Analysis & Validation s1 BTESE Precursor Sol Preparation s2 Sol-Gel Process s1->s2 s3 Aging and Drying s2->s3 s4 Calcination/Firing s3->s4 c1 Nitrogen Physisorption s4->c1 c2 Nanopermporometry (NPP) s4->c2 c3 Modified Gas Translation (mGT) s4->c3 a1 BET Surface Area c1->a1 a2 BJH Pore Size Distribution c1->a2 a3 DFT Pore Size Distribution c1->a3 a4 Comparison of Methods c2->a4 c3->a4 a2->a4 a3->a4 a5 Final Pore Size Validation a4->a5

Caption: Workflow for BTESE material synthesis and pore size validation.

Comparison of Pore Size Analysis Models

This diagram illustrates the logical relationship and applicability of different pore size analysis models based on the pore size range.

G cluster_pores Pore Size Regime cluster_methods Analysis Method micropores Micropores (< 2 nm) dft DFT micropores->dft Most Accurate bet BET (Surface Area) micropores->bet mesopores Mesopores (2-50 nm) mesopores->dft Accurate bjh BJH mesopores->bjh Applicable (may underestimate) mesopores->bet macropores Macropores (> 50 nm) macropores->bet

Caption: Applicability of different models for pore size analysis.

References

A Comparative Guide to Sol-Gel and Hydrothermal Synthesis of BTESE-Derived Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of advanced materials from 1,2-bis(triethoxysilyl)ethane (BTESE) is critical for a range of applications, from drug delivery systems to high-performance membranes. The choice of synthesis method profoundly impacts the final material's properties. This guide provides a detailed comparison of two prominent methods: sol-gel and hydrothermal synthesis, for the preparation of BTESE-derived organosilica materials. While direct comparative studies on BTESE are limited, this guide leverages data from analogous silica-based systems and established principles of each technique to offer a comprehensive overview for researchers.

At a Glance: Sol-Gel vs. Hydrothermal Synthesis

PropertySol-Gel SynthesisHydrothermal Synthesis
Typical Reaction Temperature Room temperature to moderate heating (< 100°C)High temperatures (100 - 250°C)
Pressure Ambient pressureHigh autogenous pressure
Typical Reaction Time Hours to daysHours to days
Particle Size Control Good, tunable by precursor concentration, catalyst, and temperatureGood, influenced by temperature, time, and precursor concentration
Crystallinity Typically amorphousCan lead to higher crystallinity
Porosity High, with tunable pore size and volumeCan result in well-defined pore structures
Surface Area Generally highVariable, can be high depending on conditions
Equipment Simple laboratory glasswareAutoclave or high-pressure reactor
Energy Consumption LowerHigher
Advantages Mild reaction conditions, excellent control over particle size and porosity, versatile for various morphologies (powders, films, monoliths).Can produce highly crystalline materials, can be used to grow single crystals, may lead to unique morphologies not accessible by other methods.
Disadvantages Can involve long gelation and aging times, potential for cracking during drying.Requires specialized high-pressure equipment, safety considerations due to high pressure and temperature.

Disclaimer: The data presented in this table is a generalized comparison based on typical outcomes for silica-based materials. Specific quantitative values for BTESE-derived materials will vary depending on the precise experimental conditions.

Experimental Protocols

Sol-Gel Synthesis of BTESE-Derived Organosilica

This protocol describes a typical acid-catalyzed sol-gel synthesis of BTESE-derived materials.

Materials:

  • This compound (BTESE)

  • Ethanol (B145695) (EtOH)

  • Deionized water (H₂O)

  • Nitric acid (HNO₃) or Hydrochloric acid (HCl) (as catalyst)

Procedure:

  • Precursor Solution Preparation: In a flask, dissolve BTESE in ethanol. The molar ratio of EtOH to BTESE can be varied to control the concentration of the sol.

  • Hydrolysis: While stirring vigorously, add a mixture of deionized water and the acid catalyst dropwise to the BTESE solution. A common molar ratio for BTESE:H₂O:acid is in the range of 1:4:0.001 to 1:10:0.1.

  • Sol Formation: Continue stirring the mixture at room temperature for several hours to allow for hydrolysis and condensation reactions to proceed, leading to the formation of a stable sol.

  • Gelation: The sol is then left to age, during which the viscosity increases until a rigid gel is formed. The gelation time can range from hours to days depending on the reaction conditions.

  • Aging: The wet gel is aged in its mother liquor for a period (e.g., 24-72 hours) to strengthen the silica (B1680970) network.

  • Drying: The gel is dried to remove the solvent. This can be done via conventional oven drying, which may lead to xerogels, or supercritical drying to produce aerogels with high porosity.

  • Calcination (Optional): The dried gel can be calcined at elevated temperatures (e.g., 300-600°C) to remove organic residues and further condense the silica network. The atmosphere (e.g., air or nitrogen) during calcination is a critical parameter influencing the final material properties.[1][2]

Representative Hydrothermal Synthesis of BTESE-Derived Organosilica

While a specific, standalone hydrothermal protocol for BTESE is not widely documented, a representative procedure can be conceptualized based on hydrothermal synthesis of other organosilicas. This method often involves the direct reaction of precursors in an aqueous solution under elevated temperature and pressure.

Materials:

  • This compound (BTESE)

  • Deionized water (H₂O)

  • A mineralizer or catalyst (e.g., a base like NaOH or a fluoride (B91410) source like HF)

Procedure:

  • Precursor Mixture: A mixture of BTESE and deionized water is prepared in a Teflon-lined stainless-steel autoclave. A mineralizer may be added to facilitate the dissolution and reaction of the precursor.

  • Hydrothermal Treatment: The autoclave is sealed and heated to a specific temperature (typically between 100°C and 200°C) for a defined period (e.g., 12-48 hours). The autogenous pressure develops within the sealed vessel.

  • Cooling: The autoclave is cooled down to room temperature.

  • Product Recovery: The solid product is collected by filtration or centrifugation.

  • Washing: The product is washed with deionized water and ethanol to remove any unreacted precursors and byproducts.

  • Drying: The final material is dried in an oven at a moderate temperature (e.g., 60-100°C).

Visualizing the Synthesis Workflows

The following diagrams illustrate the key steps in both the sol-gel and hydrothermal synthesis pathways for BTESE-derived materials.

Sol_Gel_Workflow cluster_sol_gel Sol-Gel Synthesis Precursor BTESE Precursor in Ethanol Sol Sol Formation (Hydrolysis & Condensation) Precursor->Sol Add H₂O & Catalyst Gel Gelation (Aging) Sol->Gel Time Drying Drying (Xerogel/Aerogel) Gel->Drying Final_SG BTESE-derived Material Drying->Final_SG Hydrothermal_Workflow cluster_hydrothermal Hydrothermal Synthesis Precursor_HT BTESE Precursor in Aqueous Solution Autoclave Hydrothermal Treatment (High T & P) Precursor_HT->Autoclave Product Product Recovery (Filtration & Washing) Autoclave->Product Cooling Drying_HT Drying Product->Drying_HT Final_HT BTESE-derived Material Drying_HT->Final_HT Synthesis_Properties_Relationship cluster_synthesis Synthesis Method & Parameters cluster_properties Material Properties cluster_application Potential Applications Sol_Gel Sol-Gel Particle_Size Particle Size Sol_Gel->Particle_Size Porosity Porosity & Pore Size Sol_Gel->Porosity Surface_Area Surface Area Sol_Gel->Surface_Area Crystallinity Crystallinity Sol_Gel->Crystallinity Morphology Morphology Sol_Gel->Morphology Hydrothermal Hydrothermal Hydrothermal->Particle_Size Hydrothermal->Porosity Hydrothermal->Surface_Area Hydrothermal->Crystallinity Hydrothermal->Morphology Precursor_Conc Precursor Concentration Precursor_Conc->Particle_Size Precursor_Conc->Porosity Precursor_Conc->Surface_Area Precursor_Conc->Crystallinity Precursor_Conc->Morphology Catalyst Catalyst (pH) Catalyst->Particle_Size Catalyst->Porosity Catalyst->Surface_Area Catalyst->Crystallinity Catalyst->Morphology Temperature Temperature Temperature->Particle_Size Temperature->Porosity Temperature->Surface_Area Temperature->Crystallinity Temperature->Morphology Time Reaction Time Time->Particle_Size Time->Porosity Time->Surface_Area Time->Crystallinity Time->Morphology Drug_Delivery Drug Delivery Particle_Size->Drug_Delivery Membranes Membranes Particle_Size->Membranes Catalysis Catalysis Particle_Size->Catalysis Porosity->Drug_Delivery Porosity->Membranes Porosity->Catalysis Surface_Area->Drug_Delivery Surface_Area->Membranes Surface_Area->Catalysis Crystallinity->Drug_Delivery Crystallinity->Membranes Crystallinity->Catalysis Morphology->Drug_Delivery Morphology->Membranes Morphology->Catalysis

References

The Impact of BTESE Crosslinker on the Flexural Strength of Dental Composites: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

The integration of crosslinking agents into the matrix of dental composites is a critical factor influencing their mechanical properties and long-term clinical performance. This guide provides a comparative analysis of the flexural strength of dental composites with and without the incorporation of 1,2-bis(triethoxysilyl)ethane (BTESE), a crosslinking silane (B1218182). The findings are supported by experimental data to offer researchers, scientists, and drug development professionals a clear understanding of its effects.

The durability of dental restorations is paramount, and flexural strength is a key determinant of a material's ability to withstand the complex forces within the oral environment. Dental composites typically consist of a resin matrix, inorganic fillers, and a coupling agent that facilitates a strong bond between the matrix and fillers. Silane coupling agents are instrumental in this role, and the addition of a crosslinking silane like BTESE is hypothesized to further enhance the mechanical integrity of the composite.

Comparative Analysis of Flexural Strength

An in-vitro study investigated the influence of various organofunctional silane coupling agents, both individually and in combination with the BTESE crosslinker, on the flexural strength of an experimental dental composite. The resin matrix for this experimental composite was composed of bisphenol A-glycidyl methacrylate (B99206) (Bis-GMA) and triethylene glycol dimethacrylate (TEGDMA).

The results of the three-point bending test, performed according to the ISO 10477 standard, revealed that the addition of the 1,2-bis-(triethoxysilyl)ethane (BTESE) crosslinker did not lead to a statistically significant difference in the flexural strength of the tested composites.[1] While the type of primary silane coupling agent used had a significant impact on the flexural strength, the presence or absence of BTESE did not demonstrate a clear advantage in this particular experimental setup.[1]

The highest flexural strength was observed in the group treated with 3-acryloxypropyltrimethoxysilane in combination with the BTESE crosslinker.[2] Conversely, the lowest flexural strength was recorded for the composite silanized with 3-isocyanatopropyltriethoxysilane.[1][2]

Quantitative Data Summary

The following table summarizes the mean flexural strength values of the experimental dental composites with and without the BTESE crosslinker, as reported in the study by Matinlinna et al.

Silane Coupling AgentCrosslinker (1,2-bis-(triethoxysilyl)ethane)Mean Flexural Strength (MPa)Standard Deviation (MPa)
3-acryloxypropyltrimethoxysilaneWith55.36.9
3-acryloxypropyltrimethoxysilaneWithout53.89.5
3-methacryloxypropyltrimethoxysilaneWith52.911.2
3-methacryloxypropyltrimethoxysilaneWithout51.19.8
3-styrylethyltrimethoxysilaneWith48.710.1
3-styrylethyltrimethoxysilaneWithout46.58.7
3-isocyanatopropyltriethoxysilaneWith28.98.8
3-isocyanatopropyltriethoxysilaneWithout31.27.5

Experimental Protocols

A detailed methodology is crucial for the replication and validation of scientific findings. The following protocol was employed in the key study cited:

Specimen Preparation
  • Filler Silanization: Barium glass (Ba-glass) fillers with a mean particle size of 0.7 µm were used. The silanization was conducted in an anhydrous toluene (B28343) medium. Four different organofunctional silane monomers were used, both alone and in blends with the BTESE crosslinker.[1]

  • Composite Formulation: The experimental composites were prepared by mixing 5.00 g of the silanized Ba-glass filler with 2.00 g of a resin mixture. The resin matrix consisted of 58.8 wt-% Bis-GMA and 39.2 wt-% TEGDMA.[1] The components were mixed using a high-speed mixer to ensure a homogenous paste.

  • Specimen Fabrication: Bar-shaped specimens with dimensions of 2.0 mm x 2.0 mm x 25.0 mm were fabricated using a standardized mold. The composite paste was carefully placed into the mold and photopolymerized.[1]

Flexural Strength Testing
  • Three-Point Bending Test: The flexural strength of the composite specimens was determined using a three-point bending test, adhering to the ISO 10477 standard.[1]

  • Testing Conditions: The specimens were stored in water for 30 days prior to testing to simulate oral conditions. The biomechanical testing was then carried out to measure the flexural strength.[1]

Visualizing the Experimental Workflow

To provide a clear overview of the experimental process, the following diagram illustrates the key steps involved in the preparation and testing of the dental composite specimens.

Flexural_Strength_Workflow cluster_preparation Specimen Preparation cluster_testing Flexural Strength Testing start Start: Raw Materials filler Barium Glass Filler start->filler resin Resin Matrix (Bis-GMA/TEGDMA) start->resin silanization Silanization (with/without BTESE) filler->silanization mixing High-Speed Mixing silanization->mixing resin->mixing molding Molding (2x2x25 mm) mixing->molding photopolymerization Photopolymerization molding->photopolymerization end_prep Cured Specimens photopolymerization->end_prep storage Water Storage (30 days) end_prep->storage three_point_test Three-Point Bending Test (ISO 10477) storage->three_point_test data_analysis Data Analysis three_point_test->data_analysis end_test Results: Flexural Strength data_analysis->end_test

Experimental workflow for flexural strength testing.

References

Safety Operating Guide

Proper Disposal of 1,2-Bis(triethoxysilyl)ethane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring laboratory safety and environmental responsibility is paramount when handling specialized chemicals. This guide provides detailed, step-by-step procedures for the proper disposal of 1,2-Bis(triethoxysilyl)ethane, tailored for researchers, scientists, and drug development professionals.

The primary method for the disposal of this compound is incineration by a licensed waste disposal facility.[1][2][3] It is crucial to avoid releasing this substance into the environment and to prevent it from entering sewer systems.[1][3] This compound is classified as toxic if swallowed and harmful in contact with skin, and it causes serious eye irritation.[2][4] Furthermore, it reacts with water or moisture to liberate ethanol, which can have a chronic effect on the central nervous system.[2][3][4]

Immediate Safety and Handling for Disposal

Before beginning any disposal-related activities, ensure you are wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[5][6][7] All handling of this chemical, including preparation for disposal, should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][4]

Waste Collection and Storage

  • Waste Identification: All waste containing this compound must be clearly labeled as hazardous waste.

  • Containerization: Collect waste in a designated, properly sealed, and clearly labeled container.[8] The container should be compatible with the chemical; high-density polyethylene (B3416737) (HDPE) is often a suitable choice.

  • Segregation: Store waste this compound separately from incompatible materials, such as strong oxidizing agents.[2][4]

  • Storage Location: Keep waste containers in a cool, dry, and well-ventilated area, away from heat or ignition sources, until they can be collected by a licensed disposal service.[2][4]

Spill Management

In the event of a spill, the area should be evacuated of all non-essential personnel.[2][3] Spill cleanup should only be performed by trained individuals wearing appropriate PPE.

  • Containment: Prevent the spill from spreading by using dikes or absorbent materials.[1][2][3]

  • Absorption: Use an inert absorbent material, such as vermiculite, sand, or earth, to collect the spilled liquid.[2][4]

  • Collection: Carefully scoop or sweep the absorbent material into a suitable container for hazardous waste disposal.[4]

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, and dispose of the cleaning materials as hazardous waste.

  • Notification: Report the spill to the appropriate environmental health and safety personnel at your institution.[2][3]

Disposal Procedures

The recommended disposal method for this compound is incineration.[1][3] This process must be carried out by a licensed and certified hazardous waste disposal company that can handle organosilicon compounds. Do not attempt to dispose of this chemical through standard laboratory drains or as regular solid waste.[1][3]

Disposal MethodSuitability for this compoundKey Considerations
Incineration Recommended Must be performed in a high-temperature incinerator equipped with appropriate emission controls, by a licensed hazardous waste facility.[1][3][9]
Landfill Not RecommendedDue to its liquid nature and potential for environmental contamination, landfill disposal is not a suitable option.[9]
Sewer Disposal Prohibited This substance is hazardous to the aquatic environment and must not be disposed of in the sewer system.[1][3]
Chemical Neutralization Not Recommended without expert consultationWhile some organosilicon compounds can be neutralized, specific, validated protocols for this compound are not readily available. Improper neutralization can create other hazardous byproducts. Professional disposal is the safest option.

Disposal of Empty Containers

Empty containers that previously held this compound must also be treated as hazardous waste unless properly decontaminated.[10] To decontaminate a container, it should be triple-rinsed with a suitable solvent.[10] The rinsate from this process must be collected and disposed of as hazardous chemical waste.[10] Once decontaminated, any labels or hazard warnings on the container should be removed or defaced before it is discarded or recycled.[10]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G A Identify Waste as This compound G Is this a spill? A->G B Is the container empty? C Triple-rinse with appropriate solvent B->C Yes F Collect liquid waste in a sealed, labeled container B->F No D Collect rinsate as 'Hazardous Waste' C->D E Deface label and dispose of container C->E J Store hazardous waste in a designated area D->J F->J G->B No H Contain and absorb with inert material G->H Yes I Collect absorbed material as 'Hazardous Waste' H->I I->J K Arrange for pickup by a licensed waste disposal service J->K L Incineration at a certified facility K->L

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: Essential Protocols for Handling 1,2-Bis(triethoxysilyl)ethane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount to groundbreaking discovery. This document provides immediate, essential safety and logistical information for the handling and disposal of 1,2-Bis(triethoxysilyl)ethane (CAS No. 16068-37-4), a versatile organoethoxysilane compound. Adherence to these protocols is critical for minimizing risk and ensuring a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as toxic if swallowed and harmful in contact with skin, causing serious eye irritation.[1][2][3][4] It is crucial to use appropriate personal protective equipment (PPE) to prevent exposure. The following table summarizes the required PPE for handling this chemical.

PPE CategorySpecificationRationale
Eye Protection Chemical goggles. Contact lenses should not be worn.[1][2]Protects against splashes and vapors that can cause serious eye irritation.[1][3][4]
Hand Protection Neoprene or nitrile rubber gloves.[1][2]Prevents skin contact, as the chemical is harmful upon dermal absorption.[1][2][3][4]
Body Protection Wear suitable protective clothing.[1][2]Minimizes the risk of skin contact. Contaminated clothing should be removed and washed before reuse.[1][2][3]
Respiratory Protection A NIOSH-certified organic vapor (black cartridge) respirator is recommended where exposure through inhalation may occur.[1][3][4]Protects against inhalation of vapors or mists which may cause respiratory tract irritation.[1][3][4]

Engineering Controls and Safe Handling Practices

Proper engineering controls are the first line of defense in minimizing exposure to hazardous chemicals. When working with this compound, the following should be implemented:

  • Ventilation: Handle the chemical in an enclosing hood with exhaust ventilation or ensure local exhaust or general room ventilation is available.[1][2]

  • Safety Stations: Emergency eye wash fountains and safety showers must be readily accessible in the immediate vicinity of any potential exposure.[1][2][4]

Operational Plan for Handling:

  • Preparation: Before handling, ensure all necessary PPE is available and in good condition. Confirm that the fume hood and other ventilation systems are functioning correctly.

  • Handling: Avoid all eye and skin contact, and do not breathe vapors or mists.[1][2][3] Do not eat, drink, or smoke in the handling area.[1][2][3]

  • Storage: Keep the container tightly closed and store it in a well-ventilated place, away from heat and oxidizing agents.[1][2][3][4] The material decomposes slowly in contact with moist air or water, liberating ethanol.[1][3][4]

  • Hygiene: Wash hands and other exposed areas with mild soap and water after handling and before eating, drinking, or smoking.[1][3][4]

Accidental Release and Disposal Plan

In the event of a spill or at the end of its use, proper containment and disposal are critical to prevent environmental contamination and further exposure.

Spill Response:

  • Evacuate: Evacuate unnecessary personnel from the area.[1]

  • Ventilate: Ensure adequate ventilation.

  • Contain: Contain any spills with dikes or absorbents to prevent migration into sewers or streams.[1][3]

  • Clean-up: Clean up spills as soon as possible using an absorbent material and collect it in a suitable, closed container for disposal.[1][2][3]

Disposal Plan:

  • Waste Disposal: The recommended method for disposal is incineration.[1][3] Dispose of the contents and container in a safe manner in accordance with local, state, and federal regulations at a licensed waste disposal facility.[1][2][3]

  • Environmental Precautions: Avoid release to the environment.[1][3] Do not dispose of waste into the sewer system.[1][3]

Workflow for Safe Handling of this compound

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal A Verify Engineering Controls (Fume Hood, Safety Shower, Eyewash) B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Handle in Fume Hood B->C D Avoid Contact and Inhalation C->D E Store Properly (Tightly Closed, Well-Ventilated) D->E F Practice Good Hygiene (Wash Hands) E->F G Dispose via Incineration (Licensed Facility) F->G

Caption: A workflow diagram illustrating the key steps for the safe handling of this compound from preparation to disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.